2-Chloroethyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209836 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-88-3 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 2-Chloroethyl Isothiocyanate
An In-Depth Technical Guide to the Synthesis of 2-Chloroethyl Isothiocyanate
This compound (CEITC) is a bifunctional electrophilic molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive isothiocyanate group and an alkylating chloroethyl moiety, allows it to serve as a versatile building block for synthesizing a range of heterocyclic compounds and as a covalent modifier of biological macromolecules.[1] Notably, it is a key reagent in the synthesis of selective inhibitors for viruses like Influenza A and B.[1] This guide provides an in-depth exploration of the primary synthetic pathways to CEITC, offering technical insights and detailed protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of isothiocyanates from primary amines, such as 2-chloroethylamine, is a well-established field in organic chemistry.[2][3][4] Methodologies can be broadly categorized into two primary strategies: direct thiocarbonylation using highly reactive thiophosgene or its surrogates, and a more contemporary two-step approach involving the formation and subsequent desulfurization of a dithiocarbamate salt intermediate. This guide will dissect both pathways, elucidating the causality behind experimental choices and providing field-proven protocols.
Diagram 1: Overview of the two primary synthesis pathways for this compound.
Pathway 1: Synthesis via Thiocarbonyl Transfer Reagents
The most direct route to isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[2] This approach is conceptually straightforward but often involves hazardous materials.
The Thiophosgene Method: The Classic but Hazardous Route
The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base has long been the archetypal method for isothiocyanate synthesis.[2][5] The reaction proceeds smoothly, typically in an inert solvent like chloroform, with a base (e.g., triethylamine or calcium carbonate) to scavenge the two equivalents of HCl produced.[6]
Mechanism Rationale: Thiophosgene is a highly reactive electrophile. The primary amine acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of two molecules of HCl, facilitated by the base, yields the isothiocyanate.
Causality in Protocol Design:
-
Solvent: An inert solvent like chloroform or dichloromethane is chosen to prevent reaction with the highly reactive thiophosgene.
-
Temperature: The initial reaction is often carried out at low temperatures (0°C) to control the exothermic reaction between the amine and the highly reactive thiophosgene.[6]
-
Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct without competing in a reaction with thiophosgene.
WARNING: Thiophosgene is a volatile, highly toxic, and corrosive red liquid.[7][8][9] Its use requires stringent safety protocols, including a high-performance fume hood and personal protective equipment. Due to its hazardous nature, many laboratories seek safer alternatives.[3][10]
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CAS 6099-88-3 chemical structure and properties
An In-depth Technical Guide to 2,3-Diaminophenazine: Synthesis, Properties, and Biological Applications
A Note on Chemical Identification: This guide focuses on the chemical compound 2,3-Diaminophenazine (CAS Number: 655-86-7) . The initial query for CAS 6099-88-3 points to a different molecule, 1-chloro-2-isothiocyanatoethane[1][2][3][4][5][6][7][8][9][10]. Given the extensive research and applications relevant to drug development and life sciences associated with 2,3-Diaminophenazine, this guide has been developed to provide a comprehensive resource on this compound, which is likely the intended subject of interest for a scientific audience.
Introduction
2,3-Diaminophenazine (DAP) is a heterocyclic amine derivative of phenazine that has garnered significant attention across various scientific disciplines.[11] Its planar, electron-rich structure is the foundation for a diverse range of chemical and biological activities, making it a valuable molecule in medicinal chemistry, materials science, and analytical chemistry.[12][13] This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of DAP's core properties, synthesis methodologies, and key biological interactions. We will delve into its function as a DNA intercalator, an inhibitor of Advanced Glycation End-products (AGEs), and a photosensitizer, offering both mechanistic insights and validated experimental protocols to empower researchers in their scientific pursuits.[11][14]
Section 1: Core Molecular and Physicochemical Properties
Understanding the fundamental properties of 2,3-Diaminophenazine is critical for its application in any experimental setting. The compound is a stable, solid material at room temperature, typically appearing as brown to yellow needles or powder.[13][15][16] Upon careful heating, it sublimes to form yellow leaflets.[15][16] Its core physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 655-86-7 | [15][16][17] |
| Molecular Formula | C₁₂H₁₀N₄ | [11][16][17] |
| Molecular Weight | 210.23 g/mol | [11][16][17] |
| Appearance | Brown to yellow needles or powder | [13][15][16] |
| Melting Point | >300 °C (decomposes) | [12][13][17][18] |
| Solubility | Soluble in alcohol and benzene | [15][16] |
| SMILES | Nc1cc2nc3ccccc3nc2cc1N | [11][18] |
| InChI | 1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | [18] |
Section 2: Synthesis of 2,3-Diaminophenazine
The synthesis of DAP is well-established, primarily involving the oxidative dimerization of o-phenylenediamine (OPD). This reaction can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.
Chemical Synthesis via Oxidation
The most common and efficient laboratory-scale synthesis involves the oxidation of o-phenylenediamine using a chemical oxidizing agent.[11] Ferric chloride (FeCl₃) is a frequently used oxidant due to its effectiveness and ready availability.[11][12][19][20][21] The underlying principle of this reaction is the controlled oxidation that leads to the coupling of two OPD molecules to form the stable phenazine ring system.
Caption: Chemical synthesis workflow for 2,3-Diaminophenazine.
Experimental Protocol: Chemical Synthesis
-
Reaction Setup: Prepare a 0.02 M aqueous solution of o-phenylenediamine in a reaction vessel. In a separate container, prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).[20][21]
-
Oxidation: While vigorously stirring the o-phenylenediamine solution at ambient temperature, rapidly add the FeCl₃ solution. A distinct color change from purple-black to reddish-brown should be observed almost immediately.[20][21]
-
Reaction: Allow the reaction to proceed with continuous stirring for approximately 5 hours. During this time, the 2,3-diaminophenazine product will form and precipitate out of the solution.[11][20][21]
-
Product Isolation: Collect the solid precipitate by filtration or centrifugation.
-
Purification: Wash the crude product thoroughly with deionized water to remove any unreacted starting materials and salts.[20] For higher purity, the product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation.[11][20][22]
Enzymatic "Green" Synthesis
Reflecting a growing interest in sustainable chemistry, "green" methods for DAP synthesis have been developed using enzymes.[19][23] Laccase, a copper-containing oxidase, can catalyze the oxidation of o-phenylenediamine using molecular oxygen as the oxidant, offering a more economic and safer alternative to methods requiring hydrogen peroxide (like those using horseradish peroxidase).[19] This biosynthetic route operates under mild conditions (e.g., pH 4.8, 30 °C) and can achieve high product yields, making it an attractive option for scalable and environmentally friendly production.[19][23]
Section 3: Biological Activities and Mechanistic Insights
2,3-Diaminophenazine's biological effects are multifaceted, stemming from its ability to interact with key biomolecules. These interactions are of significant interest to researchers in drug discovery and molecular biology.[11]
DNA Intercalation and Phototoxicity
The planar aromatic structure of DAP allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[11][14] This interaction is a critical mechanism for many cytotoxic and antimicrobial agents. While its binding affinity to double-stranded DNA is considered weak (binding constant K_b of 3.5 mM), the consequences of this interaction can be profound, particularly upon light activation.[14]
As a photosensitizer, DAP can be excited by visible light, leading to the production of reactive oxygen species (ROS).[11][14] This phototoxicity is significant; in one study, the lethal concentration (LC₅₀) in human skin fibroblasts decreased 13-fold when 13 μM of DAP was combined with light irradiation compared to dark conditions.[14] This property makes DAP a candidate for investigation in photodynamic therapy (PDT), where light is used to activate a drug to kill cancer cells or other pathogenic cells.
Inhibition of Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of aging and diabetic complications.[11][14] 2,3-Diaminophenazine has been demonstrated to be an effective inhibitor of AGE formation.[14] It has shown an IC₅₀ (the concentration required to inhibit 50% of the activity) in the range of 30-40 µM.[14] This inhibitory action suggests that DAP could serve as a lead compound for developing therapies to combat diabetic complications such as vascular hypertrophy.[14]
Section 4: Key Experimental Protocols
To facilitate further research, this section provides validated, step-by-step protocols for assessing the primary biological activities of 2,3-Diaminophenazine.
DNA Interaction Analysis
Fluorescence spectroscopy is a powerful technique to study DNA intercalation. The rationale is that the fluorescence properties of an intercalating molecule often change upon binding to DNA, providing a measurable signal to quantify the interaction.
Caption: Workflow for DNA interaction analysis via fluorescence spectroscopy.
Protocol: Fluorescence Spectroscopy
-
Solution Preparation: Prepare stock solutions of DNA (e.g., calf thymus DNA) and 2,3-Diaminophenazine in a suitable buffer (e.g., Tris-HCl).[11]
-
Titration: In a quartz cuvette, place a fixed concentration of the DNA solution. Sequentially add small aliquots of the 2,3-Diaminophenazine stock solution to the cuvette.
-
Equilibration: After each addition of DAP, allow the solution to equilibrate for a few minutes.
-
Measurement: Measure the fluorescence emission spectrum of the solution using a spectrofluorometer.
-
Data Analysis: Analyze the changes in fluorescence intensity and wavelength maxima to determine the binding parameters, such as the binding constant (K_b).
AGE Inhibition Assay
The inhibitory effect of DAP on AGE formation can be quantified using a well-established in vitro model involving Bovine Serum Albumin (BSA) and a glycating agent like glucose or methylglyoxal (MGO).
Caption: Workflow for the in vitro AGE Inhibition Assay.
Protocol: BSA-MGO Model
-
Reaction Mixture: In a phosphate buffer, prepare a reaction solution containing Bovine Serum Albumin (BSA) as the model protein and methylglyoxal (MGO) as the glycating agent.[11]
-
Sample Preparation: Set up multiple reaction tubes. To the test samples, add varying concentrations of 2,3-Diaminophenazine. Include a control group containing only BSA and MGO.
-
Incubation: Incubate all samples at 37°C for an extended period (e.g., several days) to allow for the formation of AGEs.
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer. AGEs typically exhibit fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Quantification: Calculate the percentage of AGE inhibition by comparing the fluorescence intensity of the samples treated with 2,3-Diaminophenazine to the untreated control.[11]
Section 5: Applications in Research and Development
The unique properties of 2,3-Diaminophenazine make it a versatile tool for scientists and drug development professionals.
-
Drug Discovery: Its ability to inhibit AGE formation makes it a valuable scaffold for developing drugs to treat diabetic complications.[14] Furthermore, its role as a photosensitizer opens avenues for research in photodynamic cancer therapy.[11] It is also a precursor for synthesizing more complex imidazole phenazine derivatives with potential antiviral activities, for instance, against the Dengue virus protease.[24]
-
Analytical Chemistry: DAP is a fluorescent molecule that can be used as a probe.[25] It is the fluorescent product in assays utilizing the oxidation of o-phenylenediamine, for example, in ELISAs with photochemical signal amplification.[15][26] It has also been employed in the development of chemosensors, such as for the detection of cyanide.[27]
-
Materials Science: DAP has applications in the manufacture of conductive polymers and dyes, leveraging its aromatic and reactive amine functionalities.[13][19][25]
Section 6: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,3-Diaminophenazine.
-
Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[18][28][29][30]
-
Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and face protection.[17][28]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[17][28]
-
In case of skin contact: Wash off with soap and plenty of water.[17]
-
If inhaled: Move the person into fresh air.[17]
-
If swallowed: Rinse mouth with water and consult a physician.[17]
-
Users must always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.[17][31]
References
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2,3-Diaminophenazine. (n.d.). Merck Index. Retrieved January 9, 2026, from [Link]
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2,3-Diaminophenazine. (2011). MDPI. Retrieved January 9, 2026, from [Link]
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Safety data sheet - 2,3-Diaminophenazine. (2024). CPAChem. Retrieved January 9, 2026, from [Link]
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2,3-Diaminophenazine | C12H10N4 | CID 410099. (n.d.). PubChem, NIH. Retrieved January 9, 2026, from [Link]
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Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (2023). RSC Publishing. Retrieved January 9, 2026, from [Link]
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Could anyone help me in the synthesis of 2,3-diaminophenazine? (2017). ResearchGate. Retrieved January 9, 2026, from [Link]
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1-CHLORO-2-ISOTHIOCYANATOETHANE. (n.d.). Matrix Fine Chemicals. Retrieved January 9, 2026, from [Link]
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Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Ethane, 1-chloro-2-isothiocyanato-|6099-88-3. (n.d.). AngeneChemical. Retrieved January 9, 2026, from [Link]
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Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 9, 2026, from [Link]
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CAS 6099-88-3 MFCD00041125-2-Chloroethyl Isothiocyanate. (n.d.). Alfabeta. Retrieved January 9, 2026, from [Link]
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(PDF) 2,3-Diaminophenazine. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]
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Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. (2023). Preprints.org. Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Isothiocyanate with Nucleophiles
Abstract
2-Chloroethyl isothiocyanate (CEITC) is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its unique structure, featuring both a highly reactive isothiocyanate group and an alkyl chloride, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of CEITC's reactivity with various nucleophiles, including amines, thiols, and alcohols. We will explore the underlying reaction mechanisms, kinetic versus thermodynamic control, and the pivotal role of CEITC in the synthesis of heterocyclic compounds, particularly 2-amino-2-thiazolines. This document serves as a technical resource for researchers and professionals in organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Dual Electrophilic Nature of this compound
This compound (CEITC), with the chemical formula C₃H₄ClNS, is a versatile reagent characterized by two distinct electrophilic centers.[1] This duality is the cornerstone of its synthetic utility.
-
The Isothiocyanate Carbon: The central carbon of the -N=C=S group is highly electrophilic and susceptible to attack by soft nucleophiles. This reactivity is driven by the electronegativity of the adjacent nitrogen and sulfur atoms and the favorable energetics of addition across the C=N double bond. Reactions at this site are typically fast and form the basis for creating thiourea, dithiocarbamate, and thiocarbamate linkages.[2][3]
-
The Alkyl Chloride Carbon: The carbon atom bonded to the chlorine is a classic electrophilic center for Sₙ2 reactions. While generally less reactive than the isothiocyanate group under mild conditions, this site becomes crucial in subsequent intramolecular reactions, leading to the formation of stable heterocyclic rings.
This guide will dissect the competitive and sequential reactivity of these two sites, providing a clear framework for predicting and controlling reaction outcomes.
Reaction with Primary and Secondary Amines: A Gateway to Thioureas and Thiazolines
The reaction of CEITC with primary and secondary amines is one of its most well-documented and synthetically valuable transformations. It proceeds through a two-step mechanism that is a classic example of tandem addition-cyclization.
Mechanism: Addition Followed by Intramolecular Cyclization
Step 1: Nucleophilic Addition to the Isothiocyanate The reaction initiates with the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isothiocyanate group. This is a rapid and generally exothermic process that forms an N,N'-disubstituted thiourea intermediate. This step is foundational for many syntheses involving isothiocyanates.[2][3]
Step 2: Intramolecular Sₙ2 Cyclization The newly formed thiourea contains a nucleophilic sulfur atom (in its tautomeric thiol form) and an electrophilic carbon bearing a chloride. In the presence of a base or upon heating, the sulfur atom attacks the chloroethyl moiety in an intramolecular Sₙ2 reaction. This irreversible cyclization displaces the chloride ion and results in the formation of a stable, five-membered 2-amino-2-thiazoline ring system.[4][5] This cyclization is a key step in the synthesis of many biologically active molecules.[6]
Mechanistic Diagram
The overall transformation is depicted below:
Caption: Reaction pathway of CEITC with amines.
Causality Behind Experimental Choices
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are often preferred as they can solvate the ionic intermediates and transition states without interfering with the nucleophiles.
-
Temperature: The initial addition reaction is often performed at room temperature or below to control the exotherm. The subsequent cyclization may require heating to overcome the activation energy for the Sₙ2 reaction.
-
Base: The addition of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is often crucial for the cyclization step. It deprotonates the thiourea, increasing the nucleophilicity of the sulfur atom and facilitating the ring-closing reaction.
Reaction with Thiols: Formation of Dithiocarbamates
Thiols, being excellent soft nucleophiles, react readily with the isothiocyanate group of CEITC.[7] This reaction is highly chemoselective for the -N=C=S carbon.
Mechanism
The reaction proceeds via a straightforward nucleophilic addition mechanism. The thiolate anion (formed in situ or by addition of a base) attacks the isothiocyanate carbon, leading to the formation of a dithiocarbamate ester. Under typical conditions, the alkyl chloride moiety remains intact, making the product a useful intermediate for further functionalization. The reaction is generally faster with thiols than with amines under neutral or slightly acidic conditions (pH 6-8).[3]
Experimental Workflow Diagram
Caption: General workflow for reacting CEITC with thiols.
Reactivity with Weaker Nucleophiles: Alcohols and Water
Alcohols
The reaction of CEITC with alcohols is significantly slower than with amines or thiols. It typically requires catalysis (e.g., by a strong base or a metal catalyst) or elevated temperatures to proceed at a reasonable rate. The product of this reaction is a thiocarbamate (also known as a thionocarbamate). The reaction of isothiocyanates with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates.[8]
Water (Hydrolysis)
CEITC is sensitive to moisture and will slowly hydrolyze in the presence of water.[9] The hydrolysis reaction is complex but ultimately leads to the decomposition of the isothiocyanate group. The initial step is the addition of water to form an unstable thiocarbamic acid intermediate, which then decomposes.[10] The hydrolysis of the chloroethyl group can also occur, particularly under forcing conditions or over long periods, potentially forming 2-hydroxyethyl isothiocyanate or further degradation products.[11][12] Due to this reactivity, it is crucial to use anhydrous solvents and handle CEITC under an inert atmosphere for most synthetic applications.
Quantitative Data Summary
While specific kinetic data is sparse in the literature, the relative reactivity and typical yields provide a practical framework for experimental design.
| Nucleophile | Product Type | Typical Conditions | Relative Rate | Typical Yields |
| Primary/Secondary Amine | Thiourea / Thiazoline | Aprotic solvent, 0°C to reflux | Very Fast | >90% |
| Thiol | Dithiocarbamate | Aprotic solvent, base, RT | Fast | >85% |
| Alcohol | Thiocarbamate | Base/catalyst, heat | Slow | Variable |
| Water | Decomposition | Aqueous media | Very Slow | N/A |
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-4,5-dihydrothiazole
This protocol provides a validated, step-by-step method for the reaction of CEITC with a secondary amine (piperidine) to form the corresponding 2-amino-2-thiazoline derivative.
Self-Validation: The success of the reaction is confirmed at each stage through in-process controls (TLC) and finalized with comprehensive characterization (NMR, MS).
Materials:
-
This compound (CEITC), 98%
-
Piperidine, 99%
-
Triethylamine (Et₃N), 99.5%
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous acetonitrile (40 mL).
-
Reagent Addition: Add piperidine (1.0 eq). Cool the solution to 0°C in an ice bath.
-
CEITC Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 10 minutes. An exotherm may be observed.
-
Thiourea Formation: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the formation of the thiourea intermediate by TLC (e.g., 30% EtOAc/Hexanes). The starting materials should be consumed.
-
Cyclization: Add triethylamine (1.5 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the cyclization reaction by TLC or LC-MS every 2 hours until the thiourea intermediate is fully consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(piperidin-1-yl)-4,5-dihydrothiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Development and Research
The unique reactivity of CEITC makes it a valuable building block in medicinal chemistry. The 2-amino-2-thiazoline scaffold, readily accessible from CEITC, is a "privileged structure" found in numerous compounds with diverse biological activities.[6][13] Furthermore, the isothiocyanate group itself is a well-known pharmacophore, and its reaction with biological nucleophiles like cysteine or lysine residues is a mechanism of action for some therapeutic agents.[14] CEITC is also used as a reagent in the synthesis of selective inhibitors for various enzymes.[15]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is flammable, a lachrymator (causes tears), and harmful if swallowed, inhaled, or in contact with skin.[1][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9][16]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][16] It is sensitive to moisture.[9]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link]
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Georganics. (2019). 2-CHLOROETHYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]
-
Avalos, M., et al. (2003). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Request PDF. Retrieved from [Link]
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Pavar, S., & De, A. (2004). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]
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-
Garrett, C. E., et al. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. PubMed. Retrieved from [Link]
-
Fadda, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]
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Fadda, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
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Cole, K. P., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Retrieved from [Link]
-
Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. Retrieved from [Link]
-
Taniya, O. S., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Garrett, C. E., et al. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Request PDF. Retrieved from [Link]
-
Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]
-
Hirt, C. K., et al. (2021). Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. ChemRxiv. Retrieved from [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
R Discovery. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Retrieved from [Link]
-
Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. PubMed. Retrieved from [Link]
-
B. M. Trost, ed. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. PMC. Retrieved from [Link]
-
Raspoet, G., et al. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Retrieved from [Link]
-
Ziegler, S., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. Retrieved from [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Kanamori-Kataoka, M., et al. (2011). Reaction of lachrymator Allyl Isothiocyanate with Alcohol. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper(II)- and gold(III)-mediated cyclization of a thiourea to a substituted 2-aminobenzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
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Technical Guide: Solubility of 2-Chloroethyl Isothiocyanate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloroethyl isothiocyanate (CEITC) is a bifunctional electrophilic molecule with the chemical formula C₃H₄ClNS.[1] Its utility as a reagent is demonstrated in the synthesis of various heterocyclic compounds and as a precursor in the synthesis of neuraminidase inhibitors like Zanamivir.[2] For researchers in synthetic chemistry and professionals in drug development, a comprehensive understanding of CEITC's solubility in organic solvents is paramount. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and the formulation of intermediates. This guide provides a foundational theoretical framework, a detailed experimental protocol for determining solubility, and essential safety guidelines for handling this reactive compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClNS | [PubChem][1] |
| Molecular Weight | 121.59 g/mol | [PubChem][1] |
| Appearance | Clear yellow liquid | [TCI] |
| Density | 1.265 g/mL at 25 °C | [ChemicalBook][2] |
| Boiling Point | 80 °C at 13 mm Hg | [Chemsrc][3] |
| Flash Point | 110 °F (43.3 °C) | [Chemsrc][3] |
| logP (Octanol/Water) | 1.328 (Calculated) | [Cheméo][4] |
| Water Solubility (log) | -1.16 (Calculated, mol/L) | [Cheméo][4] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[5] The polarity of this compound is influenced by the presence of the electronegative chlorine atom and the polar isothiocyanate (-N=C=S) group. These functional groups create dipole moments within the molecule, rendering it a polar organic compound.
The calculated octanol-water partition coefficient (logP) of 1.328 suggests that CEITC is moderately lipophilic and will favor organic phases over aqueous ones.[4] Its solubility in a given organic solvent can be predicted by comparing the polarity of the solvent with that of CEITC.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
This section outlines a qualitative and semi-quantitative method for determining the solubility of this compound in a range of common laboratory solvents.
Causality Behind Experimental Choices:
-
Solvent Selection: A spectrum of solvents from non-polar (Hexane) to highly polar (DMSO) is chosen to build a comprehensive solubility profile. This allows for the identification of suitable solvents for various applications, from synthesis to chromatography.
-
Solute/Solvent Ratio: A standardized ratio (e.g., ~50 mg of solute to 1 mL of solvent) is used to allow for semi-quantitative comparison between solvents.
-
Agitation and Time: Vigorous mixing ensures that the entire surface area of the solute is exposed to the solvent, and a set time allows for the dissolution process to approach equilibrium.[6]
Step-by-Step Methodology:
-
Preparation:
-
Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).
-
Prepare a control test tube containing only the solute for visual comparison.
-
-
Aliquotting the Solute:
-
In a fume hood, carefully add approximately 50 mg (or a consistent, measured amount) of this compound to each labeled test tube.
-
-
Solvent Addition:
-
Add 1 mL of the corresponding solvent to each test tube.
-
-
Mixing:
-
Securely cap each test tube and vortex or shake vigorously for 30-60 seconds.[7] Ensure that the agitation is consistent across all samples.
-
-
Observation and Classification:
-
Allow the tubes to stand for 2 minutes.
-
Visually inspect each tube against a contrasting background.
-
Classify the solubility based on the following criteria:
-
Soluble: The solute completely dissolves, forming a clear, single-phase solution.
-
Partially Soluble: A significant portion of the solute dissolves, but some solid particles or an oily phase remain.
-
Insoluble: The solute does not appear to dissolve, and two distinct phases are clearly visible.
-
-
-
Data Recording:
-
Record the observations for each solvent in a structured table.
-
Caption: Experimental workflow for determining the solubility of CEITC.
Data Presentation
The results of the solubility tests should be recorded in a clear and concise table, as shown below.
| Solvent | Polarity Index | Observation | Solubility Classification |
| Hexane | 0.1 | Record visual observation | e.g., Insoluble |
| Toluene | 2.4 | Record visual observation | e.g., Partially Soluble |
| Dichloromethane | 3.1 | Record visual observation | e.g., Soluble |
| Diethyl Ether | 2.8 | Record visual observation | e.g., Soluble |
| Ethyl Acetate | 4.4 | Record visual observation | e.g., Soluble |
| Acetone | 5.1 | Record visual observation | e.g., Soluble |
| Ethanol | 4.3 | Record visual observation | e.g., Soluble |
| Methanol | 5.1 | Record visual observation | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Record visual observation | e.g., Soluble |
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames. The compound is moisture-sensitive, so it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Crucially, all personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work. [8]
References
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Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US. Retrieved from [Link]
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This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet: this compound. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]
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How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. YouTube. Retrieved from [Link]
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Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol. Retrieved from [Link]
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How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]
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4: Predicting the solubility of organic molecules. (2021, February 13). Roxi Hulet. YouTube. Retrieved from [Link]
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This compound (C3H4ClNS). (n.d.). PubChemLite. Retrieved from [Link]
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2-Chloroethyl isocyanate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Properties of this compound (CAS 6099-88-3). (n.d.). Cheméo. Retrieved from [Link]
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This compound. (n.d.). Chemsrc. Retrieved from [Link]
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2-CHLOROETHYL ISOCYANATE Safety Data Sheet. (2019, May 27). Georganics. Retrieved from [Link]
-
2-Chloroethyl thiocyanate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]
-
2-chloroethyl thiocyanate (C3H4ClNS). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]
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Qualitative Analysis of Organic Compounds. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
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Prudent Practices for Handling Hazardous Chemicals in Laboratories. (n.d.). P2 InfoHouse. Retrieved from [Link]
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-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Exploring the effects of isothiocyanates on chemotherapeutic drugs. (n.d.). PubMed. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (n.d.). Central Washington University. Retrieved from [Link]
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
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Spectroscopic Unveiling of 2-Chloroethyl Isothiocyanate: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the spectroscopic signature of 2-Chloroethyl isothiocyanate (CAS 6099-88-3), a key reagent in synthetic chemistry.[1][2] For professionals in drug development and scientific research, a comprehensive understanding of a molecule's spectroscopic data is paramount for identity confirmation, purity assessment, and mechanistic studies. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Molecular Blueprint
This compound, with the chemical formula C₃H₄ClNS, possesses a unique combination of functional groups: a reactive isothiocyanate moiety and a chlorinated alkyl chain.[1][2] This structure dictates its reactivity and, consequently, its spectral characteristics. The correct interpretation of its NMR, IR, and MS data is a critical, self-validating step in any experimental workflow involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
Theoretical Underpinnings: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distance between them (coupling constant). In this compound, the two methylene groups (–CH₂–) are chemically distinct due to their proximity to different electron-withdrawing groups (chlorine and isothiocyanate), leading to a predictable splitting pattern.
Experimental Protocol: A Self-Validating Approach
A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which serves as an internal reference.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons, leading to accurate integration.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
Predicted Data and Interpretation
While experimental data is the gold standard, high-quality predicted spectra provide a reliable framework for analysis.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cl–CH₂ – | ~3.75 | Triplet | ~6.5 |
| –CH₂ –NCS | ~3.85 | Triplet | ~6.5 |
-
Interpretation: The spectrum is expected to show two triplets of equal integration. The protons on the carbon adjacent to the chlorine atom (Cl–CH₂) are deshielded by the electronegative chlorine, appearing at a downfield chemical shift. Similarly, the protons on the carbon adjacent to the isothiocyanate group (–CH₂–NCS) are also deshielded. The triplet multiplicity arises from the coupling of each methylene group to the two protons of the adjacent methylene group (n+1 rule, where n=2). The similar coupling constants for both triplets confirm their adjacent positions in the molecule.
Caption: ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Spectroscopy
Theoretical Underpinnings: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.
Experimental Protocol:
The sample preparation and instrument setup are similar to that for ¹H NMR. Key differences in the acquisition parameters include:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 256 or more) is required due to the lower sensitivity of the ¹³C nucleus.
Predicted Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C l–CH₂– | ~43 |
| –C H₂–NCS | ~48 |
| –NC S | ~130 |
-
Interpretation: Three distinct signals are expected. The carbon attached to the chlorine atom (Cl–C H₂) will be the most upfield of the alkyl carbons. The carbon adjacent to the nitrogen of the isothiocyanate group (–C H₂–NCS) will be slightly further downfield. The isothiocyanate carbon (–NC S) will appear significantly downfield, typically in the 120-140 ppm range. It is crucial to note that the isothiocyanate carbon signal is often broad and of low intensity due to quadrupolar relaxation effects of the adjacent nitrogen atom and conformational flexibility, a phenomenon sometimes referred to as "near-silence".
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples. A drop of the neat liquid is placed directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Data and Interpretation
The IR spectrum of this compound is dominated by the strong, characteristic absorption of the isothiocyanate group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2900 | C-H stretch (aliphatic) | Medium |
| 2000-2200 | –N=C=S asymmetric stretch | Strong, Broad |
| ~1450 | CH₂ scissoring | Medium |
| ~700 | C-Cl stretch | Strong |
-
Interpretation: The most prominent feature is the intense and broad absorption band in the 2000-2200 cm⁻¹ region, which is the hallmark of the isothiocyanate (–N=C=S) functional group.[3] The C-H stretching of the methylene groups appears around 2900 cm⁻¹.[3] A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, around 700 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Underpinnings: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and valuable structural information from the fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron ionization (EI) at 70 eV is the standard method.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of relative abundance versus m/z.
Data and Interpretation
The mass spectrum of this compound will show the molecular ion and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Proposed Fragment Ion | Significance |
| 121/123 | [C₃H₄ClNS]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [CH₂NCS]⁺ | Characteristic fragment of alkyl isothiocyanates |
| 63/65 | [CH₂Cl]⁺ | Loss of isothiocyanate radical |
| 27 | [C₂H₃]⁺ | Further fragmentation |
-
Interpretation: The molecular ion peak should be observable at m/z 121 (for the ³⁵Cl isotope) and 123 (for the ³⁷Cl isotope) in a 3:1 ratio. A prominent peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion, is a characteristic fragmentation for many alkyl isothiocyanates.[4] Other expected fragments include the chloromethyl cation ([CH₂Cl]⁺) at m/z 49 and 51 (this fragment is less commonly observed as a primary fragment) and smaller alkyl fragments.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key isothiocyanate and chloroalkane functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. For the researcher, this integrated spectroscopic approach is an indispensable tool for ensuring the identity and purity of this important synthetic reagent, forming a solid and trustworthy foundation for subsequent research and development activities.
References
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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Glaser, R., Hillebrand, R., Steinberg, D., & Gates, K. S. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4360–4369. [Link]
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Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
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The Biological Activity of 2-Chloroethyl Isothiocyanate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of 2-Chloroethyl isothiocyanate (CEITC). While extensive research exists for the broader class of isothiocyanates, specific data on CEITC is less prevalent. This document, therefore, synthesizes established principles of isothiocyanate bioactivity and extrapolates the anticipated properties of CEITC, offering a robust framework for researchers and drug development professionals. We will delve into the expected anticancer and antimicrobial mechanisms, supported by generalized experimental protocols and comparative data from well-studied analogues.
Introduction to this compound
This compound (CEITC) is an organic compound featuring the characteristic isothiocyanate (-N=C=S) functional group. Its chemical structure is C₃H₄ClNS, with a molecular weight of 121.59 g/mol .[1][2] The isothiocyanate group is a highly reactive electrophile, a feature that underpins the diverse biological activities of this class of compounds.[3] While many isothiocyanates are naturally occurring compounds found in cruciferous vegetables, CEITC is primarily a synthetic molecule.[4][5] Its significance in medicinal chemistry is highlighted by its role as a reagent in the synthesis of various compounds, including the anticancer drug Lomustine, a nitrosourea alkylating agent that inhibits DNA repair in cancer cells.[6][7]
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 6099-88-3 | [6] |
| Molecular Formula | C₃H₄ClNS | [8][9] |
| Molecular Weight | 121.59 g/mol | [8][9] |
| Boiling Point | 80 °C at 13 mmHg | [6][9] |
| Density | 1.265 g/mL at 25 °C | [6][9] |
Anticipated Anticancer Activity of this compound
The anticancer properties of isothiocyanates are well-documented, with compounds like sulforaphane and phenethyl isothiocyanate (PEITC) being extensively studied.[10][11] These compounds exert their effects through multiple mechanisms, and it is highly probable that CEITC shares these activities due to its isothiocyanate moiety.
Induction of Apoptosis
A primary mechanism of anticancer activity for isothiocyanates is the induction of apoptosis, or programmed cell death.[10] This is often mediated through the generation of reactive oxygen species (ROS).[11][12]
Signaling Pathway for Isothiocyanate-Induced Apoptosis:
Caption: Isothiocyanate-induced apoptosis pathway.
The generation of ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[13][14] Studies on PEITC have shown its ability to induce apoptosis even in cells overexpressing anti-apoptotic proteins like Bcl-XL.[15]
Cell Cycle Arrest
Isothiocyanates are known to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[5][10] This is often achieved by modulating the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[5] For instance, sulforaphane has been shown to cause G2/M arrest in cervical cancer cells by inhibiting the expression of Cyclin B1.[5]
Inhibition of Angiogenesis and Metastasis
The spread of cancer to distant organs, or metastasis, is a critical step in cancer progression. Isothiocyanates have been shown to inhibit both angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[4][16]
Predicted Antimicrobial Activity of this compound
Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[17][18] This activity is particularly relevant in the context of rising antibiotic resistance.
Disruption of Microbial Cell Membranes
A key antimicrobial mechanism of isothiocyanates is the disruption of the cell membrane integrity of pathogens.[18][19] This leads to the leakage of essential intracellular components and ultimately cell death.[20] The lipophilic nature of many isothiocyanates allows them to readily cross bacterial membranes.[18] Electron microscopy studies have revealed that isothiocyanates can cause the formation of protrusions on the bacterial membrane, leading to a loss of integrity.[18]
Experimental Workflow for Assessing Antimicrobial Activity:
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electrophilicity of the isothiocyanate group in 2-Chloroethyl isothiocyanate
An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 2-Chloroethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CEITC) is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its reactivity is dominated by the electrophilic nature of the isothiocyanate functional group (-N=C=S). This guide provides a comprehensive examination of the electronic properties, reactivity, and analytical assessment of the isothiocyanate moiety in CEITC. We will explore the theoretical underpinnings of its electrophilicity, detail its reactions with various nucleophiles, provide robust experimental and computational protocols for its characterization, and discuss its relevance in the context of medicinal chemistry.
Introduction: The Isothiocyanate as a Privileged Electrophile
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] They are renowned for their versatile reactivity, serving as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and polymers.[2] In the realm of drug discovery, ITCs have garnered substantial attention for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many of these biological effects are attributed to the ability of the isothiocyanate group to act as an electrophile, forming covalent bonds with nucleophilic residues in biological macromolecules.[6][7]
This compound (Cl-CH₂CH₂-NCS), the focus of this guide, possesses two electrophilic centers: the central carbon of the isothiocyanate group and the carbon atom bonded to the chlorine. This guide will focus primarily on the isothiocyanate moiety, as its unique electronic structure and reactivity profile are central to its utility and biological function. Understanding the factors that govern its electrophilicity is paramount for predicting reaction outcomes and designing novel therapeutic agents.
Theoretical Framework: Unpacking the Electronic Structure of the Isothiocyanate Group
The reactivity of the isothiocyanate group is a direct consequence of its electronic architecture. The central carbon atom is bonded to a nitrogen atom and a sulfur atom, creating a heterocumulene system. Several factors contribute to the pronounced electrophilicity of this carbon.
-
Electronegativity and Induction: Both nitrogen (electronegativity ≈ 3.04) and sulfur (electronegativity ≈ 2.58) are more electronegative than carbon (electronegativity ≈ 2.55). This disparity leads to a significant polarization of the N=C and C=S bonds, drawing electron density away from the central carbon and imparting it with a partial positive charge (δ+). Furthermore, the electron-withdrawing inductive effect of the adjacent 2-chloroethyl group further enhances this positive character, making the carbon atom highly susceptible to nucleophilic attack.[8]
-
Resonance Stabilization: The isothiocyanate group can be described by several resonance structures that delocalize the pi electrons across the N-C-S system. These structures illustrate the distribution of charge and highlight the electron-deficient nature of the central carbon.
-
Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle is a powerful qualitative tool for predicting the outcome of reactions.[9][10] According to this principle, soft acids react preferentially with soft bases, while hard acids favor hard bases.[11] The isothiocyanate carbon, with its polarizable π-system and association with the larger, more polarizable sulfur atom, is classified as a soft electrophile (acid) . This dictates its reactivity preferences towards various nucleophiles.[12][13]
Caption: Key factors contributing to the electrophilicity of the isothiocyanate carbon.
Reactivity Profile with Common Nucleophiles
The electrophilic isothiocyanate carbon readily reacts with a variety of nucleophiles.[2] The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbon atom, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable product.[8]
Caption: General mechanism of nucleophilic addition to an isothiocyanate.
Reactivity with Amines and Thiols
The reaction of isothiocyanates with primary and secondary amines is a robust and efficient method for synthesizing substituted thioureas.[14] This reaction is fundamental in organic synthesis and bioconjugation chemistry. In accordance with the HSAB principle, the nitrogen of an amine is a relatively hard nucleophile.
In contrast, thiols (R-SH) are classic soft nucleophiles due to the high polarizability of the sulfur atom. They react readily with the soft electrophilic carbon of the isothiocyanate to form dithiocarbamates. The relative reactivity of amines versus thiols is often pH-dependent. At neutral to slightly basic pH (7-9), the thiolate anion (RS⁻), a much stronger and softer nucleophile, is present in higher concentrations, favoring the reaction with the isothiocyanate. Under more alkaline conditions (pH > 9), deprotonated amines can become more competitive.[15]
| Nucleophile | Type (HSAB) | Product |
| Primary/Secondary Amine (R₂NH) | Hard Base | N,N'-Substituted Thiourea |
| Thiol (RSH) | Soft Base | Dithiocarbamate |
| Alcohol (ROH) | Hard Base | Thiocarbamate (generally slower) |
| Water (H₂O) | Hard Base | Dithiocarbamic Acid (unstable) |
Methodologies for Assessing Electrophilicity
Both empirical and theoretical methods can be employed to quantify and predict the electrophilicity of the isothiocyanate group in this compound.
Experimental Protocol: Competitive Kinetic Analysis
This experiment provides a quantitative measure of the relative reactivity of the isothiocyanate group by monitoring its reaction with a nucleophile over time.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a model nucleophile (e.g., n-butylamine).
Methodology:
-
Reactant Preparation: Prepare standardized stock solutions of this compound and n-butylamine in a suitable aprotic solvent (e.g., acetonitrile) of known concentrations.
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), initiate the reaction by mixing the reactant solutions. The reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent containing an internal standard).
-
Product Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the consumption of reactants and the formation of the corresponding thiourea product.[16]
-
Data Analysis: Plot the concentration of the isothiocyanate versus time. The data can be fitted to a second-order rate equation to determine the rate constant, k₂. This value serves as a direct quantitative measure of the electrophilicity towards the chosen nucleophile.
Caption: Workflow for the competitive kinetic analysis of electrophilicity.
Spectroscopic Characterization
Spectroscopic techniques provide valuable qualitative insights into the electronic environment of the isothiocyanate carbon.
-
¹³C NMR Spectroscopy: The chemical shift of the isothiocyanate carbon is highly sensitive to its electronic environment.[16] A more deshielded carbon (higher ppm value) is generally indicative of greater electrophilicity. For this compound, this peak is typically found in the range of 130-140 ppm.
-
Infrared (IR) Spectroscopy: The isothiocyanate group exhibits a strong, characteristic asymmetric stretching vibration (ν_as) in the region of 2000-2100 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituent, providing clues about the bond polarization and electrophilicity.
| Spectroscopic Data | Anticipated Value for CEITC | Interpretation |
| ¹³C NMR Chemical Shift (δ, ppm) | ~130-140 | Downfield shift indicates an electron-deficient (electrophilic) carbon. |
| IR Stretching Frequency (ν, cm⁻¹) | ~2000-2100 (asymmetric) | Position influenced by the inductive effect of the chloroethyl group. |
Computational Chemistry Analysis
Computational methods, particularly Density Functional Theory (DFT), offer powerful in silico tools to probe the electronic structure and predict reactivity.[17]
Objective: To model the electronic properties of this compound to predict its electrophilicity.
Methodology:
-
Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Molecular Electrostatic Potential (MEP) Map: Calculate and visualize the MEP map. This map illustrates the charge distribution on the molecule's surface, with red regions indicating high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic). A significant blue region is expected around the isothiocyanate carbon.
-
Frontier Molecular Orbital (FMO) Analysis: Analyze the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy correlates with higher electrophilicity.
-
Global Electrophilicity Index (ω): Calculate the global electrophilicity index, a quantitative descriptor derived from the HOMO and LUMO energies, which provides a numerical value for the molecule's electrophilic power.
Caption: Workflow for computational analysis of electrophilicity.
Relevance in Drug Development and Chemical Biology
The electrophilic nature of isothiocyanates is the cornerstone of their application in drug development.[3] They are known to act as "covalent warheads," forming stable bonds with nucleophilic amino acid residues, particularly the soft thiol group of cysteine, within target proteins.[2][18] This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
This mechanism is central to the observed anticancer and chemopreventive effects of many natural and synthetic isothiocyanates, which are known to modulate critical cellular pathways related to apoptosis, oxidative stress, and cell cycle progression.[3][17][19] A thorough understanding of the electrophilicity of compounds like this compound is therefore essential for the rational design of targeted covalent inhibitors and probes for chemical biology.
Conclusion
The isothiocyanate group in this compound is a potent electrophilic center, a characteristic endowed by a combination of inductive, resonance, and electronegativity effects. Its classification as a soft electrophile under the HSAB framework accurately predicts its high reactivity towards soft nucleophiles like thiols, as well as its robust reactions with amines to form thioureas. The electrophilicity can be quantitatively assessed through kinetic studies and qualitatively understood through spectroscopic analysis, with computational chemistry providing powerful predictive insights. For professionals in drug development and organic synthesis, a deep appreciation of this electrophilicity is not merely academic; it is a critical tool for designing reactions, predicting biological activity, and ultimately, creating novel molecules with therapeutic potential.
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- Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f69f210152f5b82bd59719]
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- Nakamura, Y., et al. (2005). Dietary Isothiocyanates Modify Mitochondrial Functions through Their Electrophilic Reaction. Bioscience, Biotechnology, and Biochemistry, 69(3), 642-646. [URL: https://academic.oup.com/bbb/article/69/3/642/5941916]
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- Andersson, M. X., et al. (2015). Involvement of the electrophilic isothiocyanate sulforaphane in Arabidopsis local defense responses. Plant Physiology, 167(1), 251-261. [URL: https://pubmed.ncbi.nlm.nih.gov/25371552/]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloroethyl isothiocyanate (CEITC) is a reactive bifunctional molecule of significant interest in medicinal chemistry and drug development due to its potential as a cytotoxic and alkylating agent. Its isothiocyanate group can react with biological nucleophiles, while the chloroethyl group can form a reactive aziridinium ion, leading to DNA cross-linking. However, the inherent reactivity of CEITC also raises concerns about its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and decomposition of this compound, synthesizing available data to inform its safe handling, storage, and application in research and development. This document delves into the known decomposition products, proposes a decomposition pathway, and outlines detailed experimental protocols for the characterization of its thermal properties.
Introduction: The Double-Edged Sword of Reactivity
This compound (ClCH₂CH₂NCS) is a molecule that embodies a dual nature of therapeutic potential and inherent instability.[1] Its utility in the synthesis of novel pharmaceutical agents stems from the electrophilic nature of both the isothiocyanate and the chloroethyl moieties.[2] The isothiocyanate group is known to target cellular thiols, such as glutathione and cysteine residues in proteins, while the 2-chloroethyl group is a classic DNA alkylating agent, capable of forming inter- and intra-strand cross-links. This combined reactivity makes CEITC and its derivatives promising candidates for anticancer drug design.
However, the very features that make CEITC a potent pharmacological tool also contribute to its thermal lability. Understanding the conditions under which it decomposes and the nature of its degradation products is paramount for ensuring experimental reproducibility, ensuring the safety of laboratory personnel, and for the development of stable pharmaceutical formulations. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts, altering the purity and efficacy of the compound.[3][4]
This guide will provide a detailed examination of the thermal behavior of this compound, offering insights into its decomposition pathways and providing practical, field-proven methodologies for its thermal analysis.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [1] |
| Molecular Weight | 121.59 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 80 °C at 13 mmHg | |
| Density | 1.265 g/mL at 25 °C | |
| Flash Point | 43 °C (109.4 °F) | |
| CAS Number | 6099-88-3 | [1] |
Note: Some physical properties may vary slightly between different suppliers and purities.
Thermal Decomposition of this compound
Identified Decomposition Products
Studies utilizing pyrolysis-mass spectrometry (Py-MS) and microwave spectroscopy have identified the primary volatile products of the thermal decomposition of this compound at temperatures ranging from 100 to 900°C. The major decomposition products are:
-
Isothiocyanic acid (HNCS)
-
Vinyl chloride (CH₂=CHCl)
-
Vinyl isothiocyanate (CH₂=CHNCS)
The presence of these products suggests a complex decomposition process involving elimination and rearrangement reactions.
Proposed Decomposition Pathway
Based on the identified products, a plausible thermal decomposition pathway for this compound can be proposed. The primary mechanism is likely a 1,2-elimination reaction, a common thermal degradation route for haloalkanes.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [5][6]It provides information on the enthalpy changes associated with thermal events, such as melting, boiling, and decomposition.
Step-by-Step DSC Protocol:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Ensure the sample and reference cells are clean.
-
-
Sample Preparation:
-
As with TGA, use a hermetically sealed pan to prevent evaporation. [7] * Place a small, accurately weighed sample (1-3 mg) in the pan.
-
An empty, hermetically sealed pan should be used as the reference.
-
-
Experimental Parameters:
-
Temperature Program: A similar temperature program to the TGA experiment can be used (e.g., 25 °C to 400 °C at 10 °C/min). The final temperature should not exceed the decomposition temperature determined by TGA to avoid extensive contamination of the DSC cell. [8] * Atmosphere: An inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min is recommended.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow (mW) versus temperature (°C).
-
Endothermic events (e.g., melting, boiling) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
-
The onset temperature of the exothermic decomposition peak can be determined.
-
The area under the decomposition peak can be integrated to calculate the enthalpy of decomposition (ΔHdecomp).
-
Analysis of Decomposition Products
To confirm the identity of the decomposition products and to gain a more detailed understanding of the decomposition mechanism, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) are invaluable. [9][10]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. [10]A small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Exemplary Py-GC-MS Protocol:
-
Sample Preparation:
-
Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to observe how the decomposition profile changes with temperature.
-
Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating the expected decomposition products.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) is used to elute the separated compounds.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library (e.g., NIST) for compound identification. [11]
-
Safety and Handling Considerations
Given its thermal lability and the hazardous nature of its potential decomposition products, strict safety protocols must be followed when working with this compound.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [1]It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
-
Decomposition Hazards: Be aware that thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride and isothiocyanic acid. [3]In the event of a fire, these hazardous vapors will be released.
Conclusion
This compound is a molecule of significant interest with a complex thermal profile. This guide has provided a comprehensive overview of its known decomposition products and a proposed decomposition pathway. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a practical framework for researchers to assess the thermal stability of this compound and to further elucidate its decomposition mechanism. A thorough understanding of the thermal behavior of this compound is not only crucial for ensuring laboratory safety and experimental integrity but also for the successful development of stable and effective pharmaceutical agents based on this reactive pharmacophore. Further research to obtain precise kinetic parameters for its decomposition would be a valuable addition to the scientific literature.
References
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Mohamad, A. A., et al. (2011). 2-Chloroethylisocyanate. Thermal Decomposition and Spectroscopic Properties. The Journal of Physical Chemistry A, 115(31), 8608–8615. [Link]
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ResearchGate. (n.d.). 2-Chloroethylisocyanate. Thermal Decomposition and Spectroscopic Properties. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ASTM International. (n.d.). ASTM E537 - 12(2018) Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]
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Lee, S. E., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(24), 6448–6451. [Link]
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Angelini, G., et al. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 25(21), 5093. [Link]
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Nowaczyk, J., et al. (2017). Determination of Glucosinolates and Their Decomposition Products—Indoles and Isothiocyanates in Cruciferous Vegetables. Critical Reviews in Food Science and Nutrition, 57(10), 2169–2181. [Link]
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Chaudhary, A., et al. (2012). GC-MS analysis of isothiocyanates and glucosinolates hydrolytic products. Food Chemistry, 135(2), 525-533. [Link]
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University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
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EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]
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MSE Department, University of Maryland. (n.d.). Procedures for operation of the TA Instruments DSC. Retrieved from [Link]
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GABBAR, H. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Applied Biotechnology & Bioengineering, 2(4). [Link]
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ResearchGate. (2014, January 21). How to do DSC-TG analysis of highly hygroscopic and highly corrosive salt mixtures (say KOH-NaOH mixture)?. Retrieved from [Link]
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LCGC International. (2022, August 1). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Retrieved from [Link]
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TSpace, University of Toronto. (n.d.). Identification and Analysis of Halogenated Contaminants Formed in Thermal Processes. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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CORE. (n.d.). PYROLYSIS-GAS CHROMATOGRAPHY- MASS SPECTROMETRY AND CHEMOMETRIC ANALYSIS FOR THE CHARACTERIZATION OF COMPLEX MATRICES. Retrieved from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
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Luiggi, M., et al. (2014). Theoretical calculations on the gas-phase thermal decomposition kinetics of selected thiomethyl chloroalkanes: A new insight of the mechanism. Journal of Molecular Structure: THEOCHEM, 1057, 56-63. [Link]
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Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 46(1), 220–223. [Link]
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Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of agricultural and food chemistry, 47(8), 3121–3123. [Link]
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Mousavipour, S. H., et al. (2007). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. Journal of the Iranian Chemical Society, 4(3), 279-298. [Link]
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World Journal of Pharmaceutical and Medical Research. (2018). KINETICS OF DECOMPOSITION AND OPTICAL OF RUBIDIUM SOAPS. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloroethyl Isothiocyanate: From Discovery to its Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl isothiocyanate (CEITC) is a bifunctional organic compound featuring both a reactive isothiocyanate group and a chloroethyl moiety. This unique structural arrangement imparts a distinct chemical reactivity that has positioned it as a valuable intermediate in organic synthesis, most notably in the pharmaceutical industry. While not as widely studied for its direct biological effects as some naturally occurring isothiocyanates, its role as a key building block in the synthesis of important therapeutic agents, such as the anticancer drug Lomustine, underscores its significance in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of this compound, with a focus on the scientific principles and experimental methodologies that have defined its utility.
Discovery and Historical Context
The specific, documented discovery of this compound is not prominently recorded in easily accessible historical chemical literature. However, its synthesis and study can be placed within the broader historical development of isothiocyanate chemistry, which burgeoned in the late 19th and early 20th centuries. The isothiocyanate functional group, with its characteristic -N=C=S arrangement, was a subject of intense investigation by chemists of that era, who were exploring the reactivity of thiourea derivatives and related sulfur-containing compounds.
Early methods for the synthesis of alkyl isothiocyanates often involved the reaction of primary amines with carbon disulfide to form a dithiocarbamate salt, which was then treated with a heavy metal salt or an oxidizing agent to induce the elimination of hydrogen sulfide and formation of the isothiocyanate. It is highly probable that the first synthesis of this compound was achieved through a similar route, utilizing 2-chloroethylamine as the starting primary amine. The availability of 2-chloroethylamine, in turn, would have stemmed from the development of methods to functionalize ethylene, a readily available petrochemical feedstock.
While a singular "discovery" paper for CEITC is not apparent, its emergence as a commercially available and synthetically useful compound is tied to the growing demand for specialized chemical intermediates in the mid-20th century, particularly with the expansion of the pharmaceutical and chemical industries. Its utility as a precursor to more complex molecules, rather than its intrinsic properties, likely drove its initial and continued synthesis.
Chemical and Physical Properties
This compound is a clear, yellow liquid with a pungent odor characteristic of isothiocyanates.[1] It is a relatively small molecule with the chemical formula C₃H₄ClNS and a molecular weight of 121.59 g/mol .[2] Its bifunctional nature, possessing both an electrophilic isothiocyanate carbon and a reactive alkyl chloride, dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [2] |
| Molecular Weight | 121.59 g/mol | [2] |
| Boiling Point | 80 °C at 13 mmHg | [3] |
| Density | 1.265 g/mL at 25 °C | [3] |
| Refractive Index | 1.556 at 20 °C | [3] |
| Flash Point | 110 °F (43.3 °C) | [1] |
| CAS Number | 6099-88-3 | [2] |
The isothiocyanate group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. The chloroethyl group, on the other hand, can participate in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This dual reactivity makes CEITC a versatile synthon for the construction of a variety of heterocyclic and acyclic compounds.
Figure 2: General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
While this compound itself has not been the subject of extensive biological investigation for its therapeutic properties, the broader class of isothiocyanates is well-known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [4][5]The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins. [6]
Alkylating Potential and Cytotoxicity
The presence of the chloroethyl group in CEITC introduces an additional layer of reactivity, classifying it as a potential alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biomolecules, such as DNA. [7]This alkylation can lead to DNA damage, disruption of DNA replication and transcription, and ultimately, cell death. [8]The chloroethyl group can form a highly reactive aziridinium ion intermediate, which is a potent electrophile that can react with DNA bases. [7] While direct studies on the DNA adducts formed by CEITC are scarce, the well-documented mechanism of other chloroethylating agents, such as the nitrosoureas, provides a plausible model for its potential mode of action. [9]These agents are known to chloroethylate the O⁶ position of guanine in DNA, which can lead to interstrand cross-links, a highly cytotoxic lesion that is difficult for cancer cells to repair.
General Mechanisms of Isothiocyanate-Induced Biological Effects
Should this compound exhibit direct biological activity, it would likely share some of the mechanisms of action attributed to other isothiocyanates:
-
Induction of Phase II Detoxification Enzymes: Many isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase, through the activation of the Nrf2 signaling pathway. [10]This can enhance the detoxification and elimination of carcinogens.
-
Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS). [6][11]* Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. [5]
Figure 3: Postulated signaling pathways affected by CEITC.
Application in Drug Development: The Synthesis of Lomustine
The most significant application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Lomustine, a nitrosourea alkylating agent used in the treatment of various cancers, including brain tumors and Hodgkin's lymphoma. [12] The synthesis of Lomustine involves the reaction of this compound with cyclohexylamine to form 1-(2-chloroethyl)-3-cyclohexylthiourea. This thiourea is then converted to the corresponding urea, which is subsequently nitrosated to yield Lomustine.
Experimental Workflow: Synthesis of Lomustine Intermediate
-
Reaction of CEITC with Cyclohexylamine: this compound is reacted with cyclohexylamine in an appropriate solvent. The nucleophilic amine group of cyclohexylamine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea derivative.
-
Conversion to Urea: The thiourea intermediate is then converted to the corresponding urea, 1-(2-chloroethyl)-3-cyclohexylurea. This can be achieved through various methods, such as treatment with an oxidizing agent in the presence of an amine.
-
Nitrosation: The final step involves the nitrosation of the urea derivative to introduce the nitroso group, yielding Lomustine.
The use of CEITC in this synthesis highlights its value as a bifunctional building block, allowing for the sequential introduction of the chloroethyl group and a masked amino functionality that is later elaborated to form the final drug substance.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed or inhaled and causes skin and serious eye irritation. [9]It is also a flammable liquid and vapor. [9]Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound, while not a widely recognized bioactive agent in its own right, holds a crucial position in the landscape of medicinal chemistry. Its history is intertwined with the development of synthetic organic chemistry, and its value lies in its unique bifunctional reactivity. As a key intermediate in the synthesis of the important anticancer drug Lomustine, CEITC exemplifies the critical role that seemingly simple building blocks play in the construction of complex and life-saving therapeutic agents. Further research into the specific biological activities of CEITC and other haloalkyl isothiocyanates may yet uncover novel therapeutic applications for this class of compounds.
References
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Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Mini Reviews in Medicinal Chemistry, 14(12), 963-977. [Link]
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Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini reviews in medicinal chemistry, 14(12), 963–977. [Link]
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-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]
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Navarro, S. L., Li, F., & Lampe, J. W. (2011). Mechanisms of action of isothiocyanates in cancer chemoprevention: an update. Food & function, 2(10), 579–587. [Link]
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Wu, X., Zhou, Q. H., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 30(5), 501–512. [Link]
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Hudson, T. S., & Colvin, M. E. (2004). Comparison of phenethyl and 6-phenylhexyl isothiocyanate-induced toxicity in rat esophageal cell lines with and without glutathione depletion. Toxicology in vitro : an international journal published in association with BIBRA, 18(5), 661–667. [Link]
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Singh, R., & Kumar, N. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Molecules (Basel, Switzerland), 27(19), 6592. [Link]
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Pogribny, I. P., & Beland, F. A. (2013). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 31(4), 294–312. [Link]
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Bodell, W. J., & Pongracz, K. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical research in toxicology, 12(11), 1023–1029. [Link]
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Iden, C. R., & Rieger, R. A. (2013). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical research in toxicology, 26(4), 587–596. [Link]
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M, G., A, C., & A, H. (2013). Mechanism of action of isothiocyanates. A review. Vitae, 20(2), 124-133. [Link]
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Singh, R., & Kumar, N. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in nutrition, 10, 1256241. [Link]
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Zhang, Y., & Li, J. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045–1052. [Link]
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Ardito, F., Arcuri, C., & Bocci, G. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 19(8), 2459. [Link]
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Palacios, J. C., Babiano, R., & Cintas, P. (1992). Haloalkyl Isothiocyanates, Useful, and Versatile Reagents in Heterocyclic Chemistry. HETEROCYCLES, 33(1), 315-334. [Link]
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Zhang, Y., & Li, J. (2003). Selected Isothiocyanates Rapidly Induce Growth Inhibition of Cancer Cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]
-
Murata, M., Yamashita, N., & Inoue, S. (2000). Mechanism of oxidative DNA damage induced by carcinogenic allyl isothiocyanate. Free radical biology & medicine, 28(5), 797–805. [Link]
-
Spate, K., & S, S. (2019). Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. Redox biology, 24, 101183. [Link]
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Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer research, 37(5), 1450–1454. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved January 9, 2026, from [Link]
-
Kumar, G. S., & D'Silva, I. (2015). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic process research & development, 19(11), 1753–1759. [Link]
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Maeda, B., & Murakami, K. (2023). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. ChemRxiv. [Link]
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ResearchGate. (n.d.). History, Hierarchical Development and Characteristics of Isothiocyanate Spectrum of Isothiocyanate Chemistry and its Applications. Retrieved January 9, 2026, from [Link]
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International Agency for Research on Cancer. (1999). Allyl Isothiocyanate. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon (FR): IARC. [Link]
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An In-depth Technical Guide to 2-Chloroethyl Isothiocyanate: Charting New Frontiers in Therapeutic Research
Foreword: The Untapped Potential of a Bifunctional Molecule
In the vast landscape of chemical biology and drug discovery, the isothiocyanate (ITC) family of compounds stands out for its significant pleiotropic effects, particularly in cancer chemoprevention.[1] Derived primarily from cruciferous vegetables, natural ITCs like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have been the subject of extensive research.[2][3] These molecules exert their biological effects through a variety of mechanisms, including the induction of phase II detoxification enzymes, generation of reactive oxygen species (ROS), and triggering of cell cycle arrest and apoptosis.[4][5]
This guide, however, focuses on a synthetic counterpart with a unique structural feature: 2-Chloroethyl isothiocyanate (CEITC) . The presence of a reactive chloroethyl group alongside the isothiocyanate moiety introduces the tantalizing possibility of a dual-action mechanism. While the isothiocyanate group can engage in well-documented signaling pathways, the chloroethyl group is a potential alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules. This bifunctionality positions CEITC not merely as another ITC analog, but as a platform for developing novel therapeutic agents and chemical probes. This document provides a technical roadmap for researchers and drug development professionals to explore the untapped potential of this intriguing molecule.
Section 1: Foundational Profile of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of any research endeavor. CEITC is a synthetic small molecule whose properties dictate its handling, formulation, and biological interactions.
1.1. Chemical and Physical Properties
CEITC is a clear yellow, moisture-sensitive liquid.[6] Its key properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 6099-88-3 | [7][8] |
| Molecular Formula | C₃H₄ClNS | [6][7] |
| Molecular Weight | 121.59 g/mol | [7][9] |
| Boiling Point | 80 °C at 13 mm Hg | [8][10] |
| Density | 1.265 g/mL at 25 °C | [8][10] |
| Refractive Index | n20/D 1.556 | [6][8] |
| SMILES | S=C=NCCCl | [9] |
| InChIKey | ZUWFBQUHBOUPFK-UHFFFAOYSA-N | [7] |
1.2. Synthesis Overview
The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry.[11] A common and effective method involves the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.[12]
Workflow: Synthesis of this compound
The following diagram outlines a generalized, high-yield synthetic workflow.
Caption: Generalized two-step synthesis of CEITC from 2-chloroethylamine.
Protocol 1: Laboratory-Scale Synthesis of CEITC
This protocol is adapted from established methods for isothiocyanate synthesis.[12][13]
Objective: To synthesize this compound from 2-chloroethylamine hydrochloride.
Materials:
-
2-Chloroethylamine hydrochloride
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-chloroethylamine hydrochloride (1.0 eq) in DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to liberate the free amine.
-
Add carbon disulfide (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to stir at room temperature for 2-3 hours. The formation of the dithiocarbamate salt intermediate will occur.
-
-
Decomposition:
-
Re-cool the mixture to 0-5 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Rationale: The use of a strong, non-nucleophilic base (TEA) is crucial for deprotonating the amine hydrochloride without competing in the reaction. Tosyl chloride serves as an efficient dehydrating and activating agent to facilitate the decomposition of the dithiocarbamate intermediate into the final ITC product.
Section 2: Potential Research Area: CEITC in Oncology
The most compelling application for CEITC lies in oncology, leveraging the known anticancer properties of the ITC functional group and the unique addition of the chloroethyl moiety.[2][3]
2.1. A Proposed Dual-Action Anticancer Mechanism
We hypothesize that CEITC acts via a two-pronged assault on cancer cells:
-
ITC-Mediated Activity: Like other ITCs, the electrophilic carbon of the -N=C=S group can react with nucleophilic thiol groups on proteins.[14] This can trigger multiple anticancer pathways:
-
Induction of Apoptosis: Through activation of caspase cascades and modulation of the Bcl-2 family of proteins.[2][5]
-
Cell Cycle Arrest: Causing accumulation of cells in the G2/M phase by disrupting cyclin-dependent kinase activity.[2][15]
-
Oxidative Stress: Depletion of intracellular glutathione (GSH) and generation of ROS, which can selectively kill cancer cells that often have a compromised redox balance.[2][16]
-
-
Alkylating Activity: The chloroethyl group is a weak alkylating agent. It can potentially form covalent adducts with nucleophilic sites on DNA and proteins, similar to classical alkylating chemotherapeutics (e.g., nitrogen mustards), leading to DNA damage and cytotoxicity.
This dual mechanism could be highly effective and potentially overcome resistance mechanisms that cancer cells develop against single-target agents.
Diagram: Proposed Dual-Action Mechanism of CEITC in Cancer Cells
Caption: CEITC may induce cell death via both ITC-mediated signaling and direct alkylation.
2.2. Preclinical Evaluation Workflow
A structured, phased approach is essential to systematically evaluate CEITC's anticancer potential.
Diagram: Preclinical Evaluation Workflow for CEITC
Caption: A phased approach for the preclinical evaluation of CEITC as an anticancer agent.
Protocol 2: In Vitro Cytotoxicity and Apoptosis Induction
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CEITC and confirm its ability to induce apoptosis in a human cancer cell line (e.g., HeLa cervical cancer or PC-3 prostate cancer).
Materials:
-
HeLa or PC-3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CEITC stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well tissue culture plates
-
Flow cytometer
Procedure - Part A: Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of CEITC in complete medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the CEITC dilutions. Include a vehicle control (DMSO concentration matched to the highest CEITC dose) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
Procedure - Part B: Apoptosis (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Once they reach ~70% confluency, treat them with CEITC at concentrations corresponding to 0.5x, 1x, and 2x the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
Rationale: The MTT assay provides a quantitative measure of metabolic activity, which correlates with cell viability. The Annexin V/PI assay definitively distinguishes between apoptotic and necrotic cell death, providing crucial mechanistic insight. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of membrane-compromised cells, indicating late apoptosis or necrosis.
Section 3: Potential Research Area: Antimicrobial Applications
Numerous ITCs have demonstrated potent antimicrobial activity against a range of human pathogens, including bacteria and fungi.[17] The mechanism is often attributed to the disruption of cellular functions through reactions with essential proteins. CEITC's reactivity makes it a strong candidate for investigation as a novel antimicrobial agent, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18]
Research Directives:
-
Broad-Spectrum Screening: Test CEITC against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Anti-Biofilm Activity: Many chronic infections involve biofilms, which are notoriously resistant to conventional antibiotics. Evaluate CEITC's ability to inhibit biofilm formation and eradicate established biofilms.
-
Mechanism of Action: Investigate how CEITC kills microbial cells. Potential mechanisms include membrane disruption, enzyme inhibition, and disruption of redox homeostasis.
Section 4: Conclusion and Future Outlook
This compound is more than just another synthetic compound; it is a molecule at the crossroads of established ITC biology and classical alkylating agent chemistry. Its potential as a dual-action anticancer agent is particularly compelling and warrants a systematic preclinical evaluation. Further explorations into its antimicrobial properties and its use as a chemical probe to identify novel protein targets could open up additional avenues for therapeutic development. The research protocols and workflows outlined in this guide provide a robust framework for scientists to begin unlocking the full potential of this promising molecule, paving the way for the next generation of targeted therapeutics.
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Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. PubMed Central. [Link]
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-
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2-Chloroethyl isothiocyanate as an alkylating agent
An In-depth Technical Guide to 2-Chloroethyl Isothiocyanate as an Alkylating Agent
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CEITC) is a bifunctional electrophilic molecule of significant interest to researchers in organic synthesis, chemical biology, and drug development. Possessing two distinct reactive centers—a potent alkylating chloroethyl group and an electrophilic isothiocyanate moiety—CEITC offers a versatile platform for covalent modification of biological macromolecules and for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of CEITC's core chemical properties, its dual mechanism of action as an alkylating agent, established synthetic routes, and critical applications. We delve into the causality behind its reactivity with biological nucleophiles, such as DNA and protein residues, and provide field-proven insights into its handling and experimental use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of this important reagent.
Introduction and Core Chemical Profile
This compound (CEITC), with the chemical formula C₃H₄ClNS, is a reactive organosulfur compound that serves as a critical building block and a potent covalent modifier[1][2][3]. Its structure is characterized by a two-carbon chain substituted with a chlorine atom at one end and an isothiocyanate group (-N=C=S) at the other. This unique arrangement confers a bifunctional electrophilic nature, making it highly reactive towards a wide range of nucleophiles[4].
The chloroethyl group is a well-established motif in classical alkylating agents used in chemotherapy, known for its ability to form covalent bonds with nucleophilic sites in DNA[5][6][7]. Concurrently, the isothiocyanate group is a powerful electrophile, known for its rapid reaction with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH)[4][8][9]. This dual reactivity is the cornerstone of CEITC's utility and its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6099-88-3 | [1][10][11] |
| Molecular Formula | C₃H₄ClNS | [1][3][10] |
| Molecular Weight | 121.59 g/mol | [1][10] |
| Appearance | Clear to light yellow liquid | [11][12] |
| Boiling Point | 80 °C at 13 mm Hg | [11] |
| Density | 1.265 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.556 | [11] |
| Synonyms | 1-Chloro-2-isothiocyanatoethane, Isothiocyanic Acid 2-Chloroethyl Ester | [3][11] |
Mechanism of Action: A Dual Electrophilic Alkylating Agent
The primary utility of CEITC as an alkylating agent stems from its ability to engage nucleophiles through two distinct, yet potentially synergistic, mechanisms. Understanding this dual reactivity is critical for designing experiments and interpreting biological outcomes.
Alkylation via the Chloroethyl Group
The 2-chloroethyl moiety functions as a classical alkylating group, analogous to those found in nitrogen mustards[5][13]. The chlorine atom acts as a leaving group, allowing for nucleophilic substitution (SN2) reactions with biological macromolecules. The primary targets are the nucleophilic centers in DNA bases, particularly the N7 position of guanine[7][13]. Alkylation at this site can lead to DNA damage, strand breaks, and cross-linking if a second reactive site is present, ultimately triggering cell cycle arrest and apoptosis[6][7]. This mechanism is a foundational principle in the action of many anticancer drugs[14][15].
Electrophilic Attack by the Isothiocyanate Group
The central carbon atom of the isothiocyanate (-N=C =S) group is highly electrophilic and susceptible to attack by soft nucleophiles[4][8]. In a biological context, its preferred targets are the thiol groups (-SH) of cysteine residues within proteins and the cellular antioxidant glutathione (GSH)[16][17]. The reaction forms a dithiocarbamate linkage[9]. It can also react with amine groups (-NH₂) of lysine residues, though typically under more alkaline conditions (pH > 9), to form a thiourea linkage[9][18]. This reactivity allows CEITC to function as a potent protein modifier and is central to the biological effects of many naturally occurring isothiocyanates, which are known to induce antioxidant responses and apoptosis[19][20][21].
The reaction with glutathione is a key metabolic pathway for isothiocyanates, often catalyzed by Glutathione S-transferases (GSTs)[17]. This conjugation typically serves as a detoxification mechanism, but rapid depletion of the cellular GSH pool can lead to oxidative stress and sensitize cells to apoptosis[16].
Applications in Research and Drug Development
The unique bifunctional nature of CEITC makes it a valuable tool for a range of applications.
Synthesis of Bioactive Molecules
CEITC is a key intermediate in the synthesis of various therapeutic agents.
-
Nitrosoureas: It is used in the synthesis of 2-chloroethylnitrosoureas (CENUs), a class of anticancer drugs like Lomustine, which function as DNA alkylating and cross-linking agents[14][22]. The 2-chloroethyl group is essential for their cytotoxic activity.
-
Neuraminidase Inhibitors: It has been employed as a reagent in the synthesis of Zanamivir, a selective inhibitor of influenza A and B virus neuraminidases[2].
-
Heterocyclic Compounds: Its reactivity makes it a versatile precursor for creating diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry[2].
Bioconjugation and Chemical Biology
The isothiocyanate group is a widely used functional group for bioconjugation—the covalent labeling of biomolecules[23]. While reagents like fluorescein isothiocyanate (FITC) are common, CEITC offers the potential for more complex, multi-step labeling strategies. For instance, the isothiocyanate can be used to attach the molecule to a protein via a cysteine or lysine residue, leaving the chloroethyl group available for subsequent reactions or to act as a localized alkylating probe[18][24]. This allows for the design of targeted covalent inhibitors or activity-based probes.
Cancer Research
Isothiocyanates as a class are extensively studied for their cancer chemopreventive properties[21][25][26][27]. They can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways[20][28]. CEITC combines the known biological activities of isothiocyanates with the potent, DNA-damaging capability of a chloroethyl alkylating agent[5][6]. This makes it a compound of interest for investigating mechanisms of cytotoxicity and for developing novel anticancer strategies. Studies show that isothiocyanates can deplete cellular glutathione, thereby sensitizing cancer cells to therapies that rely on generating oxidative stress[16].
Synthesis and Experimental Protocols
General Synthesis of this compound
CEITC is typically synthesized from 2-chloroethylamine (or its hydrochloride salt) and a source of the thiocarbonyl group, most commonly carbon disulfide (CS₂)[10][29]. The reaction proceeds via an in-situ generated dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.
Protocol: One-Pot Synthesis of this compound [10] This protocol is a representative example and must be adapted and optimized based on laboratory conditions. All work must be performed in a certified fume hood by trained personnel.
-
Preparation: To a solution of 2-chloroethylamine (1 mmol) in anhydrous dimethyl sulfoxide (DMSO), add carbon disulfide (1.1 mmol) under a nitrogen atmosphere.
-
Intermediate Formation: Stir the reaction mixture vigorously at room temperature for 15-30 minutes. The formation of the intermediate dithiocarbamate salt will occur.
-
Cyclization/Decomposition: Add a suitable base, such as Triton-B (N-benzyltrimethylammonium hydroxide) or another non-nucleophilic base (1 mmol), to the reaction mixture.
-
Reaction Completion: Continue stirring under nitrogen for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol: Alkylation of a Model Thiol Nucleophile
This protocol demonstrates the reactivity of CEITC with a model thiol, N-acetylcysteine (NAC), representing a cysteine residue.
-
Reagents: Prepare a 10 mM solution of this compound in acetonitrile and a 10 mM solution of N-acetylcysteine in a 50 mM sodium phosphate buffer, pH 7.4.
-
Reaction: In a microcentrifuge tube, combine 100 µL of the NAC solution with 100 µL of the CEITC solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot and immediately quench the reaction by adding it to 80 µL of a 1% formic acid solution. This acidification stops the reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC connected to a mass spectrometer (LC-MS). Monitor the disappearance of the starting materials and the appearance of the expected product adduct(s) (dithiocarbamate from isothiocyanate reaction and/or S-alkylation from the chloroethyl group).
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is toxic, flammable, and irritating to the skin, eyes, and respiratory system[1][12][30].
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Acute Toxicity | H301+H331: Toxic if swallowed or if inhaled. | P261: Avoid breathing vapors. P270: Do not eat, drink or smoke when using. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [12] |
| Flammability | H226: Flammable liquid and vapor. | P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof equipment. | [1] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1][12][30] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [30] |
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory[30].
-
Storage: Store in a cool, dark, well-ventilated area designated for flammable liquids. The compound is moisture-sensitive; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container[11].
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations[30].
Conclusion and Future Outlook
This compound stands as a powerful and versatile chemical tool. Its dual electrophilic nature, combining the classical DNA-targeting potential of a chloroethyl group with the potent protein-modifying capacity of an isothiocyanate, provides a rich platform for innovation. For drug development professionals, it serves as a key precursor for established and novel therapeutics. For chemical biologists and researchers, it is an invaluable probe for studying covalent interactions with biological systems. Future research will likely focus on harnessing its bifunctionality to design next-generation targeted covalent inhibitors, sophisticated bioconjugation strategies, and novel chemotherapeutic agents with multi-faceted mechanisms of action. A thorough understanding of its reactivity, as detailed in this guide, is paramount to unlocking its full potential while ensuring its safe and effective use in the laboratory.
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-
Porphyrin, chlorin, and bacteriochlorin isothiocyanates: useful reagents for the synthesis of photoactive bioconjugates - PubMed. (2002). Bioconjugate Chemistry, 13(2), 249–263. Retrieved from [Link]
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-
Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed. (2019). Organic Letters, 21(15), 5977–5980. Retrieved from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. (2021). RSC Chemical Biology, 2(5), 1335–1355. Retrieved from [Link]
-
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-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (2024). RSC Medicinal Chemistry, 15(2), 405-420. Retrieved from [Link]
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- 19. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 20. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glutathione and N-acetylcysteine conjugates of 2-chloroethyl isocyanate. Identification as metabolites of N,N'-bis(2-chloroethyl)-N-nitrosourea in the rat and inhibitory properties toward glutathione reductase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Porphyrin, chlorin, and bacteriochlorin isothiocyanates: useful reagents for the synthesis of photoactive bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 27. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isothiocyanate synthesis [organic-chemistry.org]
- 30. georganics.sk [georganics.sk]
An In-Depth Technical Guide to the Functional Groups of 2-Chloroethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl isothiocyanate (CEITC) is a bifunctional electrophilic molecule of significant interest in chemical biology and drug development. Its unique structure, featuring both a highly reactive isothiocyanate moiety and a classic alkylating chloroethyl group, allows for a diverse range of chemical transformations and biological interactions. This guide provides a detailed examination of the distinct and synergistic functionalities of these two groups. We will explore the underlying chemical principles governing their reactivity, present methodologies for their characterization, and discuss their application in the synthesis of bioactive compounds and chemical probes.
Introduction to this compound (CEITC)
This compound, with the chemical formula C₃H₄ClNS, is a versatile synthetic building block.[1] Its utility stems from the presence of two distinct electrophilic centers, which can engage with a variety of nucleophiles. This dual reactivity makes CEITC a valuable reagent for introducing specific functionalities into molecules or for cross-linking biological macromolecules. For instance, it has been used as a reagent in the synthesis of Zanamivir, a selective inhibitor of Influenza A and B virus neuraminidases, and other heterocyclic compounds.[2] Understanding the nuanced reactivity of each functional group is paramount for designing and executing successful synthetic strategies and for predicting its mechanism of action in biological systems.
Key Molecular Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄ClNS | [3][4] |
| Molecular Weight | 121.59 g/mol | [3][4] |
| Boiling Point | 80 °C at 13 mm Hg | [1][2] |
| Density | 1.265 g/mL at 25 °C | [1][2] |
| CAS Number | 6099-88-3 |[4] |
Deep Dive into the Isothiocyanate (-N=C=S) Group
The isothiocyanate group is a heterocumulene characterized by the -N=C=S bonding arrangement.[5] This functionality is renowned for its electrophilicity and is a key component in many biologically active natural products.[6]
The central carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.[7] Its reactions are diverse and form the basis of many bioconjugation and synthetic methodologies.[5][7]
Key reactions include:
-
Reaction with Amines: Primary and secondary amines readily attack the central carbon to form stable thiourea derivatives. This reaction is highly efficient and is a cornerstone of protein labeling and synthetic chemistry.[6][7] The reaction is favored under alkaline conditions (pH 9-11).[6][8]
-
Reaction with Thiols: Thiols react with isothiocyanates to form dithiocarbamate adducts. This reaction is particularly relevant in biological systems, where the thiol group of cysteine residues in proteins can be targeted. The reaction proceeds favorably at a slightly acidic to neutral pH (pH 6-8).[6][8]
-
Reaction with Alcohols: While less reactive than amines or thiols, alcohols can react with isothiocyanates to yield thiocarbamates.[7]
The reactivity of the isothiocyanate group is pH-dependent, which allows for selective targeting of different nucleophiles by controlling reaction conditions.[6][8]
The isothiocyanate group has a strong, characteristic absorption band in infrared (IR) spectroscopy. This band, corresponding to the asymmetric N=C=S stretch, typically appears in the range of 2000-2200 cm⁻¹. This distinct signal is a reliable diagnostic tool for confirming the presence of the isothiocyanate moiety in a molecule.
Analysis of the 2-Chloroethyl (-CH₂CH₂Cl) Group
The 2-chloroethyl group is a primary alkyl halide. Its reactivity is dominated by the polarized carbon-chlorine bond, which makes the carbon atom attached to the chlorine electrophilic.
As a primary alkyl halide, the 2-chloroethyl group is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[9] This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion, which is a good leaving group.[9]
Common reactions include:
-
Alkylation of Nucleophiles: It can alkylate a wide range of nucleophiles, including amines, thiols, and carboxylates. In biological contexts, this reactivity is responsible for the alkylation of DNA bases and protein residues, a mechanism exploited by some anticancer agents.[10]
-
Intramolecular Cyclization: The presence of a nearby nucleophile can lead to intramolecular cyclization. For example, in molecules like bis(2-chloroethyl)amine, the nitrogen can attack the electrophilic carbon to form a highly reactive aziridinium ion, which is a potent alkylating species.[11]
The reactivity of the chloroethyl group is influenced by factors such as the strength of the nucleophile and the choice of solvent, with polar aprotic solvents generally favoring Sₙ2 reactions.[9]
Synergistic Reactivity and Mechanistic Pathways
The true chemical potential of this compound lies in the interplay between its two functional groups. The molecule can act as a bifunctional electrophile, allowing it to cross-link nucleophiles. For example, it can react with a protein at two different sites: one nucleophile (like a lysine residue) attacking the isothiocyanate, and another (like a cysteine residue) displacing the chloride.
A key mechanistic consideration is the relative reactivity of the two sites. The isothiocyanate group is generally considered a "softer" electrophile compared to the alkyl chloride. Under specific conditions, one group can be made to react preferentially, enabling sequential modifications. For instance, the reaction with an amine at a high pH would favor thiourea formation, leaving the chloroethyl group available for a subsequent reaction.[6]
Below is a diagram illustrating the reaction of CEITC with a generic biomolecule containing both amine and thiol functional groups.
Caption: Reaction pathways of CEITC with amine and thiol nucleophiles.
Experimental Protocols for Functional Group Analysis
Verifying the structure and assessing the reactivity of CEITC is crucial for its effective application.
Objective: To confirm the identity and purity of this compound using FTIR and ¹H NMR spectroscopy.
Methodology:
-
FTIR Spectroscopy:
-
Acquire a neat sample of CEITC.
-
Obtain the IR spectrum using an ATR-FTIR spectrometer.
-
Verification: Look for a strong, sharp absorption peak between 2000-2200 cm⁻¹, characteristic of the -N=C=S asymmetric stretch.[3] Also, identify C-H stretching peaks around 2800-3000 cm⁻¹ and the C-Cl stretch, typically found in the 600-800 cm⁻¹ region.
-
-
¹H NMR Spectroscopy:
-
Dissolve a small sample of CEITC in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Verification: Expect two triplet signals corresponding to the two methylene (-CH₂-) groups. The protons closer to the electron-withdrawing chlorine atom will be downfield compared to the protons adjacent to the isothiocyanate group.
-
Objective: To monitor the reaction of CEITC with a model amine (e.g., benzylamine) to form the corresponding thiourea.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, a thiourea, will have a different Rf value than the starting materials.
-
Alternatively, monitor the disappearance of the isothiocyanate peak in the IR spectrum.
-
-
Work-up and Analysis:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The workflow for this reactivity assay is depicted below.
Caption: Experimental workflow for a reactivity assay of CEITC.
Applications in Drug Development and Research
The unique bifunctionality of CEITC and similar structures is leveraged in several areas:
-
Anticancer Agents: The chloroethyl functionality is a hallmark of nitrogen mustard alkylating agents used in chemotherapy.[10][11] Molecules containing this group can form covalent adducts with DNA, leading to cell death. The isothiocyanate group, found in compounds like sulforaphane, also possesses anticancer properties.[12] The combination in CEITC offers a scaffold for developing novel dual-action therapeutic agents.
-
Chemical Probes: CEITC can be used to probe the active sites of enzymes or to map protein-protein interactions. By reacting with specific residues, it can be used to identify binding pockets or to cross-link interacting proteins for subsequent analysis.
-
Synthetic Intermediates: It serves as a valuable intermediate for synthesizing more complex heterocyclic molecules and pharmaceutical ingredients.[2] For example, it is a reagent in the synthesis of nitrosoureas, which are alkylating agents used to treat cancer.[13]
Conclusion
This compound is a molecule defined by the distinct yet cooperative reactivity of its two electrophilic functional groups. The isothiocyanate group offers a versatile handle for reaction with soft nucleophiles like amines and thiols, while the chloroethyl group acts as a classic alkylating agent. This dual nature makes it a powerful tool for organic synthesis, chemical biology, and the development of therapeutic agents. A thorough understanding of the factors governing the reactivity of each group is essential for any researcher aiming to exploit the full potential of this versatile chemical entity.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Reactivity and Applications of 2-Chloroethyl Chloroformate.
- ResearchGate. (2023). Reactivity of the isothiocyanate group with cysteine and lysine.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate.
- Arkat USA, Inc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2015(vi), 206-245.
- Isothiocyanates. (2025). The Role of Isothiocyanates in Modern Chemical Synthesis.
- ChemicalBook. (2023). This compound.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6099-88-3).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Oceanic and Atmospheric Administration. (n.d.). Isocyanates and Isothiocyanates. CAMEO Chemicals.
- PubMed. (1998). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine.
- Wikipedia. (n.d.). 2-Chloroethyl chloroformate.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- National Center for Biotechnology Information. (n.d.). 2-Chloroethyl thiocyanate. PubChem.
- PubMed Central. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- BenchChem. (2025). An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate.
- TCI Chemicals. (n.d.). This compound.
- RSC Publishing. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 6099-88-3 [chemicalbook.com]
- 3. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Modification using 2-Chloroethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Covalent Modification and the Unique Potential of 2-Chloroethyl Isothiocyanate
Covalent modification is a cornerstone of chemical biology and drug development, enabling the precise labeling of proteins for functional studies, the stabilization of protein-protein interactions, and the development of targeted therapeutics. Among the diverse reagents available for protein modification, bifunctional molecules offer the unique advantage of creating cross-links, providing invaluable insights into protein structure and interactions.
This compound (CEITC) is a heterobifunctional cross-linking agent with distinct reactive moieties: a highly electrophilic isothiocyanate group and a reactive chloroethyl group. This dual reactivity allows for a sequential modification process, offering a degree of control over the cross-linking reaction. The isothiocyanate group readily reacts with nucleophilic residues such as the ε-amino group of lysine and the sulfhydryl group of cysteine.[1] Subsequently, the chloroethyl group can act as an alkylating agent, forming a stable covalent bond with another nucleophilic residue in close proximity. This unique characteristic makes CEITC a valuable tool for probing protein topology and identifying interacting partners.
These application notes provide a comprehensive guide to the use of this compound for protein modification, including the underlying chemical principles, detailed experimental protocols, and methods for the characterization of modified proteins.
Mechanism of Action: A Tale of Two Reactivities
The utility of this compound as a protein modification agent stems from its two distinct reactive centers. The reactivity of each group is highly dependent on the reaction conditions, particularly pH.
1. The Isothiocyanate Moiety: A pH-Dependent Nucleophilic Attack
The isothiocyanate group (-N=C=S) is a powerful electrophile that reacts with primary amines and thiols.[1] The primary targets on a protein are the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. The reaction with amines forms a stable thiourea linkage, while the reaction with thiols forms a dithiocarbamate linkage.[2]
The selectivity of the isothiocyanate group is highly pH-dependent:
-
Reaction with Cysteine: The reaction with the sulfhydryl group of cysteine is favored at neutral to slightly acidic pH (pH 6.5-7.5).[2] At this pH, the cysteine thiol is more readily deprotonated to the more nucleophilic thiolate anion.
-
Reaction with Lysine: The reaction with the ε-amino group of lysine is favored at alkaline pH (pH 8.5-10).[2] At higher pH, the amine is deprotonated and becomes a potent nucleophile.
This pH-dependent reactivity allows for a degree of control over which residue is initially targeted.
2. The Chloroethyl Moiety: An Alkylating Agent for Cross-Linking
The chloroethyl group (-CH2-CH2-Cl) is a classic alkylating agent. Once the isothiocyanate has reacted with a residue on the protein, the chloroethyl group is positioned to react with a second nucleophilic residue in close spatial proximity. This second reaction forms a stable covalent cross-link. The primary targets for the chloroethyl group are the nucleophilic side chains of cysteine, histidine, and lysine. The rate of this alkylation reaction is generally less pH-dependent than the initial isothiocyanate reaction but is favored at neutral to slightly alkaline pH.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of this compound with a protein.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications:
-
Probing Protein Structure and Topology: By identifying cross-linked residues, CEITC can provide distance constraints that are valuable for computational modeling of protein three-dimensional structures.
-
Mapping Protein-Protein Interaction Interfaces: When used to treat a protein complex, CEITC can identify residues at the interface between interacting partners.[3]
-
Identifying Drug Binding Sites: CEITC can be used to map the binding sites of small molecules or other proteins.
-
Generating Antibody-Drug Conjugates (ADCs): The bifunctional nature of CEITC can be exploited to link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Stabilizing Protein Complexes: The formation of covalent cross-links can stabilize transient or weak protein-protein interactions, facilitating their isolation and characterization.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in protein modification and cross-linking experiments. Optimization of these protocols for your specific protein and application is highly recommended.
Protocol 1: General Protein Modification with this compound
This protocol describes the general procedure for modifying a purified protein with CEITC. The pH of the reaction will determine the primary initial target (cysteine or lysine).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
This compound (CEITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (see table below)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis tubing
Reaction Buffer Selection:
| Target Residue | Recommended Buffer | pH Range |
| Cysteine | Phosphate or HEPES buffer | 6.5 - 7.5 |
| Lysine | Borate or Carbonate buffer | 8.5 - 10.0 |
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT). If necessary, exchange the buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the chosen reaction buffer.
-
-
CEITC Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of CEITC in anhydrous DMSO or DMF.
-
-
Modification Reaction:
-
Add the CEITC stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold, 20-fold, or 50-fold molar excess of CEITC over the protein).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess CEITC.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove excess CEITC and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Workflow for General Protein Modification
Caption: General workflow for protein modification with CEITC.
Protocol 2: Two-Step Cross-Linking with this compound
This protocol is designed to maximize the formation of cross-links by first favoring the reaction of the isothiocyanate group and then promoting the alkylation reaction by the chloroethyl group.
Materials:
-
Same as Protocol 1
-
Two-buffer system:
-
Step 1 Buffer: Borate or Carbonate buffer, pH 9.0-10.0
-
Step 2 Buffer: Phosphate or HEPES buffer, pH 7.0-8.0
-
Procedure:
-
Step 1: Isothiocyanate Reaction (Lysine Targeting)
-
Perform steps 1 and 2 from Protocol 1.
-
Add a 5- to 10-fold molar excess of CEITC to the protein solution in the Step 1 Buffer (pH 9.0-10.0).
-
Incubate for 1-2 hours at room temperature to favor the reaction with lysine residues.
-
-
Buffer Exchange:
-
Rapidly exchange the buffer of the reaction mixture to the Step 2 Buffer (pH 7.0-8.0) using a pre-equilibrated desalting column. This will lower the pH to favor the alkylation reaction.
-
-
Step 2: Alkylation Reaction (Cross-Linking)
-
Incubate the reaction mixture for an additional 2-12 hours at room temperature or 4°C to allow for the intramolecular alkylation reaction to proceed.
-
-
Quenching and Purification:
-
Perform steps 4 and 5 from Protocol 1 to quench the reaction and purify the cross-linked protein.
-
Characterization of CEITC-Modified Proteins
Thorough characterization of the modified protein is crucial to confirm the extent of modification and identify the modified residues and cross-links.
Mass Spectrometry Analysis
Mass spectrometry is the most powerful technique for characterizing CEITC-modified proteins. A typical workflow involves:
-
Proteolytic Digestion: The modified protein is digested with a protease, such as trypsin, to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software that can identify peptides with the mass modifications corresponding to CEITC adducts and cross-links.
Expected Mass Shifts:
-
Monolinked Adduct: A peptide modified with CEITC at a single residue will exhibit a mass increase of 121.00 Da (C3H4ClNS).
-
Cross-linked Peptides: Identifying cross-linked peptides is more complex. The software must search for pairs of peptides that are covalently linked. The mass of the cross-linked peptides will be the sum of the masses of the two individual peptides plus the mass of the CEITC linker minus the mass of HCl (which is lost during the alkylation reaction), resulting in a mass addition of 85.02 Da (C3H3NS).
Fragmentation Analysis:
During MS/MS analysis, the peptide backbone fragments, allowing for sequence determination. The site of modification can be identified by the mass shift on the fragment ions. For cross-linked peptides, the fragmentation pattern will be more complex, containing fragment ions from both peptides.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Modification Efficiency | - Suboptimal pH- Presence of competing nucleophiles in the buffer (e.g., Tris, azide)- Inactive CEITC | - Optimize the reaction pH for the target residue.- Ensure the buffer is free of primary amines and other nucleophiles.- Use freshly prepared CEITC stock solution. |
| Protein Precipitation | - High degree of modification altering protein solubility- Unfavorable reaction conditions (e.g., pH, temperature) | - Reduce the molar excess of CEITC or shorten the reaction time.- Screen different reaction buffers and temperatures to maintain protein stability. |
| No Cross-links Detected | - Insufficient proximity of nucleophilic residues- Short incubation time for the alkylation step | - Increase the incubation time for the second step of the two-step protocol.- Consider that the protein conformation may not be amenable to cross-linking with this reagent. |
Conclusion
This compound is a powerful and versatile heterobifunctional reagent for protein modification and cross-linking. By carefully controlling the reaction conditions, particularly the pH, researchers can selectively target different amino acid residues and gain valuable insights into protein structure, function, and interactions. The protocols and guidelines presented in these application notes provide a solid foundation for the successful application of CEITC in a wide range of research and drug development endeavors.
References
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
- Hermanson, G. T. (2013).
- Kalia, J., & Raines, R. T. (2008). Advances in bioconjugation. Current organic chemistry, 12(18), 138-147.
- Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e99809.
- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.
- Mi, L., et al. (2008). Proteomic analysis of covalent modifications of tubulins by isothiocyanates. Journal of proteome research, 7(11), 4765–4773.
- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of clinical biochemistry and nutrition, 62(1), 11–19.
- Rade-Kukic, K., et al. (2011). Covalent binding of isothiocyanates to β-lactoglobulin changes its folding and structure. Food Hydrocolloids, 25(7), 1637-1645.
- Satchell, D. P. N., & Satchell, R. S. (1990). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1415-1420.
- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663–682.
- Velíšek, J., & Cejpek, K. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3504–3509.
- Wong, S. S., & Wong, L. J. C. (2019).
Sources
Application Note: Leveraging the Dual Reactivity of 2-Chloroethyl Isothiocyanate for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloroethyl isothiocyanate (CEITC) is a bifunctional reagent possessing two distinct reactive moieties: a highly electrophilic isothiocyanate group and an alkylating chloroethyl group. This unique combination allows for a sequential, two-stage reaction with biomolecules, offering advanced strategies for creating stable and potentially cross-linked bioconjugates. This guide provides a deep dive into the chemistry of CEITC, detailed protocols for its use in protein modification, and methods for the characterization of the resulting conjugates, empowering researchers to harness its full potential in applications ranging from fundamental protein interaction studies to the development of antibody-drug conjugates (ADCs).
The Chemistry of this compound (CEITC)
Bifunctional crosslinkers are essential tools in biochemistry and drug development, enabling the covalent linkage of two or more biomolecules.[1] These reagents are defined by their reactive groups and the spacer arm that connects them.[1] CEITC is a hetero-bifunctional crosslinker where the two reactive groups exhibit different chemical specificities and reaction kinetics.
-
Isothiocyanate (-N=C=S) Group: This moiety is a potent electrophile that readily reacts with nucleophilic groups on proteins.[2] Its primary targets are the ε-amino groups of lysine residues and the α-amino group of the N-terminus, forming stable thiourea bonds.[3][4] It can also react with the thiol groups of cysteine residues to form dithiocarbamate linkages, although this reaction is often reversible.[4][5] The reaction with amines is highly favored under alkaline conditions (pH 9-11).[6][7]
-
Chloroethyl (-CH2-CH2-Cl) Group: This is a classic alkylating agent. Compared to the isothiocyanate, it is a weaker electrophile and reacts more slowly. Its primary targets include nucleophilic side chains like the thiol group of cysteine, the imidazole ring of histidine, and the thioether of methionine. This secondary reaction can result in the formation of a stable, secondary covalent bond, effectively creating an intramolecular cross-link that can enhance the stability of the conjugate.
This dual reactivity allows for a two-step conjugation process. The initial, rapid reaction of the isothiocyanate group tethers the molecule to the protein, primarily at lysine residues. The subsequent, slower alkylation by the chloroethyl group can then form a secondary linkage with a nearby nucleophilic residue, "stapling" a region of the protein.
Mechanism of Action
The conjugation process proceeds via a two-stage mechanism. First, the isothiocyanate group undergoes nucleophilic attack by a primary amine (e.g., lysine side chain) on the target protein. This reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic form of the amine.[8] Following the formation of the stable thiourea linkage, the chloroethyl group is positioned to react with a second, nearby nucleophilic residue, leading to intramolecular cross-linking.
Caption: Reaction mechanism of CEITC with protein amino and thiol groups.
Key Reaction Parameters
Optimizing the bioconjugation reaction is critical for achieving the desired degree of labeling and minimizing side reactions. The key is to control the reaction conditions to favor the initial isothiocyanate-amine reaction while allowing for controlled secondary alkylation if desired.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 8.5 - 10.0 | The primary amine of lysine (pKa ~10.5) must be deprotonated to be nucleophilic. A pH range of 8.5-10.0 provides a good balance between amine reactivity and protein stability.[6][9] Lower pH (6.5-7.5) would favor reaction with cysteine thiols, but this is often reversible.[7] |
| Temperature | 4°C - 25°C | The initial isothiocyanate reaction is rapid even at 4°C. Running the reaction at room temperature (25°C) will accelerate both the primary and secondary alkylation reactions. For controlled labeling, starting at 4°C is recommended. |
| Molar Ratio | 5:1 to 20:1 (CEITC:Protein) | The optimal ratio depends on the number of available lysines on the target protein and the desired degree of labeling. Start with a 10-fold molar excess and optimize based on characterization results. |
| Buffer System | Carbonate/Bicarbonate or Borate | Avoid amine-containing buffers like Tris or glycine, as they will compete with the protein for reaction with CEITC. Phosphate buffers are generally acceptable. |
| Reaction Time | 2 - 24 hours | A 2-4 hour incubation at room temperature is often sufficient for the primary labeling. Longer incubation times, potentially overnight at 4°C, may be required to promote the secondary intramolecular cross-linking reaction. |
Experimental Protocols
This section provides a step-by-step guide for the conjugation of CEITC to a model protein, such as an IgG antibody, followed by purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for 2-Chloroethyl Isothiocyanate as a Crosslinking Agent in Proteomics
Introduction: A Heterobifunctional Tool for Mapping Protein Interactions
In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions that govern virtually all biological processes. Understanding the architecture of these protein complexes is paramount for elucidating biological mechanisms and for the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions by covalently linking proteins in close proximity, providing distance constraints that help map interaction interfaces and elucidate the topology of protein complexes.[1]
This guide focuses on the application of 2-chloroethyl isothiocyanate (CEI) as a heterobifunctional crosslinking agent in proteomics. Unlike homobifunctional crosslinkers that possess two identical reactive groups, heterobifunctional reagents like CEI have two different reactive moieties.[2][3] This design allows for controlled, sequential reactions, minimizing undesirable side-effects such as self-conjugation and polymerization, thereby offering a higher degree of precision in linking different molecules.[1][4]
CEI features two distinct reactive groups: an isothiocyanate and a chloroethyl group. The isothiocyanate group primarily targets nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form a stable thiourea bond.[5][6] The reactivity of isothiocyanates with amines is pH-dependent, favoring more alkaline conditions (pH 9-11) where the amine groups are deprotonated and thus more nucleophilic.[6][7] The chloroethyl group, on the other hand, can react with nucleophilic residues such as the sulfhydryl group of cysteine. This dual reactivity makes CEI a versatile tool for capturing a diverse range of protein interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of CEI in proteomics workflows. We will delve into the mechanistic details of CEI-mediated crosslinking, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation.
Mechanism of Action: A Two-Stage Reaction
The utility of this compound as a crosslinking agent stems from its two distinct reactive functionalities, allowing for a controlled, two-step crosslinking process.
Step 1: Isothiocyanate Reaction with Primary Amines
The first step of the crosslinking reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the pH of the reaction buffer.[6] At an alkaline pH (typically 8.0-9.5), the primary amino groups of lysine residues and the protein's N-terminus are largely deprotonated, enhancing their nucleophilicity and promoting the formation of a stable thiourea linkage.
Step 2: Chloroethyl Group Reaction
Once the isothiocyanate has reacted, the chloroethyl group is available to react with a second nucleophile on a nearby amino acid residue. The sulfhydryl group of cysteine is a primary target for the chloroethyl group. This reaction proceeds via nucleophilic substitution, forming a stable thioether bond. The proximity of the two reactive partners is dictated by the length of the spacer arm of the CEI molecule.
The heterobifunctional nature of CEI allows for a sequential crosslinking strategy. By carefully controlling the reaction conditions, it is possible to first favor the reaction of the isothiocyanate group and then, after removing excess reagent, proceed with the second crosslinking step. This can help to reduce the complexity of the resulting crosslinked products.
Experimental Workflow
A typical crosslinking mass spectrometry (XL-MS) experiment using this compound can be broken down into several key stages: sample preparation, crosslinking reaction, proteolytic digestion, enrichment of crosslinked peptides, LC-MS/MS analysis, and data analysis.[1][8]
Figure 1: General XL-MS Experimental Workflow. This diagram outlines the key stages of a crosslinking mass spectrometry experiment, from initial sample preparation to final data analysis.
Detailed Protocols
Protocol 1: Crosslinking of a Purified Protein Complex
This protocol is designed for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein sample (in a suitable buffer, e.g., HEPES or PBS, pH 7.5-8.5)
-
This compound (CEI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M ammonium bicarbonate)
-
Reaction tubes
-
Thermomixer or incubator
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that could compete with the crosslinking reaction. HEPES or phosphate buffers are suitable alternatives.
-
The protein concentration should be optimized for the specific system under investigation, typically in the range of 0.1-2 mg/mL.
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of CEI in anhydrous DMSO immediately before use. A typical stock concentration is 25-50 mM. Caution: CEI is moisture-sensitive.
-
-
Crosslinking Reaction:
-
Add the CEI stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of CEI to protein. This ratio may require optimization.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted CEI is quenched.
-
-
Sample Processing for Mass Spectrometry:
-
The crosslinked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and proteolytic digestion.
-
Protocol 2: In-situ Crosslinking in Cells
This protocol is for capturing protein interactions within a cellular context.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
This compound (CEI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer (containing protease inhibitors)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove media components.
-
-
Crosslinking:
-
Prepare a working solution of CEI in PBS from a fresh stock in DMSO. A final concentration of 1-5 mM CEI is a good starting point.
-
Add the CEI solution to the cells and incubate for 10-30 minutes at room temperature or 37°C.
-
-
Quenching:
-
Remove the crosslinking solution and add quenching buffer to the cells. Incubate for 10-15 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Downstream Processing:
-
The crosslinked cell lysate is now ready for protein digestion and subsequent mass spectrometry analysis.
-
Sample Preparation for Mass Spectrometry
Following the crosslinking reaction, the protein sample must be prepared for analysis by mass spectrometry.[9] This typically involves the following steps:
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins using agents like urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate free cysteine residues with iodoacetamide or chloroacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Digest the proteins into smaller peptides using a protease such as trypsin.[10] Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.
-
-
Enrichment of Crosslinked Peptides:
-
Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides.[10] Therefore, an enrichment step is often necessary to improve their detection.
-
Size exclusion chromatography (SEC) is a common method for enriching larger, crosslinked peptides from smaller, linear peptides.[8] Strong cation exchange (SCX) chromatography can also be employed.
-
Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:
The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8] High-resolution mass spectrometers are essential for accurately determining the mass of the crosslinked peptides and their fragment ions.
Data Analysis Workflow:
The analysis of XL-MS data is more complex than standard proteomics data due to the presence of two peptide chains linked together. Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.
Figure 2: Data Analysis Workflow for XL-MS. This flowchart illustrates the computational steps involved in identifying and validating crosslinked peptides from raw mass spectrometry data.
Specialized Software for Crosslink Identification:
Several software packages are available for the analysis of XL-MS data. These programs are designed to search MS/MS spectra for pairs of peptides that are linked by the crosslinking reagent. Some commonly used software includes:
-
MeroX: A free and open-source software tool for the analysis of data from MS-cleavable and non-cleavable crosslinkers.[11][12]
-
pLink: Software that can reliably estimate the false discovery rate in crosslink identification and is compatible with various crosslinkers.[11]
-
xQuest/xProphet: A software pipeline for the identification and statistical validation of crosslinked peptides.[8][13]
-
Crux: A cross-platform suite of analysis tools for interpreting protein mass spectrometry data, including crosslinked database searches.
Interpretation of Results:
The identified crosslinked peptides provide distance constraints between the linked amino acid residues. This information can be used to:
-
Map the interaction interfaces of protein complexes.
-
Elucidate the topology of protein assemblies.
-
Provide constraints for computational modeling of protein structures.[13]
Quantitative Data and Considerations
The success of a crosslinking experiment is dependent on several factors that need to be carefully optimized.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular crosslinking, while lower concentrations favor intramolecular crosslinking. |
| CEI:Protein Molar Ratio | 20:1 to 100:1 | A sufficient excess of the crosslinker is needed to drive the reaction, but too high a concentration can lead to excessive modification and protein precipitation. |
| Reaction pH | 7.5 - 9.0 | The isothiocyanate group's reaction with primary amines is favored at a slightly alkaline pH where the amines are deprotonated.[6][7] |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient to capture transient interactions, while longer times can lead to more extensive crosslinking. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |
| Quenching Agent Conc. | 20 - 50 mM | Ensures that all unreacted crosslinker is neutralized to prevent non-specific modifications during sample processing. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | - Inactive crosslinker- Inappropriate buffer- Low protein concentration- Insufficient incubation time | - Use a fresh stock of CEI- Ensure the buffer is free of primary amines- Increase protein concentration- Optimize incubation time |
| Protein precipitation | - Excessive crosslinking- High protein concentration | - Reduce the CEI:protein molar ratio- Lower the protein concentration |
| Low number of identified crosslinks | - Inefficient enrichment- Suboptimal MS parameters- Inappropriate data analysis software | - Optimize the enrichment protocol (SEC or SCX)- Use a high-resolution mass spectrometer and optimize fragmentation energies- Try different crosslink identification software |
Conclusion
This compound is a valuable heterobifunctional crosslinking agent for the study of protein structure and interactions. Its distinct reactive groups allow for a more controlled crosslinking reaction compared to homobifunctional reagents. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize CEI to gain valuable insights into the intricate world of protein networks. The successful application of this technique, coupled with advanced mass spectrometry and data analysis tools, will continue to be a cornerstone of structural proteomics and drug discovery.
References
-
LinX: A Software Tool for Uncommon Cross-Linking Chemistry. (2021). ACS Publications. [Link]
-
Cross-Linking Mass Spectrometry Sample Preparation. MtoZ Biolabs. [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]
-
Crosslinking - Mass Spec Studio. Mass Spec Studio. [Link]
-
OpenPepXL - OpenMS. OpenMS. [Link]
-
Crux tandem mass spectrometry analysis software. Crux. [Link]
-
Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. (2015). PubMed Central. [Link]
-
Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. (2014). NIH. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. (2019). ACS Publications. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. (2024). NIH. [Link]
-
How to cross-link proteins. Weizmann Institute of Science. [Link]
-
Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. ResearchGate. [Link]
-
Cross Linking, Protein Modification & Protein Sample Preparation Handbook. G-Biosciences. [Link]
-
A Workflow for Improved Analysis of Cross-linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. (2024). bioRxiv. [Link]
-
Cross-linking Protocols and Methods. Springer Nature Experiments. [Link]
-
Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. (2011). PubMed. [Link]
-
Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Cold Spring Harbor Laboratory. [Link]
-
A mass spectral fragmentation spectrum for the crosslinked peptides... ResearchGate. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). PubMed. [Link]
-
A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. (2019). PubMed. [Link]
-
Protein Cross-Linking. G-Biosciences. [Link]
-
Innovation in Cross-Linking Mass Spectrometry Workflows: Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. (2024). ResearchGate. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). PubMed Central. [Link]
-
pH-dependent chemical equilibria of amino acid functionalities shown for glycine. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloroethyl Isothiocyanate in Modern Drug Design
Foreword: Unveiling the Duality of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to molecules with unique reactivity profiles. 2-Chloroethyl isothiocyanate (CEITC) stands out as one such entity. It is not merely another building block but a versatile scaffold possessing two distinct electrophilic centers. This duality—the potent Michael acceptor character of the isothiocyanate group and the classic alkylating nature of the chloroethyl moiety—endows it with a remarkable capacity for covalent modification and bifunctional linking. This guide provides an in-depth exploration of CEITC's applications, moving beyond simple descriptions to elucidate the mechanistic rationale behind its use in designing next-generation therapeutics, particularly in oncology.
Section 1: Core Chemical Attributes of this compound (CEITC)
Understanding the strategic application of CEITC in drug design begins with a firm grasp of its fundamental physicochemical properties and inherent reactivity.
Physicochemical Profile
CEITC is a flammable, light yellow to brown liquid characterized by the properties summarized below.[1] Its volatility and reactivity necessitate careful handling under controlled laboratory conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [3] |
| Molecular Weight | 121.59 g/mol | [3] |
| CAS Number | 6099-88-3 | [3] |
| Boiling Point | ~80 °C @ 13 mm Hg | [4] |
| Density | ~1.265 g/mL at 25 °C | [4] |
| Appearance | Light yellow to Brown clear liquid | [1] |
The Dual-Reactivity Scaffold
The power of CEITC in drug design stems from its two chemically distinct reactive sites. This bifunctionality allows for a range of strategic applications, from irreversible enzyme inhibition to the synthesis of complex drug molecules.
-
The Isothiocyanate (ITC) Moiety : This group is a potent electrophile. It readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues and the ε-amino groups of lysine residues in proteins.[5][6] This reaction forms a stable thiourea or urea linkage, making the ITC group an effective "covalent warhead" for targeted irreversible inhibition.[7][8]
-
The 2-Chloroethyl Moiety : This is a classic alkylating group. While less reactive than the ITC group under physiological conditions, it can participate in nucleophilic substitution reactions, particularly with DNA bases, which is a cornerstone of certain anticancer therapies.[9]
Section 2: Application as a Covalent Warhead in Targeted Therapy
Covalent drugs are experiencing a renaissance, offering advantages in potency, duration of action, and the ability to target shallow binding pockets.[8] The isothiocyanate moiety of CEITC is an ideal warhead for this purpose.
Mechanism of Covalent Modification
Isothiocyanates exert many of their biological effects by covalently modifying key proteins.[6] The primary mechanism involves the nucleophilic attack by a protein residue (e.g., Cys-SH or Lys-NH₂) on the central carbon atom of the N=C=S group. This forms a dithiocarbamate or thiourea linkage, respectively, leading to irreversible inhibition of the target protein's function.[6]
This mechanism is central to the anticancer properties of many naturally occurring isothiocyanates like sulforaphane, which targets Keap1 to activate the Nrf2 antioxidant response pathway.[10][11] In drug design, CEITC can be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target, with the ITC group serving to lock the inhibitor in place permanently. A notable example is the inhibition of macrophage migration inhibitory factor (MIF), where ITCs covalently modify the N-terminal proline, inhibiting the enzyme's tautomerase activity, which is linked to cancer and inflammation.[7]
Design Principles for CEITC-based Covalent Inhibitors
When designing a covalent inhibitor using CEITC, the key is to balance reactivity with selectivity. The overall molecule must guide the reactive ITC "warhead" to the desired nucleophile within the target protein's binding site.
-
Scaffold Design : The non-reactive portion of the drug must have sufficient affinity for the target to ensure the formation of a reversible binding complex, allowing the ITC group to be positioned correctly for reaction.
-
Reactivity Tuning : While the reactivity of the ITC group is inherent, the electronic properties of the parent molecule can subtly influence it. The goal is high reactivity with the target nucleophile but low off-target reactivity.
-
Target Selection : Ideal targets are proteins containing a uniquely accessible, nucleophilic residue (like cysteine) in or near the binding pocket, which is not present in closely related proteins, thereby ensuring selectivity.
Section 3: CEITC as a Synthetic Precursor in Drug Synthesis
Beyond its role as a warhead, CEITC is a valuable reagent for synthesizing complex therapeutic molecules. Its dual reactivity allows it to act as a linchpin, connecting different molecular fragments.
Synthesis of Nitrosoureas: The Lomustine Case Study
A prime example of CEITC's utility is in the synthesis of nitrosourea-based anticancer drugs.[9] The drug Lomustine (CCNU), an alkylating agent used in chemotherapy, is synthesized using CEITC as a key starting material.
In this synthesis:
-
Thiourea Formation : this compound reacts with cyclohexylamine. The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate, forming 1-(2-chloroethyl)-3-cyclohexylurea.
-
Nitrosation : The resulting urea is then treated with a nitrosating agent (e.g., tert-butyl nitrite) to produce Lomustine.[9]
This application perfectly illustrates the utility of CEITC's bifunctionality. The isothiocyanate group is used to build the core urea structure, while the chloroethyl group is retained in the final product as the DNA-alkylating moiety responsible for its therapeutic effect.[9]
Section 4: Applications in Cancer Drug Design
The anticancer properties of isothiocyanates are well-documented, stemming from their ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[12][13][14] CEITC-based compounds can leverage these established mechanisms.
-
Induction of Apoptosis : Isothiocyanates can trigger programmed cell death by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[14][15]
-
Cell Cycle Arrest : They can halt the cancer cell cycle, often at the G2/M phase, by modulating the expression of key regulatory proteins like cyclins and CDKs.[13][16]
-
Inhibition of Angiogenesis : ITCs have been shown to down-regulate the expression of pro-angiogenic factors like VEGF, thereby starving tumors of their blood supply.[10]
-
Modulation of Biotransformation Enzymes : ITCs can inhibit Phase I enzymes that activate carcinogens and induce Phase II enzymes (via the Nrf2 pathway) that detoxify them.[10][15]
By incorporating the CEITC moiety, drug designers can create novel agents that combine the multi-pathway targeting of isothiocyanates with the specific targeting afforded by a covalent binding mechanism or the DNA-alkylating function of the chloroethyl group.
Section 5: Experimental Protocols
The following protocols provide practical guidance for the synthesis and handling of materials related to CEITC. Researchers must be fully versed in the safety precautions outlined in Section 6 before undertaking any experimental work.
Protocol 1: Synthesis of a N-(2-Chloroethyl)-N'-Aryl Thiourea Derivative
This protocol details a general procedure for reacting CEITC with a primary aromatic amine to form a disubstituted thiourea, a common scaffold in drug discovery.
Objective : To synthesize a model thiourea derivative to demonstrate the characteristic reaction of the isothiocyanate group.
Materials :
-
This compound (CEITC)
-
Aniline (or other substituted primary amine)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
Procedure :
-
Reaction Setup : In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (10 mmol) in 30 mL of anhydrous THF. Stir the solution at room temperature.
-
Reagent Addition : Dissolve CEITC (10.5 mmol, 1.05 equivalents) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring amine solution over 15 minutes. Causality Note: A slight excess of CEITC ensures full consumption of the starting amine. The dropwise addition controls the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction is typically rapid.[17] Monitor the disappearance of the starting materials by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The product thiourea should appear as a new, more polar spot.
-
Work-up and Isolation : Once the reaction is complete (typically 1-2 hours), reduce the solvent volume in vacuo. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization : Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Safe Handling and Storage of this compound
CEITC is a hazardous chemical. Strict adherence to safety protocols is mandatory.
Objective : To outline the essential procedures for the safe handling, storage, and disposal of CEITC.
Personal Protective Equipment (PPE) :
-
Eyes : Wear chemical safety goggles and a face shield.[18]
-
Skin : Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[18]
-
Respiratory : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic and irritating vapors.[2]
Handling and Storage :
-
Ventilation : Use only in a well-ventilated area, specifically a chemical fume hood.
-
Inert Atmosphere : CEITC is moisture-sensitive. Store the container tightly closed under an inert gas (e.g., nitrogen or argon).
-
Storage Conditions : Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2] It is designated as a flammable liquid.[2]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and water.
Spill and Disposal :
-
Spill Response : In case of a spill, evacuate the area. Remove all ignition sources.[2] Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2]
-
Disposal : Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.[18]
Section 6: Safety and Regulatory Information
CEITC is classified as a hazardous substance and requires careful management. The table below summarizes its key hazard classifications.
| Hazard Statement | Description | Reference |
| H226 | Flammable liquid and vapor. | [1] |
| H301 + H331 | Toxic if swallowed or if inhaled. | [1] |
| H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] |
| H335 | May cause respiratory irritation. | [1][18] |
First Aid Measures :
-
Inhalation : Remove the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[2]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[18]
-
Ingestion : Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately.
References
-
Németh, A., & Ábrányi-Balogh, P. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(11), 1383. [Link]
-
Georganics. (n.d.). Safety Data Sheet: 2-CHLOROETHYL ISOCYANATE. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Güngör, T., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. (2019). Synthesis of Isothiocyanates: An Update. [Link]
-
Zaborenko, N., et al. (2020). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic Process Research & Development. [Link]
-
Al-Ishaq, R. K., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. [Link]
-
Mast-Kaden, T., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Journal of Food and Drug Analysis. [Link]
-
Melgar-Lalanne, G., et al. (2013). Mechanism of action of isothiocyanates. A review. Agrociencia. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link].
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Gkolfinopoulou, C., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants. [Link]
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Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. [Link]
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Güngör, T., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]
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Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]
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Bishayee, A., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Current Cancer Drug Targets. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Nakamura, Y. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. [Link]
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Slaney, T. R., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem. [Link]
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BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]
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Application Notes & Protocols: 2-Chloroethyl Isothiocyanate in Heterocyclic Synthesis
Foreword: The Synthetic Utility of a Bifunctional Reagent
2-Chloroethyl isothiocyanate (CEI) is a compelling and versatile reagent in the arsenal of synthetic organic chemists, particularly those focused on constructing heterocyclic scaffolds. Its value lies in its bifunctional nature, possessing two distinct electrophilic sites: the highly reactive carbon of the isothiocyanate group (-N=C=S) and the primary alkyl chloride. This dual reactivity allows for elegant and efficient one-pot or tandem reaction sequences, where an initial nucleophilic addition to the isothiocyanate is followed by an intramolecular substitution at the chloroethyl moiety, seamlessly forging a new heterocyclic ring.
This guide provides an in-depth exploration of CEI's application in synthesizing key heterocyclic systems. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and rationale behind the methodologies. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Part 1: Reagent Profile and Safety Mandates
Before embarking on any synthesis, a thorough understanding of the reagent's properties and handling requirements is paramount.
Physicochemical Properties
This compound is a flammable, moisture-sensitive liquid with a pungent odor. Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6099-88-3 | [1][2] |
| Molecular Formula | C₃H₄ClNS | [1][2] |
| Molecular Weight | 121.59 g/mol | [1][2] |
| Appearance | Light yellow to brown clear liquid | [3][4] |
| Boiling Point | ~80 °C at 13 mm Hg | [5] |
| Density | ~1.265 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | ~1.556 | [5] |
| Storage Conditions | 2-8 °C, under inert gas, protected from moisture | [6] |
Critical Safety Protocols
This compound is classified as highly toxic and corrosive.[7] Strict adherence to safety protocols is non-negotiable.
-
Handling: All manipulations must be performed within a certified chemical fume hood.[7] Use spark-proof tools and ground all equipment to prevent static discharge.[3][6] Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale vapors.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles. A face shield is recommended for splash hazards. For high concentrations, respiratory protection is necessary.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated area.[6] The recommended storage temperature is 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture.
-
Spill & First Aid: In case of a spill, remove all ignition sources and absorb with a non-combustible material like sand or vermiculite.[6]
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water or milk. Call a poison center or doctor immediately.[6]
-
Part 2: Synthesis of Thiazolidinone Scaffolds
Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] CEI provides a direct route to N-substituted 2-iminothiazolidin-4-ones and related structures through a cyclocondensation strategy.
Mechanistic Rationale
The synthesis hinges on a two-step sequence within a single pot. First, a suitable nucleophile, such as a primary amine or a thiourea derivative, attacks the electrophilic carbon of the isothiocyanate group in CEI. This forms a thiourea intermediate. The second step is an intramolecular SN2 reaction. The sulfur or nitrogen atom of the intermediate acts as an internal nucleophile, attacking the carbon atom bearing the chlorine, displacing the chloride ion and closing the five-membered thiazolidinone ring.
The choice of base is critical; a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the cyclization without competing with the primary nucleophile.
General Experimental Workflow
The following diagram illustrates a typical workflow for synthesizing heterocyclic compounds using this compound.
Caption: General workflow for heterocyclic synthesis using CEI.
Protocol: Synthesis of 3-Aryl-2-imino-1,3-thiazolidin-4-ones
This protocol describes the reaction between an aromatic amine and chloroacetic acid to form a key intermediate, which is then cyclized. While not a direct use of CEI, it illustrates a fundamental approach to the thiazolidinone core. A more direct application involves reacting a pre-formed thiourea with an α-halo acid.[10][11] The utility of CEI lies in reactions where the N-substituent is the chloroethyl group itself, leading to structures that can be further elaborated.
A more relevant CEI-based protocol is the synthesis of 2-(substituted imino)thiazolidines.
Objective: To synthesize a 2-iminothiazolidine derivative via the cyclization of a thiourea formed in situ.
Materials:
-
Substituted primary amine (e.g., Aniline, 1.0 equiv)
-
This compound (1.05 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Initiation: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 equiv) dropwise via syringe over 15 minutes.
-
Expert Insight: The initial addition is performed at 0 °C to control the exothermic reaction of the amine with the highly reactive isothiocyanate, preventing the formation of side products.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C for ACN).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvent.
-
Purification: Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Part 3: Synthesis of Benzothiazole Derivatives
Benzothiazoles are another critical heterocyclic motif found in numerous pharmaceuticals and materials.[12] The reaction between 2-aminothiophenol and an isothiocyanate is a classical and robust method for their synthesis.[13][14]
Mechanistic Pathway
This synthesis is a prime example of a condensation-cyclization reaction.
-
Nucleophilic Attack: The highly nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbon of the isothiocyanate in CEI.
-
Thiourea Formation: This addition forms an N-(2-mercaptophenyl)-N'-(2-chloroethyl)thiourea intermediate.
-
Intramolecular Cyclization: The thiol group (-SH) then acts as a nucleophile, attacking the carbon of the newly formed C=S bond, or the thiourea sulfur attacks an electrophile. However, in the classic benzothiazole synthesis, the reaction proceeds via cyclization onto an electrophilic partner. When reacting with 2-aminothiophenol, CEI can lead to more complex products. A more direct synthesis of 2-substituted benzothiazoles involves reacting 2-aminothiophenol with reagents like aldehydes or acid chlorides.[12][15]
The diagram below illustrates the general principle of forming a benzothiazole from 2-aminothiophenol and a suitable electrophile.
Caption: General synthesis of 2-substituted benzothiazoles.
Protocol: Synthesis of 2-(N-(2-chloroethyl)amino)benzothiazole
Objective: To synthesize a 2-aminobenzothiazole derivative using 2-aminothiophenol and CEI.
Materials:
-
2-Aminothiophenol (1.0 equiv)
-
This compound (1.0 equiv)
-
Ethanol or Toluene as solvent
-
Catalytic amount of a base (optional, e.g., pyridine)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminothiophenol (1.0 equiv) in ethanol.
-
Reagent Addition: Slowly add this compound (1.0 equiv) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Expert Insight: The heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration/elimination of H₂S, which drives the reaction to completion.[14]
-
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Filter the solid product and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 4: Conclusion and Future Directions
This compound stands out as a powerful synthon for creating nitrogen- and sulfur-containing heterocycles. Its bifunctional electrophilicity enables streamlined synthetic routes to valuable chemical scaffolds like thiazolidinones and benzothiazoles. The protocols described here serve as a foundational guide, but the true potential of this reagent is vast. Future research may explore its use in more complex multi-component reactions or in the synthesis of novel heterocyclic systems for applications in materials science and drug discovery.[5][16] As with any highly reactive and hazardous material, a deep respect for safety protocols is the bedrock upon which successful and innovative chemistry is built.
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- Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98% - Cole-Parmer. [URL: https://www.coleparmer.
- This compound 6099-88-3 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C2245]
- This compound | 6099-88-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853133.htm]
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- Utility of isothiocyanates in heterocyclic synthesis - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Utility-of-isothiocyanates-in-heterocyclic-Bondock-Fadda/095033a0558b76082c9e83168c1767119102875b]
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b4f1787542d13a933a3b2f]
- Utility of isothiocyanates in heterocyclic synthesis - ResearchGate. [URL: https://www.researchgate.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol - MDPI. [URL: https://www.mdpi.com/1420-3049/29/3/699]
- Benzothiazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtm]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151475/]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479545/]
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. [URL: https://chemmethod.com/index.php/chemm/article/view/18]
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318728/]
- Strategies for the Synthesis of Thiazolidinone Heterocycles - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/strategies-for-the-synthesis-of-thiazolidinone-heterocycles-2161-0444-1000358.pdf]
- Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo - JOCPR. [URL: https://www.jocpr.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. [URL: https://www.mdpi.com/1420-3049/27/8/2592]
- Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654067/]
- Product Class 18: Benzothiazoles and Related Compounds - Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-011-01103#10.1055/sos-SD-011-01103]
- An In-depth Technical Guide to 2-Cyanoethyl Isothiocyanate - Benchchem. [URL: https://www.benchchem.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913380/]
- Chemical Properties of this compound (CAS 6099-88-3) - Cheméo. [URL: https://www.chemeo.
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- This compound 98.0+%, TCI America™ | Fisher Scientific. [URL: https://www.fishersci.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7798]
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Application Notes and Protocol for Amine Derivatization with 2-Chloroethyl Isothiocyanate
Introduction: The Versatility of Amine Derivatization
In the landscape of pharmaceutical research and drug development, the precise characterization and modification of molecules are paramount. Primary and secondary amines are ubiquitous functional groups in active pharmaceutical ingredients (APIs), metabolites, and biological molecules. Their derivatization is a critical step for a multitude of applications, including enhancing chromatographic resolution, improving ionization efficiency for mass spectrometry, and introducing reactive handles for further conjugation. 2-Chloroethyl isothiocyanate (CEITC) is a bifunctional reagent of significant interest. It readily reacts with primary and secondary amines via its isothiocyanate group to form stable N-(2-chloroethyl)thiourea derivatives. The incorporated 2-chloroethyl group can then serve as a reactive handle for subsequent chemical modifications, such as cyclization to form 2-amino-2-thiazolines or alkylation of other nucleophiles.[1] This application note provides a comprehensive, field-proven protocol for the efficient derivatization of amines with CEITC, including insights into reaction mechanisms, optimization, and characterization of the resulting products.
Scientific Principles and Mechanistic Insights
The derivatization of an amine with this compound is a robust nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate functional group. This forms a transient zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted or N-monosubstituted-N'-(2-chloroethyl)thiourea product.[2]
The rate and efficiency of this reaction are governed by fundamental electronic principles:
-
Nucleophilicity of the Amine: The reaction proceeds more rapidly with amines that are more nucleophilic. Aliphatic amines, for instance, are generally more nucleophilic than aromatic amines and will react more readily.[3] The presence of electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it.[3]
-
Electrophilicity of the Isothiocyanate: The carbon atom of the isothiocyanate group is the electrophilic center. The reaction is generally efficient with most isothiocyanates.
A critical consideration when using this compound is the potential for a subsequent intramolecular cyclization of the thiourea product to form a 2-amino-2-thiazoline derivative. This reaction is typically promoted by a base or heat and proceeds via an intramolecular nucleophilic attack of the sulfur or nitrogen atom of the thiourea on the carbon atom bearing the chlorine. Understanding this potential side reaction is crucial for controlling the desired outcome of the derivatization.
Visualizing the Derivatization Workflow
The following diagram outlines the key steps involved in the derivatization of an amine with this compound, from initial reaction to final product characterization.
Caption: Experimental workflow for amine derivatization.
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Irritation: It causes skin and serious eye irritation.[4]
Personal Protective Equipment (PPE): Always wear chemical safety glasses, appropriate protective gloves, and a lab coat.[4] In case of high concentrations, respiratory protection should be used.[4]
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Keep away from open flames, hot surfaces, and sources of ignition.[5]
Disposal: Dispose of waste as hazardous in accordance with local, state, and federal regulations.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary or secondary amine with this compound. Optimization may be required based on the specific properties of the amine.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Primary or Secondary Amine | ≥98% | Major suppliers |
| This compound (CEITC) | ≥98% | Major suppliers |
| Dichloromethane (DCM), anhydrous | ACS Grade | Major suppliers |
| Tetrahydrofuran (THF), anhydrous | ACS Grade | Major suppliers |
| Ethyl Acetate | HPLC Grade | Major suppliers |
| Hexanes | HPLC Grade | Major suppliers |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Major suppliers |
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
-
Rationale: Anhydrous solvents are used to prevent hydrolysis of the isothiocyanate. DCM and THF are excellent choices due to their inertness and ability to dissolve a wide range of amines and the resulting thiourea.
-
-
Reaction Initiation: To the stirred amine solution, add this compound (1.0-1.1 equivalents) at room temperature.[4] The addition can be done dropwise if the reaction is noticeably exothermic.
-
Rationale: A slight excess of the isothiocyanate can be used to ensure complete consumption of a valuable amine. The reaction is typically exothermic, and a controlled addition helps to manage the reaction temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more polar than the starting materials, will have a lower Rf value. The reaction is typically complete within 1-4 hours.
-
Rationale: TLC is a rapid and effective technique to monitor the disappearance of the limiting starting material and the appearance of the product, indicating the completion of the reaction.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Rationale: This step isolates the crude product by removing the volatile solvent.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3]
-
Rationale: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final derivative.
-
Characterization of the Derivatized Product
The structure of the N-(2-chloroethyl)thiourea derivative should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protons of the 2-chloroethyl group, typically two triplets around 3.6-4.0 ppm. The NH protons of the thiourea will appear as broad signals.
-
¹³C NMR: The thiocarbonyl carbon (C=S) will have a characteristic chemical shift in the range of 180-185 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the thiourea and the C=S stretching.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. The amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups).[3] 2. The this compound has degraded. | 1. Gently heat the reaction mixture (e.g., to 40°C) or increase the reaction time.[3] 2. Use freshly opened or purified this compound. Store it in a cool, dark, and dry place. |
| Formation of Side Products | 1. Intramolecular cyclization to form 2-amino-2-thiazoline. 2. Reaction of the product with remaining starting amine. | 1. Avoid excessive heating and basic conditions during work-up. If cyclization is desired, this can be promoted by adding a non-nucleophilic base after the initial thiourea formation. 2. Ensure a 1:1 or slight excess of isothiocyanate stoichiometry and monitor the reaction to avoid prolonged reaction times after the starting amine is consumed. |
| Difficulty in Purification | The product and starting material have similar polarities. | Optimize the mobile phase for column chromatography. A shallow gradient may be necessary. If the product is an amine, washing the crude mixture with a dilute acid (e.g., 1M HCl) can remove unreacted amine starting material. |
Application in Analytical Chemistry: Derivatization for HPLC-MS/MS
For quantitative analysis of amines in complex matrices, derivatization with CEITC can be adapted for analytical workflows.
Protocol for Analytical Derivatization
-
Sample Preparation: Prepare the amine-containing sample in an appropriate solvent (e.g., acetonitrile).
-
Derivatization: To a 50 µL aliquot of the sample, add 20 µL of a 100 mM solution of this compound in acetonitrile. Add 10 µL of a 10% solution of a non-nucleophilic base like triethylamine or pyridine in acetonitrile to catalyze the reaction.[8]
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30 minutes.
-
Quenching: Cool the reaction mixture and add 100 µL of 0.1% formic acid in water to stop the reaction.
-
Analysis: The derivatized sample is now ready for injection into an HPLC-MS/MS system. The derivatization increases the hydrophobicity for better reversed-phase separation and can improve ionization for mass spectrometric detection.[9]
Conclusion
The derivatization of amines with this compound is a straightforward and versatile method for the chemical modification of amine-containing molecules. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively utilize this protocol to generate stable thiourea derivatives for a variety of applications in drug discovery and analytical sciences. The provided protocol, along with the troubleshooting guide, serves as a robust starting point for the successful implementation of this valuable chemical transformation.
References
-
Georganics. This compound Safety Data Sheet. Available at: [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ACS Publications. Mechanochemical synthesis of thioureas, ureas and guanidines. Available at: [Link]
- Google Patents. Method for synthesizing 2-amino thizaoline.
-
ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available at: [Link]
-
Royal Society of Chemistry. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]
-
Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate? Available at: [Link]
-
National Institutes of Health. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available at: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
ChemRxiv. Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]
-
Dikma Technologies. Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Available at: [Link]
-
PubMed. 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl). Available at: [Link]
-
ResearchGate. How can make alkylation of thiol group in thiourea, I need procedure for it please? Available at: [Link]
-
ResearchGate. (PDF) Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available at: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
RSC Publishing. Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Available at: [Link]
-
National Institutes of Health. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]
-
MDPI. Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Available at: [Link]
-
ResearchGate. Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Available at: [Link]
- Google Patents. New process for the preparation of thiourea derivatives.
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]
-
PubMed. Synthesis and Cytotoxic Activity of N-(2-chloroethyl). Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available at: [Link]
-
Organic Chemistry Portal. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Available at: [Link]
-
Beilstein Journals. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Available at: [Link]
-
SciSpace. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Available at: [Link]
-
PubMed. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Available at: [Link]
-
PubMed. New cysteamine (2-chloroethyl)nitrosoureas. Synthesis and preliminary antitumor results. Available at: [Link]
-
Organic Chemistry Portal. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available at: [Link]
Sources
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The Versatility of a Bifunctional Linker: 2-Chloroethyl Isothiocyanate in Advanced Material Science
Introduction: Unlocking New Material Capabilities with 2-Chloroethyl Isothiocyanate
In the dynamic field of material science, the quest for novel functionalities and enhanced material performance is perpetual. The strategic modification of material surfaces and polymer architectures is a cornerstone of this pursuit. This compound (CEITC) emerges as a compelling molecular tool in this context. Its unique bifunctional nature, possessing both a highly reactive isothiocyanate (-NCS) group and a versatile chloro (-Cl) group, offers a gateway to a myriad of material modifications. This application note provides an in-depth exploration of the utility of CEITC in material science, presenting detailed protocols for its application in polymer grafting, surface functionalization, and the creation of bioconjugates. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for innovation.
The isothiocyanate moiety is well-established for its efficient and specific reactivity towards primary amines and thiols, forming stable thiourea and dithiocarbamate linkages, respectively.[1][2] Concurrently, the chloroethyl group provides a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to a wide range of substrates. This dual reactivity allows for a sequential and controlled approach to material modification, making CEITC an ideal candidate for creating complex and functional material architectures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of CEITC is paramount for its effective application and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 6099-88-3 | [3] |
| Molecular Formula | C₃H₄ClNS | [3] |
| Molecular Weight | 121.59 g/mol | [3] |
| Boiling Point | 80 °C at 13 mmHg | [4] |
| Density | 1.265 g/mL at 25 °C | [4] |
| Refractive Index | 1.556 | [4] |
Application I: Surface Grafting of Polymers via "Grafting To" Strategy
The "grafting to" approach is a powerful technique for modifying surfaces with well-defined polymer chains.[5] In this protocol, we leverage the bifunctionality of CEITC to first "activate" a polymer with pendant isothiocyanate groups, which is then grafted onto an amine-functionalized surface.
Conceptual Workflow
Caption: "Grafting To" workflow using CEITC.
Experimental Protocol: Grafting of Poly(ethylene glycol) (PEG) onto an Amine-Functionalized Surface
This protocol details the grafting of amine-terminated PEG onto a silicon wafer functionalized with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Amine-terminated PEG (PEG-NH₂, MW 5,000 g/mol )
-
This compound (CEITC)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silicon wafers
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized water
Protocol:
Part A: Functionalization of PEG with CEITC
-
In a round-bottom flask under a nitrogen atmosphere, dissolve PEG-NH₂ (1 g, 0.2 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (0.042 mL, 0.3 mmol) to the solution.
-
Slowly add CEITC (0.036 g, 0.3 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by FTIR, observing the disappearance of the primary amine peaks and the appearance of a strong thiourea peak.
-
Precipitate the functionalized polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield PEG-NCS-Cl.
Part B: Preparation of Amine-Functionalized Silicon Wafer
-
Clean silicon wafers by sonication in ethanol and deionized water for 15 minutes each, then dry under a stream of nitrogen.
-
Treat the wafers with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
-
In a glovebox, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution and allow to react for 2 hours at room temperature.
-
Rinse the wafers with toluene and then ethanol to remove excess APTES.
-
Cure the APTES layer by baking the wafers at 110°C for 30 minutes.
Part C: Grafting of PEG-NCS-Cl to the Amine-Functionalized Surface
-
Dissolve the PEG-NCS-Cl (0.5 g) in anhydrous toluene (25 mL).
-
Immerse the amine-functionalized silicon wafers in the polymer solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (0.1 mL), to scavenge the HCl produced.
-
Heat the reaction to 80°C and stir for 24 hours.
-
After cooling, thoroughly rinse the wafers with toluene and DCM to remove any non-covalently bound polymer.
-
Dry the polymer-grafted wafers under a stream of nitrogen.
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and nitrogen from the thiourea linkage on the surface.
-
Contact Angle Goniometry: To measure the change in surface hydrophilicity after PEG grafting.
-
Atomic Force Microscopy (AFM): To visualize the change in surface morphology.
Application II: Surface Modification of Cellulose for Biocomposite Applications
Cellulose, being an abundant biopolymer, is an attractive substrate for modification to create advanced biocomposite materials.[6] The hydroxyl groups on the surface of cellulose can be targeted for functionalization. This protocol outlines a method for the surface modification of cellulose nanocrystals (CNCs) with CEITC.
Reaction Scheme
Caption: Functionalization of cellulose with CEITC.
Experimental Protocol: Functionalization of Cellulose Nanocrystals (CNCs)
This protocol is a proposed method based on established cellulose chemistry. Direct reaction of isothiocyanates with alcohols is generally not favored; therefore, activation of the cellulose hydroxyls or reaction via the chloro group is a more plausible route. Here, we propose a method leveraging the chloro group for initial attachment.
Materials:
-
Cellulose Nanocrystals (CNCs)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (CEITC)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Protocol:
-
Dry the CNCs under vacuum at 60°C for 24 hours.
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the dried CNCs (1 g) in anhydrous DMF (50 mL).
-
Carefully add sodium hydride (0.2 g, 5 mmol) to the suspension in small portions. (Caution: NaH is highly reactive and flammable) .
-
Stir the mixture at room temperature for 1 hour to activate the surface hydroxyl groups.
-
In a separate flask, dissolve CEITC (0.61 g, 5 mmol) in anhydrous THF (10 mL).
-
Slowly add the CEITC solution to the activated CNC suspension.
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
Cool the reaction to room temperature and quench by the slow addition of methanol (10 mL).
-
Precipitate the functionalized CNCs by pouring the reaction mixture into a large volume of deionized water.
-
Collect the product by centrifugation, and wash repeatedly with water and ethanol to remove unreacted reagents and byproducts.
-
Dry the functionalized CNCs by lyophilization.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peak of the isothiocyanate group (~2100 cm⁻¹).
-
Elemental Analysis: To determine the nitrogen and sulfur content, and thus the degree of substitution.
-
Thermogravimetric Analysis (TGA): To assess the change in thermal stability of the modified CNCs.
The resulting isothiocyanate-functionalized CNCs can be further reacted with amine- or thiol-containing molecules or polymers to create advanced biocomposite materials with tailored properties.
Application III: Bioconjugation for Biomedical Applications
The high reactivity of the isothiocyanate group towards primary amines makes CEITC an excellent tool for bioconjugation.[7] This protocol describes the conjugation of a model protein, Bovine Serum Albumin (BSA), to a material surface using CEITC as a bifunctional linker.
Bioconjugation Workflow
Caption: Protein immobilization workflow.
Experimental Protocol: Immobilization of BSA on a Thiol-Functionalized Surface
Materials:
-
Gold-coated silicon wafers
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
This compound (CEITC)
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
Protocol:
Part A: Preparation of Isothiocyanate-Activated Surface
-
Clean gold-coated wafers by rinsing with ethanol and drying under nitrogen.
-
Prepare a 1 mM solution of MPTMS in anhydrous ethanol.
-
Immerse the gold wafers in the MPTMS solution for 24 hours to form a self-assembled monolayer (SAM).
-
Rinse the wafers with ethanol to remove unbound silane and dry under nitrogen.
-
Prepare a 10 mM solution of CEITC in anhydrous ethanol.
-
Immerse the thiol-functionalized wafers in the CEITC solution and add a catalytic amount of a non-nucleophilic base like DIPEA.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Rinse the wafers thoroughly with ethanol to remove excess CEITC and dry under nitrogen.
Part B: Immobilization of BSA
-
Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).
-
Immerse the isothiocyanate-activated wafers in the BSA solution.
-
Incubate at 4°C for 12 hours with gentle agitation.
-
Remove the wafers and rinse extensively with PBS to remove non-specifically adsorbed protein.
-
Block any remaining reactive sites by immersing the wafers in a 1 M ethanolamine solution (pH 8.0) for 1 hour.
-
Rinse again with PBS and deionized water, then dry under a gentle stream of nitrogen.
Characterization:
-
Quartz Crystal Microbalance (QCM): To monitor the mass change during each functionalization and immobilization step in real-time.
-
Surface Plasmon Resonance (SPR): To quantify the amount of immobilized protein.
-
Fluorescence Microscopy: If using a fluorescently labeled BSA, to visualize the distribution of the immobilized protein.
Conclusion and Future Outlook
This compound is a potent and versatile bifunctional molecule for advanced material science applications. Its orthogonal reactivity allows for the sequential and controlled modification of polymers and surfaces, opening avenues for the creation of novel materials with tailored properties. The protocols detailed in this application note provide a starting point for researchers to explore the potential of CEITC in polymer grafting, surface functionalization of biopolymers like cellulose, and the creation of bioactive surfaces through bioconjugation. Further exploration into the use of CEITC for creating crosslinked polymer networks and its application in the development of stimuli-responsive materials holds significant promise for future innovations in material science and drug development.
References
- Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. MDPI.
- A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyan
- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
- This compound synthesis - ChemicalBook. ChemicalBook.
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel
- Highly regioselective surface acetylation of cellulose and shaped cellulose constructs in the gas-phase. RSC Publishing.
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.
- Production and Surface Modific
- Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. MDPI.
- Synthesis of a New Class of Isothiocyanatopeptide Bifunctional Chelating Agents for Coupling to Monoclonal Antibodies. PubMed.
- Application Notes and Protocols for RAFT Polymerization of 2-Chloroethyl Methacryl
- Click Chemistry for Well-Defined Graft Copolymers. PMC.
- Schematic illustration of cellulose films surface functionalization... - ResearchGate.
- Surface chemical functionalization of cellulose nanocrystals by 3-aminopropyltriethoxysilane. PubMed.
- Synthesis of graft copolymers based on poly(2-methoxyethyl acrylate)
- Thiol-selective native grafting from polymerization for the generation of protein–polymer conjug
- Isothiocyanate-Based Microemulsions Loaded into Biocompatible Hydrogels as Innovative Biofumigants for Agricultural Soils. MDPI.
- 2-Chloroethyl Isothiocyan
- Synthesis of Oxazoline/Methacrylate-Based Graft-Copolymers via Grafting-Through Method and Evaluation of Their Self-Assembly in. University of Warwick.
- Polymer Grafting and its chemical reactions. Frontiers.
- “Grafting to” of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling | Biomacromolecules.
- Conducting Polymer Grafting: Recent and Key Developments. MDPI.
- Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN.
Sources
- 1. Synthesis of a new class of isothiocyanatopeptide bifunctional chelating agents for coupling to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with 2-Chloroethyl Isothiocyanate
Introduction: Unraveling the Duality of 2-Chloroethyl Isothiocyanate
This compound (CEITC) is a bifunctional electrophilic molecule that presents unique opportunities for researchers in drug development and chemical biology. Its chemical structure incorporates two reactive moieties: an isothiocyanate (-N=C=S) group and a chloroethyl (-CH₂CH₂Cl) group. This duality allows CEITC to engage in distinct chemical reactions with biological macromolecules, making it a versatile tool for probing cellular functions and a potential lead for therapeutic development.
The isothiocyanate group is a well-known electrophile that readily reacts with nucleophilic residues on proteins, primarily the thiol groups of cysteine and the amine groups of lysine.[1][2] This reactivity is the basis for the anticancer and chemopreventive properties of many naturally occurring isothiocyanates.[3][4] The chloroethyl group, on the other hand, is a classic alkylating agent, capable of forming covalent bonds with nucleophilic sites on DNA and proteins, which can lead to DNA damage and cytotoxicity.[3][4][5] The combined reactivity of these two groups in a single molecule suggests that CEITC may exhibit a complex and potent mechanism of action, potentially involving both protein modification and DNA alkylation.
These application notes provide a comprehensive guide for researchers and scientists to develop and implement a suite of assays to investigate the biological activity of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of CEITC is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [6][7] |
| Molecular Weight | 121.59 g/mol | [6] |
| Appearance | Clear to light yellow liquid | [8] |
| Boiling Point | 80 °C at 13 mmHg | [8] |
| Density | 1.265 g/mL at 25 °C | [8] |
| CAS Number | 6099-88-3 | [6] |
Safety and Handling: this compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed or inhaled, and can cause skin and eye irritation.[6] It is also flammable and moisture-sensitive.[8] All laboratory personnel should consult the Safety Data Sheet (SDS) before handling and adhere to institutional guidelines for the use and disposal of hazardous materials.[9][10][11][12][13]
I. Cellular Viability and Cytotoxicity Assays
The initial step in characterizing the biological activity of CEITC is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: MTT Assay for Cellular Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound (CEITC)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of CEITC in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the CEITC dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the CEITC concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
II. Probing the Dual Reactivity: Protein and DNA Damage Assays
Given the bifunctional nature of CEITC, it is crucial to investigate its effects on both protein and DNA integrity.
A. Assessing Protein Modification
The isothiocyanate moiety of CEITC is expected to react with cellular proteins. Mass spectrometry is a powerful tool to identify these modifications.
Protocol 2: Mass Spectrometry-Based Identification of Protein Targets
Principle: This protocol utilizes mass spectrometry to identify proteins that are covalently modified by CEITC in cells. Cells are treated with CEITC, and the proteome is extracted and analyzed to detect mass shifts in peptides corresponding to the adduction of CEITC.
Materials:
-
Cells of interest
-
CEITC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with CEITC at a concentration determined from the cytotoxicity assays (e.g., IC₅₀ value) for a defined period. Harvest the cells and lyse them in lysis buffer.
-
Protein Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and then alkylate the free thiols with IAM. This step is crucial to prevent disulfide bond formation and to differentiate between native and CEITC-modified cysteines.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Search the MS/MS data against a protein database using software that allows for the identification of unexpected modifications. Specifically, search for a mass shift corresponding to the addition of the CEITC molecule (or a fragment thereof) to nucleophilic amino acid residues (cysteine, lysine).[2]
B. Investigating DNA Damage
The chloroethyl group of CEITC has the potential to alkylate DNA, leading to the formation of DNA adducts and potentially DNA-protein crosslinks.
Protocol 3: Comet Assay for Detection of DNA Strand Breaks and Crosslinks
Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing strand breaks, migrates further in an electric field, creating a "comet" shape. The presence of DNA crosslinks can be inferred by a reduction in DNA migration after exposure to a known DNA damaging agent.[14][15]
Materials:
-
Cells of interest
-
CEITC
-
A known DNA damaging agent (e.g., methyl methanesulfonate - MMS or ionizing radiation)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with CEITC for a defined period.
-
Induction of DNA Strand Breaks (for crosslinking detection): For detecting crosslinks, treat a parallel set of CEITC-exposed cells with a fixed dose of a DNA damaging agent like MMS to induce strand breaks.
-
Cell Embedding: Embed the treated cells in low melting point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. A decrease in the comet tail moment in cells treated with CEITC and a secondary damaging agent, compared to the damaging agent alone, suggests the presence of DNA-protein or DNA-DNA crosslinks.[14]
Protocol 4: Detection of DNA-Protein Crosslinks (DPCs) by Filter-Binding Assay
Principle: This assay quantifies DPCs by separating DNA that is covalently bound to protein from free DNA.[16][17][18]
Materials:
-
Cells of interest
-
CEITC
-
Lysis buffer containing a strong denaturant (e.g., SDS)
-
Potassium chloride (KCl)
-
Nitrocellulose and polyvinylidene difluoride (PVDF) membranes
-
DNA quantification dye (e.g., PicoGreen)
-
Fluorometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with CEITC. Lyse the cells in a buffer containing SDS.
-
Precipitation of Protein-DNA Complexes: Add KCl to the lysate to precipitate the SDS and the proteins, along with any covalently bound DNA.
-
Filtration: Filter the lysate through a sandwich of nitrocellulose (binds protein) and PVDF membranes. The DPCs will be retained on the filter.
-
Washing: Wash the filters to remove any non-covalently bound DNA.
-
DNA Quantification: Elute the DNA from the filters and quantify it using a fluorescent DNA-binding dye. The amount of DNA retained on the filter is proportional to the number of DPCs.
III. Mechanistic Cellular Assays
To further elucidate the mechanism of action of CEITC, it is important to investigate its effects on key cellular processes such as mitochondrial function and protein synthesis.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[19][20][21][22][23]
Materials:
-
Cells of interest
-
CEITC
-
JC-1 dye
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with CEITC for various time points.
-
JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry or a fluorescence plate reader to measure both red and green fluorescence.
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Protocol 6: In Vitro Translation Inhibition Assay
Principle: To determine if CEITC directly inhibits the protein synthesis machinery, a cell-free in vitro translation system can be utilized. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).[24][25][26][27][28]
Materials:
-
Commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract-based)
-
Reporter mRNA (e.g., luciferase mRNA)
-
CEITC
-
Luminometer
Procedure:
-
Reaction Setup: Set up the in vitro translation reaction according to the kit manufacturer's instructions, including the reporter mRNA.
-
CEITC Addition: Add varying concentrations of CEITC to the reactions.
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Signal Detection: Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: A decrease in the reporter signal in the presence of CEITC indicates inhibition of in vitro translation.
IV. Target Engagement and Validation
Identifying the specific cellular targets of CEITC is crucial for understanding its mechanism of action.
Protocol 7: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm target engagement in intact cells. The binding of a ligand (like CEITC) to its target protein can alter the protein's thermal stability. By heating cell lysates to various temperatures, the soluble fraction of the target protein can be quantified. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[29][30][31][32][33]
Materials:
-
Cells of interest
-
CEITC
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Antibody against the putative target protein
-
Western blotting reagents and equipment or mass spectrometer
Procedure:
-
Cell Treatment: Treat intact cells with CEITC or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher or lower temperature in the CEITC-treated samples compared to the control indicates target engagement.
Logical Flow and Data Interpretation
The assays described above should be performed in a logical sequence to build a comprehensive understanding of CEITC's biological activity.
Caption: Experimental workflow for characterizing this compound.
Conclusion
The bifunctional nature of this compound makes it a compelling molecule for investigation. By systematically applying the detailed protocols in these application notes, researchers can thoroughly characterize its cytotoxic effects, dissect its dual reactivity towards proteins and DNA, elucidate its impact on critical cellular pathways, and validate its molecular targets. This structured approach will provide a robust foundation for understanding the mechanism of action of CEITC and for exploring its potential in drug development and as a chemical probe.
References
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- Barker, S., et al. (2020). Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic Acids Research, 48(22), 12599–12613.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
- Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 56(23), 11152-11158.
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ResearchGate. (n.d.). Assessment of mitochondrial membrane potential (Δψmt) (upper panels) and production of ROS (lower panels) after treatment of HeLa cells with compounds 14 or 25. Retrieved from [Link]
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ResearchGate. (n.d.). Abstract 5206: Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells. Retrieved from [Link]
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The University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. MedNet. Retrieved from [Link]
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- Cahova, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
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ResearchGate. (n.d.). Mitochondrial membrane depolarization assay. Treatment with the... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Reddy, M. V. R., et al. (2009). Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. Journal of Medicinal Chemistry, 52(15), 4579-4591.
- Uivarosi, V. (2013). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Current Medicinal Chemistry, 20(1), 102-123.
- Hartmann, A., & Speit, G. (1996). Detection of DNA‐crosslinking agents with the alkaline comet assay. Environmental and Molecular Mutagenesis, 28(3), 161-166.
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Springer Nature. (n.d.). Cross-linking Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
- Attene-Ramos, M. S., et al. (2012). Application of a homogenous membrane potential assay to assess mitochondrial function. Physiological Genomics, 44(9), 495-503.
- Nakamura, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19.
- Cahova, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- Tallman, K. A., & Liebler, D. C. (2009). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Chemical Research in Toxicology, 22(10), 1738–1748.
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Thermo Fisher Scientific. (2018, May 4). In vitro research method for screening inhibitors of protein translation [Video]. YouTube. [Link]
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Medscape. (n.d.). Non-Hodgkin Lymphoma (NHL) Medication. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of 2-Chloroethyl Isothiocyanate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2-Chloroethyl isothiocyanate (CAS No. 6099-88-3) in a laboratory setting. The following protocols are designed to mitigate the inherent risks associated with this compound and ensure the safety of laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
This compound is a versatile reagent in organic synthesis, notably in the preparation of various heterocyclic compounds. However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is a lachrymator, causes skin and serious eye irritation, and may cause respiratory irritation and allergic or asthma-like symptoms.[1][2] A thorough understanding of its properties is the foundation of its safe use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Its volatility and flammability are critical considerations for storage and handling.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [1][3][4] |
| Molecular Weight | 121.59 g/mol | [1][3][4] |
| Appearance | Yellow to brown liquid | [2][5] |
| Boiling Point | 80 °C @ 13 mm Hg | [6] |
| Flash Point | 43 °C (109.4 °F) | [7] |
| Density | 1.265 g/mL at 25 °C | [6] |
| Solubility | Reacts with water | [8] |
Table 1: Physicochemical Properties of this compound
Toxicological Profile and GHS Hazard Classification
This compound is acutely toxic via oral, dermal, and inhalation routes.[1][2] Its lachrymatory nature provides an early warning of exposure, but reliance on sensory detection is not a substitute for proper engineering controls and personal protective equipment.
The Globally Harmonized System (GHS) classification for this compound is summarized below:
-
Respiratory sensitization: Category 1[1]
-
Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[2]
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[9] The fume hood provides critical protection against the inhalation of harmful vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[9]
Personal Protective Equipment: A Necessary Barrier
The selection of PPE is critical and must be based on a thorough risk assessment of the planned procedures.
-
Hand Protection: Due to the risk of skin absorption and irritation, chemically resistant gloves are mandatory. Given the chemical's properties, nitrile gloves may offer limited protection and should be double-gloved with frequent changes. For prolonged handling or in the event of a spill, heavier-duty gloves such as Viton® or butyl rubber are recommended. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[9]
-
Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[10] A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing.[9]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[9] Full-length pants and closed-toe shoes are also required.[9] For large-scale operations, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[9] A full-face respirator will also provide eye and face protection.[10] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.
Figure 1: A generalized workflow for donning and doffing Personal Protective Equipment when working with this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and exposures.
Prudent Practices for Handling
-
Always handle this compound in a well-ventilated area, specifically within a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe vapors or mists.[8]
-
Use spark-proof tools and explosion-proof equipment due to its flammability.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
This compound is moisture-sensitive; handle and store accordingly to prevent decomposition.[2][6]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][9]
-
Keep containers tightly closed in a dry and well-ventilated place.[2]
-
Store in a designated flammables cabinet.
-
Incompatible materials to avoid in storage include strong oxidizing agents, acids, bases, alcohols, and amines.[3]
Emergency Procedures: Preparedness is Key
Rapid and correct response to an emergency situation can significantly mitigate the consequences of an accidental release or exposure.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response Protocol
For any spill, the immediate priority is the safety of personnel.
-
Minor Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Eliminate all ignition sources.[12]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.[12]
-
Working from the perimeter inward, carefully apply the absorbent material to the spill.[13]
-
Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[13][14]
-
Decontaminate the spill area (see Section 5).
-
Ventilate the area and wash the site after cleanup is complete.[2]
-
-
Major Spills (beyond the capability of local personnel):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and post a warning sign.
-
Contact the institution's emergency response team or local fire department from a safe location.
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Figure 2: A decision tree for responding to a spill of this compound.
Decontamination and Waste Disposal
Proper decontamination and disposal are critical final steps to ensure safety and environmental compliance.
Decontamination Protocol
Surfaces and equipment contaminated with this compound should be decontaminated. A solution of sodium bicarbonate or another mild base can be used to neutralize any residual material, as isothiocyanates can react with bases. However, given its reactivity, a multi-step cleaning process is recommended.
-
Perform an initial wipe-down with an inert absorbent material to remove gross contamination.
-
Wash the surface with a solution of soap and water.
-
Rinse the surface thoroughly with water.
-
For a final rinse, use a solvent such as ethanol or acetone, followed by a final water rinse. All cleaning materials must be collected and disposed of as hazardous waste.
Waste Disposal Protocol
All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste in a clearly labeled, leak-proof container.
-
Do not mix with incompatible waste streams.
-
Keep the waste container closed when not in use.
-
-
EPA Hazardous Waste Codes: Based on its characteristics, waste this compound is likely to be classified under the following EPA hazardous waste codes:
-
D002 (Corrosive): While not a strong acid or base, its reactivity and ability to cause skin irritation may warrant this classification in some jurisdictions.
-
P-listed or U-listed wastes: While not explicitly listed, its high toxicity may lead to classification under a generic "P" or "U" code by some regulatory bodies for discarded commercial chemical products.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the specific waste codes to be used.
-
Disposal:
-
All hazardous waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6099-88-3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link]
-
Two Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (2019, May 27). SAFETY DATA SHEET: 2-CHLOROETHYL ISOCYANATE. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]
-
Cao, Y., Hui, X., Zhu, H., Elmahdy, A., & Maibach, H. (2018). In vitro human skin permeation and decontamination of 2-chloroethyl ethyl sulfide (CEES) using Dermal Decontamination Gel (DDGel) and Reactive Skin Decontamination Lotion (RSDL). Toxicology Letters, 291, 86–91. [Link]
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - Disposal of Chemical Wastes. Environmental Health & Safety. Retrieved from [Link]
-
Lachenmeier, D. W. (2019). A review of CBRN topics related to military and civilian patient exposure and decontamination. Journal of hazardous materials, 369, 723–731. [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 268 Subpart D -- Treatment Standards. Electronic Code of Federal Regulations. Retrieved from [Link]
-
Roul, A., & Maibach, H. I. (2021). Skin Decontamination 2021. Journal of Clinical & Experimental Dermatology Research, 12(1), 1-8. [Link]
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Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
LA County Fire Department. (n.d.). Compliance Guideline For Hazardous Wastes and Materials. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloroethyl Isothiocyanate (CEITC)
An in-depth guide to navigating the complexities of 2-Chloroethyl isothiocyanate (CEITC) reactions, designed for researchers, scientists, and professionals in drug development.
As a bifunctional reagent, this compound (CEITC) is a powerful tool in synthetic chemistry, prized for its ability to introduce unique structural motifs. However, its dual reactivity—an electrophilic isothiocyanate group and a nucleophilic substitution-prone chloro group—presents distinct challenges. This guide provides expert-driven insights and troubleshooting protocols to help you navigate these challenges, ensuring reproducible and high-yield outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, handling, and reactivity of CEITC.
Q1: What are the primary reactive sites of this compound and how do they differ in reactivity?
This compound (C₃H₄ClNS) possesses two distinct electrophilic centers: the carbon atom of the isothiocyanate group (-N=C=S) and the carbon atom bonded to the chlorine atom (-CH₂-Cl)[1][2].
-
Isothiocyanate Group: This is the more reactive site towards most nucleophiles. The carbon is highly electrophilic and readily attacked by soft nucleophiles like amines and thiols to form thioureas and dithiocarbamates, respectively[3]. These reactions are typically fast and can often proceed at room temperature[4].
-
Chloroethyl Group: This site behaves as a typical primary alkyl halide, susceptible to Sₙ2 nucleophilic substitution. This reaction is generally slower than the attack on the isothiocyanate group and often requires heating or stronger nucleophiles to proceed efficiently.
The disparate reactivity of these two sites is the key to controlling reaction outcomes.
Q2: What are the essential safety precautions for handling CEITC?
CEITC is a flammable, toxic, and irritating compound that requires careful handling in a controlled laboratory environment[5][6].
-
Ventilation: Always handle CEITC in a well-ventilated chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation[5][7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, to prevent skin and eye contact. CEITC can cause serious skin and eye irritation[5][8].
-
Handling: Use spark-proof tools and ground equipment to prevent static discharge, as it is a flammable liquid[6][7]. Avoid contact with moisture, as it can lead to decomposition[7]. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention[5][6].
Q3: How should this compound be stored to maintain its stability?
Proper storage is critical to prevent degradation and ensure reagent efficacy.
-
Temperature: Store in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8 °C[5].
-
Atmosphere: Handle and store under an inert gas like nitrogen or argon to protect it from moisture and air, which can cause decomposition[5][7].
-
Container: Keep the container tightly sealed when not in use[6].
Part 2: Troubleshooting Guide for Thiourea Synthesis (Reaction with Amines)
The reaction between CEITC and a primary or secondary amine is a common method for synthesizing N-substituted thioureas[9][10]. However, achieving high yields and purity can be challenging.
Q4: I am observing a low yield in my thiourea synthesis. What are the potential causes and how can I resolve them?
Low yields in this reaction often stem from reagent instability, steric effects, or incomplete conversion[4][11]. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of CEITC | Use a fresh bottle of CEITC or purify older stock by distillation. Ensure it was stored correctly under an inert atmosphere. | CEITC is sensitive to moisture and can degrade over time, reducing the amount of active reagent available for the reaction[4][7]. |
| Low Nucleophilicity of Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), add a non-nucleophilic base (e.g., triethylamine) or gently heat the reaction. | A base can deprotonate the amine salt (if applicable) to its more nucleophilic free form. Heat provides the necessary activation energy for the reaction to proceed[12]. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective. | Sterically hindered amines require more energy to overcome the activation barrier for nucleophilic attack on the isothiocyanate carbon[4]. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a slight excess (1.1 eq) of the more stable reactant (typically the amine). | Driving the reaction to completion minimizes the amount of unreacted starting material, which simplifies purification and improves isolated yield[13]. |
Q5: My reaction mixture is showing multiple byproducts on TLC. What are these impurities and how can I prevent them?
The formation of multiple products is a clear indicator of side reactions. The bifunctional nature of CEITC is the primary culprit.
-
Primary Side Product (Bis-Adduct): The most common byproduct results from the amine reacting with both the isothiocyanate and the chloroethyl group of CEITC. This is more prevalent if an excess of the amine is used or if the reaction is heated for an extended period.
-
Prevention: Use a 1:1 stoichiometry of amine to CEITC. Add the CEITC slowly to a solution of the amine to avoid localized high concentrations. Maintain a low to moderate reaction temperature.
-
-
Cyclization Product: The initially formed 1-(2-chloroethyl)-3-substituted thiourea can undergo intramolecular cyclization to form a 2-imino-thiazolidine derivative, especially in the presence of a base and heat.
-
Hydrolysis: If moisture is present in the reaction, CEITC can hydrolyze, leading to the formation of amines and other degradation products[7].
-
Prevention: Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: General Procedure for the Synthesis of 1-(2-Chloroethyl)-3-aryl-thiourea
This protocol provides a robust starting point for reacting CEITC with primary amines[4].
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
Reaction: To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature. If the amine is in its hydrochloride salt form, add 1.1 equivalents of a non-nucleophilic base like triethylamine before adding the CEITC.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reactant. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel[16].
Q6: What are the best analytical techniques to monitor my reaction and characterize the product?
A multi-faceted approach is recommended for reliable monitoring and characterization.
| Technique | Application & Key Observations |
| FTIR Spectroscopy | Excellent for monitoring the consumption of CEITC. Look for the disappearance of the strong, sharp isothiocyanate (-N=C=S) stretching band, typically found around 2100 cm⁻¹[2]. |
| ¹H NMR Spectroscopy | Used to confirm the structure of the product. Key signals include the methylene protons adjacent to the chlorine (a triplet around 3.7 ppm) and the nitrogen (a quartet around 3.8 ppm), as well as the appearance of N-H protons of the thiourea group. |
| LC-MS | Invaluable for monitoring reaction progress and identifying byproducts. It provides the mass of the desired product and can help elucidate the structures of impurities, such as bis-adducts or cyclized products[17][18]. |
| TLC | A quick and effective method for tracking the disappearance of starting materials and the appearance of the product spot. |
Part 4: Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach is the most effective way to diagnose and solve the problem.
References
-
2-CHLOROETHYL ISOCYANATE | Georganics . Georganics. [Link]
-
Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC . National Center for Biotechnology Information. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr - SciSpace . SciSpace. [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE . Chemistry & Biology Interface. [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate . ResearchGate. [Link]
-
Thiourea synthesis by thioacylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles . Mayr’s Database of Reactivity Parameters. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv . ChemRxiv. [Link]
-
The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Royal Society of Chemistry. [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit . Reddit. [Link]
-
Synthesis of disubstituted thioureas from isothiocyanates. - ResearchGate . ResearchGate. [Link]
-
This compound | C3H4ClNS | CID 138661 - PubChem . National Center for Biotechnology Information. [Link]
-
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio - DTIC . Defense Technical Information Center. [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 . Patent Guru. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis . Phytochemistry. [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions . Reaction Chemistry & Engineering. [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[19]. - ResearchGate . ResearchGate. [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X - ACS Publications . ACS Publications. [Link]
-
Cyclization of Isothiocyanates as a Route to Phthalic and Homophthalic Acid Derivatives1,2 | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
This compound - the NIST WebBook . National Institute of Standards and Technology. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI . MDPI. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF - ResearchGate . ResearchGate. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate . ResearchGate. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC . National Center for Biotechnology Information. [Link]
-
Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral - Semantic Scholar . Semantic Scholar. [Link]
-
Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][5][16]thiazines - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
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- 2. This compound [webbook.nist.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Chloroethyl isocyanate(1943-83-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][1,3]thiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 19. Thiourea synthesis by thioacylation [organic-chemistry.org]
2-Chloroethyl isothiocyanate stability and storage issues
Welcome to the technical support guide for 2-Chloroethyl isothiocyanate (CEIC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this highly reactive compound. As a bifunctional molecule, CEIC offers unique opportunities in chemical synthesis and drug design, but its reactivity also presents significant challenges in terms of stability and storage. This guide provides in-depth, field-proven insights to ensure the integrity of your experiments and the reliability of your results.
Core Concept: The Dual Nature of this compound's Reactivity
This compound's utility and its stability issues stem from its two reactive centers: the electrophilic carbon of the isothiocyanate group (-N=C=S) and the electrophilic carbon bearing the chlorine atom. This dual reactivity makes it susceptible to both intermolecular reactions with external nucleophiles and a facile intramolecular cyclization, which is a primary pathway for its degradation. Understanding this delicate balance is key to its successful application.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the storage and use of this compound in a question-and-answer format.
Question 1: I stored my this compound at room temperature for a few weeks, and now my reaction is not working. What could be the problem?
Answer: Room temperature storage, especially for extended periods, is not recommended for this compound. The compound is thermally labile and highly susceptible to degradation. The primary issues are:
-
Hydrolysis: CEIC is extremely sensitive to moisture.[1] Atmospheric humidity can lead to the hydrolysis of the isothiocyanate group, initially forming an unstable thiocarbamic acid, which then decomposes to 2-chloroethylamine and other byproducts. This contamination will interfere with your intended reaction.
-
Intramolecular Cyclization: The presence of the chloroethyl group makes CEIC prone to intramolecular cyclization, especially in the presence of trace amounts of moisture or other nucleophiles which can act as catalysts. This reaction forms a stable five-membered ring, 2-imino-1,3-thiazolidine, which is unreactive as an isothiocyanate.
-
Polymerization: Although less common under anhydrous conditions, prolonged storage at elevated temperatures can lead to self-polymerization.
To avoid these issues, always store this compound under inert gas (argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer.[1]
Question 2: I've noticed a decrease in the purity of my this compound, and I suspect degradation. What are the likely degradation products I should look for?
Answer: The degradation of this compound can proceed through several pathways, leading to a few key products that you can often detect by analytical methods like GC-MS or LC-MS.
-
2-Imino-1,3-thiazolidine: This is the product of intramolecular cyclization, a very common degradation pathway for this molecule.
-
2-Chloroethylamine: Formed via hydrolysis of the isothiocyanate group.
-
N,N'-bis(2-chloroethyl)thiourea: This can form if a small amount of 2-chloroethylamine (from hydrolysis) reacts with undegraded this compound.
The following diagram illustrates the primary degradation pathways:
Caption: Primary degradation pathways of this compound.
Question 3: I need to prepare a stock solution of this compound. Which solvents are recommended, and which should I avoid?
Answer: Solvent choice is critical for maintaining the stability of this compound in solution.
Recommended Solvents:
-
Anhydrous Aprotic Solvents: The best choices are anhydrous aprotic solvents such as Dichloromethane (DCM), Chloroform, Toluene, or Acetonitrile. These solvents are non-nucleophilic and can be obtained in high purity with very low water content. Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.
Solvents to Use with Caution:
-
Aprotic Polar Solvents (DMF, DMSO): While often used in reactions with isothiocyanates, solvents like DMF and DMSO are hygroscopic and can contain trace amounts of water or amine impurities which can degrade CEIC over time.[2][3] If you must use them, use anhydrous grade, and prepare your stock solution immediately before use. Do not store solutions of CEIC in these solvents for extended periods.
Solvents to AVOID:
-
Protic Solvents: Absolutely avoid protic solvents like water, alcohols (methanol, ethanol), and primary or secondary amines.[1] These are all nucleophilic and will readily react with the isothiocyanate group.
| Solvent Class | Examples | Recommendation | Rationale |
| Aprotic Non-polar | Toluene, Hexane | Recommended | Inert and non-nucleophilic. |
| Aprotic Halogenated | Dichloromethane, Chloroform | Highly Recommended | Excellent solubilizing power and inert. |
| Aprotic Polar | Acetonitrile | Recommended | Good balance of polarity and stability. |
| Aprotic Polar | DMF, DMSO | Use with Caution | Hygroscopic and may contain nucleophilic impurities. Prepare fresh.[2][3] |
| Protic | Water, Alcohols, Amines | AVOID | Reacts rapidly with the isothiocyanate group.[1] |
Question 4: I am performing a reaction with a primary amine and this compound. I am getting a complex mixture of products. What could be happening?
Answer: Reacting this compound with primary amines can be complex due to its bifunctional nature. Here's a breakdown of the potential reactions:
-
Expected Thiourea Formation: The primary amine will act as a nucleophile and attack the isothiocyanate carbon to form the desired N-(2-chloroethyl)-N'-substituted thiourea.
-
Side Reaction 1: Cyclization of the Product: The newly formed thiourea still contains the reactive 2-chloroethyl group. Under basic conditions or with heat, this can undergo an intramolecular cyclization to form a 2-(substituted-imino)-1,3-thiazolidine.
-
Side Reaction 2: Dimerization/Oligomerization: If your primary amine has more than one nucleophilic site, or if the reaction conditions are not carefully controlled, you can get cross-reactivity leading to dimers or oligomers.
To favor the desired thiourea formation, consider the following:
-
Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Control Stoichiometry: Use a precise stoichiometry of your amine to this compound.
-
Non-nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base.
The following workflow can help troubleshoot your reaction:
Caption: Troubleshooting workflow for reactions with this compound.
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Incoming Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, carefully flush the headspace of the container with dry argon or nitrogen.
-
Sealing: Ensure the container is tightly sealed. For screw-cap vials, consider using parafilm to provide an additional barrier against moisture ingress.
-
Temperature: Store the sealed container in a refrigerator (2-8 °C) or a freezer (-20 °C) for long-term storage.[1] The storage area should be designated for flammable and toxic chemicals.
-
Desiccation: For added protection, the container can be placed inside a desiccator.
Protocol 2: Preparation of a Stock Solution in Anhydrous Dichloromethane (DCM)
-
Glassware Preparation: Ensure all glassware (volumetric flask, syringe, needles) is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous DCM or dispense from a solvent purification system.
-
Inert Atmosphere Setup: Perform all transfers under a positive pressure of dry argon or nitrogen.
-
Temperature Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer: Using a dry syringe, carefully withdraw the required amount of this compound and transfer it to the volumetric flask containing anhydrous DCM.
-
Mixing and Storage: Gently swirl the flask to ensure homogeneity. If the solution is not for immediate use, store it in a tightly sealed container under an inert atmosphere at 2-8 °C for a short period (no more than a few days). For longer-term use, it is always best to prepare fresh solutions.
References
- Zhang, Y., et al. (2019). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C-H sulfurization: a new route to 2-aminobenzothiazoles. RSC Advances, 9(6), 3403-3406.
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(29), 4585-4587.
- Jaman, Z., et al. (2019). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic Process Research & Development, 23(10), 2186-2195.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969-3971.
- Chen, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 493-499.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6099-88-3). Retrieved from [Link]
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696.
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Revelou, P. K., et al. (2021).
- Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 10(7), e0133611.
- Gimsing, A. L., & Kirkegaard, J. A. (2006). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Acta Horticulturae, (700), 131-134.
- Zhang, X., & Larock, R. C. (2005). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Journal of the American Chemical Society, 127(36), 12230-12231.
- Beran, F., et al. (2021). Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae). Frontiers in Physiology, 12, 668822.
- Assy, M. G., et al. (2016). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Journal of the Chinese Chemical Society, 63(1), 91-100.
- Wang, Q., et al. (2020). Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocycles. Organic & Biomolecular Chemistry, 18(2), 185-198.
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Retrieved from [Link]
- Kokotou, M. G., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(18), 5483.
- Li, J., et al. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(44), 9015-9019.
Sources
Technical Support Center: Purification of 2-Chloroethyl Isothiocyanate Reaction Products
Welcome to the technical support center for the purification of 2-Chloroethyl isothiocyanate (CEIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of CEIC reaction products. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve high-purity CEIC for your research and development needs.
I. Understanding the Chemistry: Synthesis and Impurity Profile
Effective purification begins with a thorough understanding of the reaction chemistry and the potential impurities that may be present in the crude product. This compound is most commonly synthesized from 2-chloroethylamine (or its hydrochloride salt) and a thiocarbonyl source, typically carbon disulfide or thiophosgene.[1][2][3]
The choice of synthetic route dictates the impurity profile. The most common impurities include:
-
Unreacted Starting Materials: 2-chloroethylamine, carbon disulfide, or thiophosgene.
-
Intermediates: Dithiocarbamate salts, which are formed when using carbon disulfide.[2]
-
Side Products: Symmetrical thioureas, formed from the reaction of the product CEIC with unreacted 2-chloroethylamine.[3]
-
Degradation Products: 2-chloroethylamine and other derivatives resulting from the hydrolysis of CEIC, which is sensitive to moisture.[4][5]
Below is a diagram illustrating the common synthetic pathway and the origin of these impurities.
Caption: Synthesis pathway of this compound and the formation of common impurities.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil. Is this normal?
A1: Yes, this is common. The dark color and high viscosity are often due to the presence of residual dithiocarbamate salts and other polymeric byproducts. A successful purification will yield a clear, light yellow to brown liquid.[6]
Q2: What are the key physical properties of this compound I should know for purification?
A2: Understanding the physical properties is crucial for designing your purification strategy, especially for distillation.
| Property | Value | Source |
| Molecular Weight | 121.59 g/mol | [7] |
| Boiling Point | 80 °C at 13 mm Hg | [8] |
| Density | 1.265 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.556 | [9] |
Q3: How stable is this compound? What storage conditions do you recommend?
A3: this compound is sensitive to moisture and can hydrolyze, especially under acidic or basic conditions, back to 2-chloroethylamine.[4][5] It is also classified as a flammable liquid.[4][6] For storage, keep the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][6]
Q4: What are the primary safety concerns when handling this compound?
A4: CEIC is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[4] It is also a lachrymator (induces tearing).[4] Always handle this compound in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
III. Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
A. Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-line purification step to remove water-soluble impurities like amine salts and residual base, as well as highly polar byproducts.[10][11]
Q: I'm performing an aqueous wash of my crude reaction mixture, and a persistent emulsion has formed. How can I break it?
A: Emulsions are common when residual salts or polar impurities are present. Here are several strategies to resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of the organic component in the aqueous layer.[12]
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling or rocking, rather than vigorous shaking, can help the layers to separate.
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the layers.[11]
Q: After extraction, my organic layer is still showing significant impurities by TLC/GC-MS that I expected to be removed by an aqueous wash. What went wrong?
A: This suggests that the impurities are not as water-soluble as anticipated, or the extraction conditions were not optimal.
-
pH Adjustment: If you have basic impurities like unreacted 2-chloroethylamine, washing with a dilute acidic solution (e.g., 1M HCl) will protonate the amine, making it highly water-soluble and easily extracted into the aqueous phase.[12] Conversely, if you have acidic byproducts, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will deprotonate them, increasing their water solubility.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume. This is a more efficient method for removing impurities.[12]
-
Solvent Choice: Ensure your organic solvent is appropriate. Dichloromethane or ethyl acetate are common choices. 2-Methyltetrahydrofuran (2-MTHF) has been noted as a greener alternative to dichloromethane.[10]
Caption: Workflow for liquid-liquid extraction of this compound.
B. Distillation
Vacuum distillation is often the final and most effective step for obtaining high-purity this compound, as it separates the product based on its boiling point.
Q: I'm trying to distill my product, but it seems to be decomposing in the distillation flask, even under vacuum. What can I do?
A: Thermal decomposition is a known issue for some isothiocyanates.[13] Here are some critical considerations:
-
High Vacuum: Ensure you are using a good vacuum pump to achieve a low pressure (ideally below 13 mm Hg).[8] A lower pressure will reduce the boiling point and minimize the thermal stress on the compound.
-
Heating Mantle Temperature: Do not overheat the distillation flask. The temperature of the heating mantle should be only slightly higher than the boiling point of your compound at the given pressure. Use a thermometer in the distillation head to monitor the vapor temperature.
-
Short Path Distillation: For small quantities or highly sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Avoid Contaminants: Ensure that the crude product is free from acidic or basic residues from the extraction step, as these can catalyze decomposition at elevated temperatures.
Q: My distilled product is not as pure as I expected. I suspect a co-distilling impurity. How can I improve the separation?
A: This is a common challenge when an impurity has a similar boiling point to the product.
-
Fractional Distillation: If the boiling points are close but not identical, using a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser can improve separation by providing multiple theoretical plates for condensation and re-vaporization.
-
Pre-Distillation Purification: Ensure your pre-distillation purification (extraction) was as thorough as possible to remove impurities that might co-distill.
-
Alternative Purification: If an impurity consistently co-distills, you may need to consider an alternative final purification step, such as column chromatography.
C. Column Chromatography
For challenging separations or when very high purity is required, silica gel column chromatography can be an effective method.[14]
Q: I am trying to purify my this compound by column chromatography, but I'm having trouble finding a good solvent system. What do you recommend?
A: The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.4 on a TLC plate. Given the structure of CEIC, it is a relatively nonpolar compound.
-
Starting Solvent System: A good starting point for a compound of this polarity is a mixture of heptane (or hexane) and ethyl acetate.[15] Begin with a low polarity mixture, such as 95:5 heptane:ethyl acetate, and gradually increase the polarity.
-
Alternative Solvents: If you are not achieving good separation, you can try other solvent systems. A mixture of dichloromethane and heptane can also be effective for separating compounds of low to medium polarity.[15]
-
TLC Analysis is Key: Before running a column, always optimize your solvent system using thin-layer chromatography (TLC). Test various solvent ratios to find the one that gives the best separation between your product and the impurities.
Q: My product seems to be streaking on the TLC plate and the column. What is causing this?
A: Streaking is often a sign of overloading or interaction with the stationary phase.
-
Reduce the Sample Load: You may be applying too much crude material to the column. Reduce the amount of sample relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Ensure the Compound is Stable on Silica: Isothiocyanates can sometimes react with the acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent, then evaporating the solvent before packing the column.
-
Dry Loading: If your compound has low solubility in the starting eluent, it can precipitate at the top of the column, leading to poor separation. In this case, consider dry loading: dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.
IV. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Water-Soluble Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the lower aqueous layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual amine starting material. Separate the layers.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic components. Separate the layers.
-
Finally, wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Place the crude, extracted product into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating of the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (likely residual solvent) in a separate receiving flask.
-
Increase the temperature of the heating mantle gradually until the product begins to distill. Collect the fraction that distills at the expected boiling point and temperature for your vacuum level (e.g., ~80 °C at 13 mm Hg).[8]
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Once the product has been collected, stop heating, and carefully and slowly release the vacuum before turning off the vacuum pump.
V. References
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: this compound.
-
Wheeler, K. M., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic Process Research & Development.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link]
-
Georganics. (2019, May 27). Safety Data Sheet: 2-Chloroethyl isocyanate.
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Chloroethyl isocyanate.
-
Harvey, R. G., & Davis, C. C. (2018). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. The Journal of organic chemistry.
-
Kouznetsov, V. V. (2021). Synthesis of Isothiocyanates: An Update. Molecules.
-
Anonymous. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis.
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates.
-
LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Chemistry LibreTexts.
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
-
ResearchGate. (2025, August 10). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts.
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook.
-
Karanikolopoulou, S., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica.
-
Defense Technical Information Center. (1984). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization.
-
ResearchGate. (n.d.). Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate.
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, p-chlorophenyl ester.
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 6099-88-3 | TCI AMERICA [tcichemicals.com]
- 7. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound , >98.0%(GC) , 6099-88-3 - CookeChem [cookechem.com]
- 9. parchem.com [parchem.com]
- 10. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: 2-Chloroethyl Isothiocyanate (CEIC)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Chloroethyl Isothiocyanate (CEIC). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive bifunctional reagent. As a molecule possessing two distinct electrophilic centers, CEIC offers unique synthetic possibilities but also presents specific challenges. This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to help you achieve your desired experimental outcomes with confidence and safety.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses specific, practical problems you may encounter during your experiments. We delve into the causality of these issues and provide actionable protocols for mitigation.
Q1: My reaction with an amine nucleophile yielded an unexpected cyclic product instead of the desired linear thiourea. What is happening and how can I prevent it?
A1: The likely culprit is an intramolecular cyclization reaction.
This is one of the most common side reactions when working with CEIC and primary or secondary amines. The reaction initially proceeds as expected, with the amine's nucleophilic nitrogen attacking the electrophilic carbon of the isothiocyanate group to form an N-(2-chloroethyl)thiourea intermediate. However, this intermediate contains a nucleophilic sulfur and an electrophilic carbon attached to a chlorine atom, setting the stage for a rapid, intramolecular SN2 reaction. This subsequent step forms a stable, five-membered ring, yielding a 2-amino-2-thiazoline derivative as the final product.[1][2]
This transformation is often so favorable that it can be the primary pathway if the reaction conditions are not carefully controlled.
Protocol 1.1: Minimizing Cyclization to Favor Linear Thiourea Product
The key to preventing cyclization is to suppress the rate of the intramolecular SN2 reaction relative to the initial thiourea formation.
Materials:
-
This compound (CEIC)
-
Amine substrate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Mild, non-nucleophilic base (optional, e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel, inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Moisture can lead to hydrolysis side products (see Q2).
-
Low-Temperature Addition: Dissolve your amine substrate in the anhydrous solvent and cool the solution to 0 °C or -20 °C in an ice or dry ice/acetone bath.
-
Slow Reagent Addition: Add the this compound dropwise to the cooled amine solution under an inert atmosphere. A slow addition rate helps to dissipate any exothermic heat from the reaction and maintain a low temperature.
-
Maintain Low Temperature: Stir the reaction at the reduced temperature (0 °C or lower) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The goal is to consume the starting amine while minimizing the formation of the more polar thiazoline byproduct.
-
Rapid, Cold Workup: Once the reaction is complete, quench it with cold water or a cold saturated ammonium chloride solution. Do not let the reaction warm to room temperature for extended periods.
-
Immediate Extraction: Promptly extract the desired linear thiourea product into an organic solvent (e.g., ethyl acetate). The aqueous wash will remove any salts formed.
-
Dry and Concentrate under Reduced Temperature: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo without excessive heating.
Causality: Low temperatures significantly decrease the rate of the intramolecular SN2 cyclization, which typically has a higher activation energy than the initial nucleophilic attack on the isothiocyanate. A rapid, cold workup prevents the cyclization from occurring as the product is being isolated.
Q2: My reaction yield is low, and I suspect the reagent is being consumed by a side reaction with my solvent. Is this possible?
A2: Yes, this is highly probable if you are using protic or wet solvents.
The isothiocyanate functional group is a potent electrophile that is susceptible to attack by nucleophiles other than your intended substrate. Protic solvents like water and alcohols are nucleophilic and can react directly with CEIC, leading to reagent loss and the formation of unwanted byproducts.
-
Reaction with Water (Hydrolysis): Water can attack the isothiocyanate, leading to the formation of an unstable thiocarbamic acid, which can decompose. In alkaline aqueous solutions, the reaction can proceed to form thiourea derivatives.[3]
-
Reaction with Alcohols: Alcohols can react with isothiocyanates to form thiocarbamates (also known as O-alkyl thiocarbamates).[4] This is especially problematic with lower-chain alcohols like methanol and ethanol.
| Solvent Class | Recommended Solvents | Use with Caution | Generally Avoid (unless intended) |
| Aprotic, Non-polar | Toluene, Hexanes | - | - |
| Aprotic, Polar | Dichloromethane (DCM), Acetonitrile (MeCN), THF, DMF, DMSO | Ensure rigorously anhydrous conditions for all | - |
| Protic | - | tert-Butanol (sterically hindered) | Water, Methanol, Ethanol, Isopropanol |
Table 1. Solvent compatibility guide for reactions with this compound.
Protocol 1.2: Ensuring Anhydrous Reaction Conditions
Procedure:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purification: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents packaged under an inert atmosphere. Solvents like THF and DCM should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for DCM) if not from a sealed bottle.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use rubber septa and cannulation techniques for liquid transfers.
-
Drying of Reagents: Ensure your amine substrate and any other solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
Q3: I am seeing a mixture of products where my nucleophile seems to have reacted at either the isothiocyanate or the chloroethyl group. How can I improve selectivity?
A3: This issue stems from the bifunctional nature of CEIC and can be rationalized using Hard and Soft Acid-Base (HSAB) theory.
CEIC has two primary electrophilic sites:
-
The Isothiocyanate Carbon (-N=C=S): This is considered a "soft" electrophilic center . It is highly polarizable and prefers to react with "soft" nucleophiles, which are also typically large and polarizable (e.g., thiols, iodides).[5]
-
The Alkyl Chloride Carbon (-CH₂-Cl): This is a "harder" electrophilic center . It is less polarizable and is the site of SN2 attack. It tends to react with "hard" nucleophiles, which are typically less polarizable and have a high charge density (e.g., primary amines, alkoxides, hydroxide).
The selectivity of your reaction depends on the nature of your nucleophile. A "soft" nucleophile like a thiolate (RS⁻) will preferentially attack the soft isothiocyanate carbon. A "hard" nucleophile like a primary amine (RNH₂) will generally attack the soft isothiocyanate carbon first due to its high reactivity, but SN2 displacement at the harder alkyl chloride center is a competing pathway, especially at elevated temperatures.
Protocol 1.3: Improving Reaction Selectivity
Guidance:
-
For Reaction at the Isothiocyanate Group:
-
Use Soft Nucleophiles: If your synthesis allows, use a soft nucleophile.
-
Low Temperature: As with preventing cyclization, low temperatures (0 °C to -78 °C) favor the kinetically controlled addition to the highly reactive isothiocyanate group over the higher activation energy SN2 displacement.
-
Solvent Choice: Polar aprotic solvents like THF or DMF can stabilize charged intermediates and may influence selectivity.
-
-
For Reaction at the Alkyl Chloride Group (less common):
-
Protect the Isothiocyanate: If SN2 displacement is the desired primary reaction, consider a strategy where the isothiocyanate is temporarily protected or generated in situ after the SN2 reaction has occurred.
-
Use Hard Nucleophiles: Employ a hard nucleophile that has a lower propensity to react with the isothiocyanate.
-
Higher Temperatures: Carefully controlled heating can favor the SN2 pathway, but will likely lead to a mixture of products and potential polymerization. This approach requires careful optimization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: CEIC is moisture-sensitive and toxic. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C is often recommended). Handle it only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Q2: How can I monitor the progress of my reaction involving CEIC?
A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: CEIC is UV active. You can monitor the disappearance of your starting materials and the appearance of your product(s). Staining with potassium permanganate can also be effective as the isothiocyanate group is readily oxidized.
-
LC-MS: This is a powerful tool for monitoring complex reactions. It allows you to track the masses of starting materials, intermediates (like the linear thiourea), and final products (including cyclic byproducts), giving you a clear picture of the reaction profile.
Q3: What are the primary safety concerns when working with CEIC?
A3: CEIC is a hazardous substance with multiple risks.
-
Toxicity: It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[1][6]
-
Flammability: It is a flammable liquid and vapor.[1] Keep it away from heat, sparks, and open flames.
-
Lachrymator: Like many isothiocyanates, it is a lachrymator (causes tearing).
-
Moisture Sensitivity: It reacts with water, potentially releasing toxic fumes. Always handle under dry, inert conditions.
References
-
Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23.
-
Jiménez, M., et al. (2005). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 70(8), 3034-3042.
-
Singh, N., & Khare, R. (2019). A Novel One Pot Synthesis of Isothiocyanates from Primary Amines using Triton-B as a Base. Asian Journal of Chemistry, 31(7), 1636-1638.
-
Barre, G., & Carrea, G. (2017). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 117(15), 10238-10303.
-
Yang, W., et al. (2007). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Food Technology and Biotechnology, 45(1), 88-92.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138661, this compound.
-
TCI Chemicals. (n.d.). This compound Safety Data Sheet.
-
Wikipedia contributors. (2023). Isothiocyanate. Wikipedia, The Free Encyclopedia.
- O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
-
Loos, R., & Meijere, A. (2001). Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Chemical Research in Toxicology, 14(7), 824-836.
-
Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Molecules, 29(12), 2958.
-
Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(11), 1735-1741.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloroethyl Isothiocyanate
Welcome to the technical support center for the synthesis of 2-chloroethyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields, minimize impurities, and navigate the common challenges encountered during synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, notably in the preparation of various pharmaceutical compounds. Its synthesis typically involves the reaction of 2-chloroethylamine or its hydrochloride salt with a thiocarbonylating agent, such as thiophosgene or carbon disulfide. The most common pathway proceeds through the formation of a dithiocarbamate intermediate, which is subsequently desulfurized to yield the final isothiocyanate product. While the synthesis appears straightforward, achieving high yields and purity can be challenging due to side reactions, the stability of the product, and the nature of the reagents involved. This guide provides practical, experience-based advice to help you optimize your synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield, or no formation at all, of this compound. What are the potential causes and how can I troubleshoot this?
Answer: A low or non-existent yield is a common problem with several potential root causes. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low isothiocyanate yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
2-Chloroethylamine Hydrochloride: This starting material can degrade over time. It is crucial to use a high-purity, dry salt. The presence of impurities like ethanolamine can lead to side reactions.[1] Consider purifying the starting material by recrystallization if its quality is questionable. The free base, 2-chloroethylamine, is unstable and should ideally be generated in situ or used immediately after preparation.
-
Carbon Disulfide (CS₂): Use high-purity, fresh carbon disulfide. Older stock may contain impurities that can interfere with the reaction.
-
Thiophosgene (CSCl₂): This reagent is highly toxic and moisture-sensitive. Use freshly opened or distilled thiophosgene for best results. Decomposition of thiophosgene will lead to lower yields.[2]
-
Solvents: Ensure all solvents are anhydrous. The isothiocyanate functional group and intermediates are susceptible to hydrolysis.[2]
-
Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or an increase in side products.
-
-
Reaction Conditions:
-
Temperature Control: The reaction to form the dithiocarbamate intermediate is often exothermic.[3] Lack of proper temperature control can lead to the formation of byproducts. Conversely, if the temperature is too low, the reaction may be sluggish.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[4]
-
Choice of Base: When using 2-chloroethylamine hydrochloride, a suitable base is required to liberate the free amine. The choice of base is critical. Strong bases can promote side reactions, while a base that is too weak will result in incomplete deprotonation. Tertiary amines like triethylamine or a phase-transfer catalyst with an inorganic base can be effective.[5]
-
Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can promote side reactions. Ensure efficient stirring throughout the reaction.
-
-
Work-up and Purification:
-
Aqueous Work-up: Minimize contact time with water during the work-up, as the product can hydrolyze, especially under acidic or basic conditions.
-
Distillation: this compound can be sensitive to high temperatures.[2][6] Purification by vacuum distillation is recommended to keep the distillation temperature as low as possible and prevent thermal decomposition. Ensure your vacuum system is efficient and free of leaks.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC or several peaks in the GC analysis. What are the likely impurities and how can I minimize them?
Answer: The formation of byproducts is a common challenge in isothiocyanate synthesis. Identifying and minimizing these impurities is key to obtaining a high-purity product.
| Impurity | Potential Cause | Mitigation Strategy |
| N,N'-bis(2-chloroethyl)thiourea | Reaction of the product with unreacted 2-chloroethylamine. | Use a slight excess of the thiocarbonylating agent (CS₂ or CSCl₂). Ensure efficient mixing to avoid localized high concentrations of the amine. |
| 2-Chloroethyl thiocyanate | Isomeric byproduct formation. | The choice of reaction conditions, including solvent and counter-ion, can influence the ratio of isothiocyanate to thiocyanate. |
| Polymeric materials | Uncontrolled exothermic reaction or high reaction temperature. | Maintain strict temperature control, especially during the initial addition of reagents.[2] |
| Unreacted 2-chloroethylamine hydrochloride | Incomplete reaction or insufficient base. | Ensure the use of a sufficient amount of a suitable base to fully deprotonate the hydrochloride salt. |
| Ethanolamine-derived byproducts | Impure starting material. | Use high-purity 2-chloroethylamine hydrochloride.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The most common mechanism, when using carbon disulfide, involves two key steps:
-
Formation of a Dithiocarbamate Salt: The nucleophilic 2-chloroethylamine attacks the electrophilic carbon of carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.
-
Desulfurization: This intermediate is then treated with a desulfurizing agent (or undergoes thermal decomposition) to eliminate a sulfur atom and form the isothiocyanate. In some one-pot syntheses, a reagent is added that facilitates this elimination.[4]
Sources
- 1. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Production of vinylidene chloride from the thermal decomposition of methyl chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloroethyl Isothiocyanate
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloroethyl isothiocyanate (CEIC). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this versatile bifunctional reagent. We have structured this guide in a question-and-answer format to directly address common issues and provide robust, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do they function?
This compound (CAS 6099-88-3) is a heterobifunctional molecule featuring two distinct electrophilic centers ripe for nucleophilic attack:
-
Isothiocyanate Carbon: The central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic. It readily reacts with primary and secondary amines to form thioureas, with thiols to form dithiocarbamates, and with alcohols to yield thiocarbamates.[1][2] This reactivity is fundamental to its use as a building block in synthesizing various heterocyclic compounds and pharmaceuticals.[3][4]
-
Ethyl Chloride Carbon: The carbon atom bonded to the chlorine atom is an electrophilic center typical of an alkyl halide. It is susceptible to nucleophilic substitution (SN2) reactions, where the chloride ion acts as a leaving group.[5]
Understanding this dual reactivity is the first step in effective troubleshooting.
Q2: How should I properly store this compound to maintain its reactivity?
Proper storage is critical as the compound is sensitive to moisture.[6][7][8] In our experience, improper storage is a leading cause of apparent "low reactivity."
-
Temperature: Store in a cool, dark place, preferably refrigerated (<15°C) in a designated flammables area.[6][8][9]
-
Atmosphere: Always store under an inert atmosphere (e.g., nitrogen or argon). The original manufacturer's seal should be intact. Once opened, blanket the headspace of the bottle with inert gas before resealing.
-
Moisture: Use anhydrous handling techniques. Never leave the bottle open to the atmosphere. The isothiocyanate group can react with water, leading to degradation.[1]
Q3: My batch of this compound is a clear yellow to brown liquid. Is this normal?
Yes, this is the typical appearance of the compound.[8] However, a significant darkening of the liquid or the presence of solid precipitates may indicate decomposition or polymerization, which will certainly impair its reactivity. If you suspect degradation, we recommend performing a quality control check, such as the model reaction detailed later in this guide.
Troubleshooting Guide: Low or No Product Yield
Scenario 1: Poor yield in reactions targeting the isothiocyanate group (e.g., thiourea formation with an amine).
Question: "I'm reacting this compound with my primary amine to form a substituted thiourea, but my yield is below 20% after 24 hours. What's going wrong?"
This is a common issue that can almost always be traced back to one of four factors: the nucleophile, the reagent's integrity, the reaction conditions, or competing side reactions.
-
A. Poor Nucleophilicity of the Amine:
-
The Chemistry: The rate of reaction is directly dependent on the nucleophilicity of your amine. Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines (e.g., 4-nitroaniline) are inherently poor nucleophiles and will react sluggishly.[10]
-
Troubleshooting Steps:
-
Add a Non-Nucleophilic Base: For amine salts (e.g., hydrochlorides), a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to free the nucleophilic amine.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor the reaction by TLC to avoid decomposition.
-
Change Solvent: Switching from a non-polar solvent like dichloromethane (CH₂Cl₂) to a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance reaction rates.[11]
-
-
-
B. Degradation of the this compound Reagent:
-
The Chemistry: As a moisture-sensitive electrophile, CEIC can be hydrolyzed if exposed to atmospheric water, rendering it inactive.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Use a Fresh Reagent: If the bottle has been opened multiple times over a long period, its quality may be compromised. Try the reaction with a fresh, unopened bottle.
-
Perform a QC Test: Conduct the "Model Reaction Protocol" below with a simple, reactive amine like benzylamine. If this control reaction also fails, your CEIC reagent is definitively the problem.
-
-
-
C. Incorrect pH or Reaction Conditions:
-
The Chemistry: The nucleophilicity of an amine is pH-dependent. In acidic conditions, the amine will be protonated (R-NH₃⁺) and non-nucleophilic. In strongly basic conditions, the isothiocyanate itself may become unstable.
-
Troubleshooting Steps:
-
Maintain Neutral to Slightly Basic pH: For most thiourea formations, a pH range of 8-9 is ideal. If your reaction mixture is acidic, the addition of a non-nucleophilic base is crucial.
-
Optimize Temperature: While heat can help, excessive temperatures can lead to side reactions. An optimization screen from room temperature up to 80°C is recommended.[11]
-
-
Caption: Troubleshooting logic for low-yield thiourea formations.
Scenario 2: Sluggish reaction when targeting the chloro group (SN2 Substitution).
Question: "I'm trying to displace the chloride on this compound with a carboxylate nucleophile, but I see no product formation even after heating. Why is the C-Cl bond so unreactive?"
While the isothiocyanate group is highly reactive, the primary alkyl chloride is moderately reactive and often requires specific conditions to encourage substitution.
-
A. Weak Nucleophile or Strong C-Cl Bond:
-
The Chemistry: The carbon-chlorine bond is relatively strong and requires a sufficiently potent nucleophile or energetic conditions to break. The rate of SN2 reactions is highly dependent on both the strength of the nucleophile and the stability of the leaving group.[5]
-
Troubleshooting Steps:
-
Catalytic Iodide (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride to form the much more reactive 2-iodoethyl isothiocyanate in situ. The iodide is a superior leaving group, and this catalytic cycle can dramatically accelerate the reaction.
-
Increase Temperature: These reactions often require heat. Refluxing in an appropriate solvent is a standard procedure.[5]
-
-
-
B. Inappropriate Solvent Choice:
-
The Chemistry: SN2 reactions are fastest in polar aprotic solvents. Protic solvents (like water or ethanol) can solvate and stabilize the nucleophile, "caging" it and reducing its reactivity. Polar aprotic solvents (like acetone, DMF, or DMSO) solvate the cation (e.g., Na⁺) but leave the nucleophile anion "naked" and highly reactive.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a solvent like toluene or THF with minimal success, switch to acetone (especially good for the Finkelstein reaction), DMF, or DMSO.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile, leading to side products. Use anhydrous solvents.
-
-
| Reaction Type | Target Group | Typical Nucleophile | Recommended Solvent(s) | Base (if needed) | Temperature Range | Key Considerations |
| Thiourea Formation | Isothiocyanate | Primary/Secondary Amine | THF, CH₂Cl₂, MeCN | TEA, DIPEA | 0 °C to 60 °C | Sensitive to amine sterics and electronics.[10] |
| SN2 Substitution | Chloroethyl | Carboxylate, Thiolate, Azide | Acetone, DMF, DMSO | N/A | 50 °C to Reflux | Use catalytic NaI or KI to accelerate.[5] |
| Cyclization | Both | Amine-thiol, Diamine | EtOH, THF | NaHCO₃, TEA | RT to Reflux | Stoichiometry and addition rate are critical. |
Scenario 3: Formation of Unexpected Side Products.
Question: "My TLC shows my starting material is consumed, but I have multiple new spots and not the one corresponding to my desired product. What are these side reactions?"
The bifunctional nature of CEIC is a double-edged sword, as it can lead to several unintended reaction pathways if conditions are not carefully controlled.
Sources
- 1. nbinno.com [nbinno.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 6099-88-3 [chemicalbook.com]
- 4. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. parchem.com [parchem.com]
- 8. This compound | 6099-88-3 | TCI Deutschland GmbH [tcichemicals.com]
- 9. This compound | CAS#:6099-88-3 | Chemsrc [chemsrc.com]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization of 2-Chloroethyl isothiocyanate
Welcome to the technical support center for 2-Chloroethyl isothiocyanate (CEIC). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unwanted polymerization of this highly reactive reagent. By understanding the underlying chemical principles and adhering to best practices in handling and storage, you can ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of this compound.
Q1: What is this compound and why is it prone to polymerization?
This compound (C₃H₄ClNS) is a valuable bifunctional reagent used in the synthesis of various heterocyclic compounds and as a precursor for pharmaceuticals like Zanamivir.[1] The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. Polymerization can occur when the nitrogen or sulfur atom of one molecule attacks the central carbon of the isothiocyanate group of another molecule, initiating a chain reaction. This process is often accelerated by heat, light, moisture, and certain contaminants.
Q2: What are the ideal storage conditions to maximize the shelf-life of CEIC?
To minimize polymerization and degradation, proper storage is paramount. Based on supplier safety data sheets (SDS) and best practices, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[2] | Reduces the kinetic rate of polymerization and other degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | Prevents exposure to atmospheric moisture, which can hydrolyze the isothiocyanate and initiate side reactions.[3] |
| Light | Amber/Opaque Container | Protects the compound from photolytically induced degradation or polymerization. |
| Container | Tightly Sealed, Dry Glass Bottle | Prevents moisture ingress and reaction with container materials. Ensure the cap liner is compatible (e.g., PTFE). |
Q3: My bottle of this compound has turned cloudy/contains a white precipitate. What should I do?
A cloudy appearance or the presence of a white solid is a strong indicator of polymerization. The polymer is generally insoluble in the monomer, causing it to precipitate.
Immediate Actions:
-
Do not use: Do not proceed with your experiment using this reagent. The presence of polymer and potential oligomers means the effective concentration of the monomer is unknown, and these byproducts can interfere with your reaction.
-
Isolate the bottle: Segregate the compromised bottle from your other reagents to prevent any potential cross-contamination.
-
Consult the Troubleshooting Guide: Refer to the "Visual Inspection Failure" workflow in Section 2 for a step-by-step decision-making process. In most cases, the material should be disposed of according to hazardous waste protocols.[4]
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
While some monomers are shipped with inhibitors like hydroquinone or BHT, this is less common for small-scale, reactive reagents like CEIC. Adding an inhibitor yourself is generally not recommended as it introduces a contaminant that must be removed before use, which can be a complex process. The most effective strategy is strict adherence to proper storage and handling protocols. For bulk storage, low concentrations of radical scavengers or certain thiocyanates have been noted as potential stabilizers for similar compounds, but this requires significant validation.[5][6]
Q5: What materials should I avoid when working with this compound?
CEIC is a reactive compound that is incompatible with several classes of substances. Contact with these can trigger vigorous reactions or accelerate degradation.
Incompatible Materials: [3]
-
Water/Moisture: Causes hydrolysis to the corresponding amine and other byproducts.[3][7]
-
Acids & Strong Bases: Can catalyze polymerization or other decomposition reactions.
-
Alcohols & Amines: Will readily react with the isothiocyanate group to form thiocarbamates and thioureas, respectively.[3][8]
-
Strong Oxidizing Agents: Can lead to violent reactions and decomposition.[3]
Always use clean, dry glassware and inert syringes/needles when handling this reagent.
Section 2: Troubleshooting Experimental Failures
When a reaction involving this compound fails, the integrity of the reagent is a primary suspect. This section provides logical workflows to diagnose and resolve common issues.
Scenario 1: Reaction Failure or Low Yield
Problem: You've performed a reaction (e.g., synthesis of a thiourea derivative) and TLC/LCMS analysis shows no product, or a very low yield, with a significant amount of unreacted starting material.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed reactions.
Scenario 2: Visual Inspection Failure
Problem: You retrieve your bottle of CEIC from the refrigerator and observe that the liquid is hazy, contains solid particles, or has become viscous.
Decision-Making Workflow:
Caption: Decision workflow for compromised reagent.
Section 3: Protocols for Safe Handling & Use
Adherence to a strict protocol is the most effective way to prevent polymerization and ensure reproducible results.
Protocol 3.1: Handling and Dispensing this compound
This protocol assumes the use of a bottle with a septum-sealed cap (e.g., Acrosure™ or Sure/Seal™).
Materials:
-
Bottle of this compound
-
Dry, Argon or Nitrogen gas source with needle adapter
-
Clean, oven-dried syringes and needles
-
Oven-dried reaction vessel, sealed with a rubber septum
Procedure:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.
-
Equilibration: Allow the bottle of CEIC to warm to room temperature before opening. This is critical to prevent atmospheric moisture from condensing inside the cold bottle.
-
Inert Atmosphere: Pierce the septum of the CEIC bottle with a needle connected to an inert gas line. Pierce the septum with a second, "vent" needle to allow for pressure equalization.
-
Dispensing: Pierce the septum with a third, clean/dry syringe needle. Slowly draw the required volume of the liquid into the syringe. The inert gas pressure will help fill the syringe.
-
Transfer: Immediately transfer the reagent to your sealed, inert-atmosphere reaction vessel by piercing its septum and dispensing the liquid.
-
Storage after Use: Before removing the inert gas needles from the CEIC bottle, ensure the internal pressure is slightly positive. Remove the needles and cover the septum area with parafilm or electrical tape for an extra seal. Return the bottle promptly to the recommended 2-8 °C storage.[2]
References
- Georganics. (n.d.). 2-CHLOROETHYL ISOCYANATE Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Chloroethyl isocyanate.
- TCI Chemicals. (n.d.). This compound.
-
Gajda, T., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13674. [Link]
-
Gajda, T., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. PubMed. [Link]
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: this compound.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
- Hammer, I. P., & Burt, J. B. (1949). U.S. Patent No. 2,486,943. Washington, DC: U.S.
- Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- ChemicalBook. (2025, September 25). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- ChemicalBook. (n.d.). This compound synthesis.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Jaman, Z., et al. (2021). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes, 9(11), 1989. [Link]
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- BenchChem. (2025). Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
Sources
- 1. This compound | 6099-88-3 [chemicalbook.com]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. US2486943A - Polymerization process in aqueous thiocyanate solutions - Google Patents [patents.google.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. thaiscience.info [thaiscience.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in Working with 2-Chloroethyl Isothiocyanate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloroethyl isothiocyanate (CEI). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. CEI is a valuable bifunctional reagent, but its reactivity and handling requirements demand a thorough understanding to ensure successful, safe, and reproducible outcomes. This guide is structured to provide field-proven insights, troubleshoot common experimental hurdles, and explain the causality behind procedural choices.
PART 1: Critical Safety & Handling Protocols
This compound is a hazardous chemical. Before any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following FAQs address the most critical aspects of its safe handling.
Q1: What are the primary hazards associated with this compound?
A1: CEI is classified as a toxic, flammable, and corrosive substance. The main hazards are:
-
Toxicity: It is toxic if swallowed or inhaled[1]. It can also cause respiratory irritation[2].
-
Flammability: It is a flammable liquid and vapor with a flash point of approximately 110°F (43°C)[3][4][5].
-
Corrosivity: It causes skin irritation and serious eye irritation[1][2].
-
Moisture Sensitivity: It is sensitive to moisture and can decompose in the presence of water[5][6].
Q2: What are the mandatory personal protective equipment (PPE) and engineering controls for handling CEI?
A2: Due to its hazards, strict safety measures are non-negotiable.
-
Engineering Controls: Always handle CEI inside a certified chemical fume hood to control vapor inhalation[7]. Ensure that an eyewash station and safety shower are immediately accessible[2][7].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield[2][7].
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator with an organic vapor cartridge[2][7].
-
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the reagent's integrity and for safety. Store it in a dry, cool, and well-ventilated place, away from heat and ignition sources[2]. The recommended storage temperature is typically 2-8°C[2]. It should be stored under an inert gas (e.g., argon or nitrogen) to prevent degradation from moisture[2]. The container must be kept tightly closed.
PART 2: Core Properties and Stability
Understanding the fundamental properties of CEI is key to designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClNS | [4][8] |
| Molecular Weight | 121.59 g/mol | [8][9] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 80 °C at 13 mm Hg | [3][4][5] |
| Density | 1.265 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.556 | [3][4][5] |
Q4: Why is this compound so reactive? What is the key reactive site?
A4: The high reactivity stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water[10]. This reactivity is the basis for its utility in synthesizing thioureas, thiocarbamates, and other heterocyclic compounds[3][10].
Q5: My CEI has turned a darker color in storage. Is it still usable?
A5: A change in color from light yellow to brown can indicate degradation. The primary cause is often slow decomposition due to exposure to moisture, air, or light over time. While a slight color change might not significantly impact some robust reactions, it is best practice to use a fresh or purified reagent for sensitive applications or when quantitative results are critical. Consider purifying a small amount by distillation under reduced pressure if a fresh bottle is unavailable.
PART 3: Troubleshooting Experimental Challenges
This section addresses the most common problems encountered during reactions with CEI.
Q6: My reaction yield is very low. What are the likely causes?
A6: Low yields in reactions involving isothiocyanates are a frequent issue. The cause is typically one or more of the following factors, which can be systematically investigated.[11]
-
Degradation of CEI: As a moisture-sensitive compound, CEI can hydrolyze if there is any water in your solvent, glassware, or starting materials. Always use anhydrous solvents and dry glassware. Consider using freshly opened or distilled CEI.[11]
-
Weak Nucleophile: The isothiocyanate group is a moderately strong electrophile. If your nucleophile (e.g., an amine) is weak (e.g., an electron-deficient aniline), the reaction may be very slow or not proceed at all[12].
-
Steric Hindrance: If either your nucleophile or the isothiocyanate itself is sterically bulky, the reaction rate will be significantly slower.
-
Improper Reaction Conditions:
-
Solvent: The solvent should be inert to the reactants. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices. Avoid protic solvents like alcohols unless they are intended as a reactant.
-
Temperature: While many reactions proceed at room temperature, sluggish reactions involving weak nucleophiles or sterically hindered substrates may require gentle heating[12].
-
Base: For reactions with amine salts (e.g., hydrochlorides), a non-nucleophilic base like triethylamine (TEA) is required to free the amine for reaction[12].
-
Caption: Troubleshooting workflow for low yield.
Q7: I see multiple spots on my TLC plate. What are the common side products?
A7: The formation of multiple products is often due to the reactivity of CEI with contaminants or the bifunctional nature of the molecule.
-
Thiourea from Hydrolysis: If water is present, CEI can hydrolyze to 2-chloroethylamine. This amine can then react with another molecule of CEI to form a symmetric N,N'-bis(2-chloroethyl)thiourea.
-
Solvent Adducts: If you use a nucleophilic solvent (e.g., methanol, ethanol), it can react with the isothiocyanate to form a thiocarbamate side product[10].
-
Intra/Intermolecular Cyclization: The chloroethyl group can, under certain conditions (especially with heat or base), undergo cyclization reactions. For example, the thiourea product formed from reaction with an amine could potentially cyclize.
Q8: How can I monitor the progress of my reaction effectively?
A8: Thin-Layer Chromatography (TLC) is the most common method.
-
Staining: Isothiocyanates and their thiourea derivatives are often not UV-active. You will need to use a stain. A potassium permanganate (KMnO₄) stain is very effective as it reacts with the sulfur-containing compounds, appearing as a yellow spot on a purple background.
-
Procedure: Spot your starting amine, the CEI, and the co-spotted reaction mixture on the TLC plate. The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
PART 4: Standard Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol provides a self-validating system for the synthesis of N-(2-chloroethyl)-N'-aryl/alkyl thiourea. The causality for each step is explained.
Objective: To synthesize a thiourea derivative from this compound and a primary amine.
Caption: General workflow for thiourea synthesis.
Methodology:
-
Preparation (Justification: Excludes moisture, the primary source of side reactions)
-
Dry all glassware in an oven (120°C) for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve your primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
If using an amine salt (e.g., hydrochloride), add 1.1 equivalents of triethylamine (TEA) and stir for 10 minutes.
-
-
Reaction (Justification: Controlled addition prevents exotherms; stoichiometry minimizes unreacted starting material)
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise via syringe. A slight excess of the isothiocyanate ensures the complete consumption of the more valuable amine.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress every 30-60 minutes by TLC until the starting amine is no longer visible.[11]
-
-
Workup (Justification: Removes salts and water-soluble impurities)
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x). This removes any amine salts and other aqueous-soluble materials.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Justification: Isolates the desired product from non-polar impurities and excess CEI)
PART 5: Analytical & Purification Guidance
Q9: My product is an oil that won't crystallize, and it runs very close to the starting material on the TLC plate. How can I purify it?
A9: This is a common purification challenge.
-
Optimize Column Chromatography: If the TLC separation is poor, try different solvent systems. A small amount of a polar solvent like methanol in your DCM/ethyl acetate eluent can sometimes improve separation. Using a longer column or a gradient elution can also help.
-
Liquid-Liquid Extraction: If your product has a different acidity/basicity than the impurity, an acid/base wash during workup can selectively remove one of them. For example, an unreacted amine can be removed by washing the organic layer with dilute HCl.[13][15]
-
Distillation: If your product is a thermally stable liquid, purification by vacuum distillation might be an option, though this is less common for thiourea derivatives.[14]
Q10: How do I confirm the structure of my final product? What does the reaction mechanism look like?
A10: Standard spectroscopic methods are used for characterization.
-
¹H and ¹³C NMR: Will confirm the overall structure and connectivity. Look for the characteristic N-H protons of the thiourea and the signals from the chloroethyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong, broad isothiocyanate (-N=C=S) stretch (around 2100 cm⁻¹) and the appearance of N-H stretches and the C=S (thiocarbonyl) stretch.
The reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
Caption: Mechanism of thiourea formation.
References
-
This compound | C3H4ClNS | CID 138661. PubChem, NIH. [Link]
-
2-CHLOROETHYL ISOCYANATE. Georganics. [Link]
-
Chemical Properties of this compound (CAS 6099-88-3). Cheméo. [Link]
-
This compound | CAS#:6099-88-3. Chemsrc. [Link]
-
This compound. Two Chongqing Chemdad Co., Ltd. [Link]
-
Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC, NIH. [Link]
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
-
How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. [Link]
-
Synthesis of Isothiocyanates: An Update. PMC, NIH. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Isothiocyanate. Wikipedia. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Tools for Purifying the Product. ResearchGate. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
-
Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. PubMed. [Link]
-
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. DTIC. [Link]
-
ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [Link]
-
This compound. NIST WebBook. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
Sources
- 1. This compound | 6099-88-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. georganics.sk [georganics.sk]
- 3. This compound | 6099-88-3 [chemicalbook.com]
- 4. This compound | CAS#:6099-88-3 | Chemsrc [chemsrc.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound (CAS 6099-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Reactions with 2-Chloroethyl Isothiocyanate
Welcome to the technical support center for handling reactive chemical intermediates. This guide provides field-proven insights and detailed protocols for scientists and researchers working with 2-Chloroethyl isothiocyanate (CEIC). Our goal is to equip you with the knowledge to safely and effectively quench reactions involving this versatile but hazardous reagent, ensuring the integrity of your experiment and the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary purpose of quenching a reaction involving this compound (CEIC)?
Quenching is a critical step performed after a chemical reaction has reached completion. For reactions involving CEIC, quenching serves three essential purposes:
-
Deactivation of Excess Reagent: CEIC is a highly reactive, bifunctional molecule. Any unreacted CEIC remaining in the mixture can interfere with the product isolation (workup) and purification steps, potentially forming unwanted byproducts.
-
Ensuring Safety: CEIC is classified as a flammable, harmful, and lachrymatory (tear-inducing) substance.[1][2][3] Neutralizing the excess reagent renders the reaction mixture safer to handle during subsequent steps like solvent evaporation or extraction.
-
Preventing Side Reactions: The quenched reaction mixture is stable, preventing the residual CEIC from reacting with your desired product, solvents, or additives during workup, which could otherwise lower the yield and complicate purification.
Q2: What are the reactive functional groups in CEIC that I need to consider for quenching?
Understanding the dual reactivity of CEIC is fundamental to selecting an appropriate quenching strategy. The molecule possesses two distinct electrophilic sites ripe for nucleophilic attack:
-
The Isothiocyanate Carbon: The central carbon atom in the -N=C=S group is highly electrophilic and reacts readily with a wide range of nucleophiles.
-
The Chloroethyl Carbon: The carbon atom bonded to the chlorine atom is an electrophilic center typical of a primary alkyl halide, making it susceptible to nucleophilic substitution (SN2) reactions.[4][5]
A successful quenching strategy must neutralize at least the highly reactive isothiocyanate group, and ideally both reactive centers.
Q3: Which quenching agents are most effective for CEIC and why?
The choice of quenching agent is dictated by its nucleophilicity and the desired properties of the resulting byproduct for easy removal. Nucleophilic amines are generally the superior choice.
| Quenching Agent Class | Recommended Examples | Mechanism & Rationale | Byproduct & Removal |
| Primary/Secondary Amines | Ethanolamine, Diethylamine, n-Butylamine | Highly Recommended. Amines are strong nucleophiles that rapidly and irreversibly attack the isothiocyanate carbon to form stable, non-reactive thioureas.[6][7][8] The reaction is typically fast and clean. | Forms a substituted thiourea. Using a polar amine like ethanolamine yields a water-soluble thiourea, which is easily removed during an aqueous workup. |
| Thiols | Mercaptoethanol, Thiophenol | Effective Alternative. Thiols are also excellent nucleophiles that react with the isothiocyanate group to form dithiocarbamates.[8] | Forms a dithiocarbamate. The solubility depends on the thiol used. Mercaptoethanol yields a more polar byproduct than thiophenol. |
| Alcohols / Water | Methanol, Isopropanol, Water (often with a base) | Not Recommended for Quenching. While alcohols and water can react to form thiocarbamates and carbamic acids respectively, the reactions are significantly slower than with amines.[9] This can lead to incomplete quenching or require harsh conditions (e.g., strong base, heat) that may degrade the desired product. | Can lead to a complex mixture of byproducts. Hydrolysis can ultimately lead back to amines.[10][11][12] Removal is often difficult. |
Q4: Can you provide a step-by-step protocol for quenching CEIC with a primary amine?
This protocol details a robust and validated method for quenching a reaction containing excess this compound using n-butylamine.
Safety Prerequisite: All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol: Quenching with n-Butylamine
-
Cool the Reaction: Once your primary reaction is complete (as determined by a monitoring technique like TLC or LC-MS), cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exotherm from the quench reaction.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of n-butylamine (1.5 to 2.0 molar equivalents relative to the initial amount of CEIC) in a small amount of the same solvent used for the reaction. Using a slight excess ensures all CEIC is consumed.
-
Slow Addition: Add the n-butylamine solution dropwise to the cooled, stirring reaction mixture. Maintain the internal temperature below 10 °C. A rapid temperature increase indicates the addition is too fast.
-
Stir and Warm: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for at least 1 hour.
-
Confirm Quench Completion: Spot the reaction mixture on a TLC plate against a co-spot of your starting CEIC to ensure its complete consumption. The appearance of a new, more polar spot corresponding to the thiourea byproduct is expected.
-
Proceed to Aqueous Workup: The reaction mixture is now safe for standard workup procedures. Typically, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl) to remove any excess amine, followed by water and brine washes. The thiourea byproduct will be partitioned based on its solubility.
Q5: What are the common troubleshooting issues during the quenching of CEIC?
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (CEIC still visible by TLC/LC-MS) | 1. Insufficient molar equivalents of quencher.2. Quenching time was too short or temperature too low.3. Low-reactivity quencher was used (e.g., an alcohol). | 1. Add an additional portion (0.5 equiv.) of the amine quencher and stir for another hour.2. Ensure the reaction is stirred for at least 1 hour at room temperature after addition.3. Switch to a more nucleophilic quencher like a primary amine for future experiments. |
| Formation of Unknown Byproducts | 1. The quencher reacted with the desired product.2. The exothermic quench reaction was not controlled, leading to thermal decomposition. | 1. Select a quencher that is selectively reactive towards isothiocyanates over other functional groups in your product.2. Strictly adhere to cooling the reaction to 0 °C and adding the quencher slowly to manage the temperature. |
| Difficulty Removing Quenched Byproduct | The byproduct (e.g., thiourea) has similar solubility to the desired product, causing co-elution in chromatography or co-extraction. | 1. Change the Quencher: If your product is non-polar, use a polar quencher like ethanolamine to create a water-soluble byproduct. If your product is polar, use a non-polar amine like hexylamine to create a more non-polar byproduct that may be easier to separate via chromatography.2. Acid/Base Extraction: If the byproduct contains a basic or acidic handle, it can be removed with an appropriate aqueous wash. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Rouzaud, G., et al. (2003). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals. Retrieved from [Link]
-
Jessiman, K. E., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC - NIH. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Lobb, K. A., & Wilson, H. (1998). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Retrieved from [Link]
-
Wang, G., et al. (2012). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
MDPI. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
Georganics. (2019). 2-CHLOROETHYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]
-
Wang, H., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Retrieved from [Link]
-
PubMed. (2023). The Battle Against Quenching and Fading for Fluorescence. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of the covalent binding of allyl isothiocyanate to β-lactoglobulin. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Retrieved from [Link]
-
Chemguide. (n.d.). NUCLEOPHILIC SUBSTITUTION - HALOGENOALKANES AND CYANIDE IONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Retrieved from [Link]
-
Jaman, Z., et al. (2020). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Retrieved from [Link]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on 2-Chloroethyl Isothiocyanate Reactions
Welcome to the technical support center for 2-Chloroethyl isothiocyanate (CEITC) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, we address common challenges and frequently asked questions, with a focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (CEITC) reactions with nucleophiles?
A1: this compound is a bifunctional electrophile. It has two sites susceptible to nucleophilic attack: the carbon of the isothiocyanate group (-N=C=S) and the carbon atom bonded to the chlorine atom.
The reaction typically proceeds via a nucleophilic attack. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles like primary and secondary amines to form stable thiourea linkages.[1][2] It can also react with other nucleophiles such as thiols to form dithiocarbamates.[3] The chloroethyl group allows for subsequent reactions, making CEITC a useful crosslinking or labeling agent. The reaction at the chloroethyl group is typically a bimolecular nucleophilic substitution (SN2) reaction.[4]
Q2: I'm observing low yields in my conjugation reaction with an amine. How does the solvent choice impact this?
A2: Solvent selection is paramount for achieving high yields in CEITC reactions. The choice of solvent directly influences the nucleophilicity of your amine and the stability of the CEITC.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often the best choices for these reactions.[4][5] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[6][7] This "un-caged" state leaves the nucleophile more reactive and available to attack the electrophilic CEITC.[6]
-
Polar Protic Solvents Can Hinder the Reaction: Polar protic solvents, such as water, ethanol, and methanol, can solvate and stabilize the amine nucleophile through hydrogen bonding.[6][8] This "caging" effect significantly reduces the nucleophile's reactivity, leading to slower reaction rates and lower yields.[6]
-
Hydrolysis in Aqueous Solutions: CEITC can undergo hydrolysis in aqueous solutions, especially at elevated temperatures or non-neutral pH, rendering it inactive.[9][10][11] This competing hydrolysis reaction is a major cause of low yields in aqueous buffers.[2]
Q3: My reaction is producing a significant amount of an unwanted byproduct. What are the likely side reactions and how can I minimize them?
A3: Side reactions are a common challenge. Understanding the potential byproducts is key to troubleshooting.
-
Thiourea Formation from Residual Amines: If your starting material is an amine, any unreacted amine can react with the newly formed isothiocyanate product to create a thiourea byproduct.[12] To mitigate this, ensure the initial reaction goes to completion before proceeding with further steps.
-
Reaction with Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with your target nucleophile, leading to a mixture of products.[2] It is crucial to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or carbonate-bicarbonate buffers.
-
Elimination Reactions: With secondary or tertiary alkyl halides as substrates, elimination reactions can compete with the desired substitution, especially at higher temperatures.[13] While CEITC is a primary halide, and less prone to elimination, it's a factor to consider if your reaction conditions are harsh.
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Solvent Choice: Use of a polar protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[4][6] |
| CEITC Hydrolysis: Reaction performed in an aqueous buffer for an extended period or at high pH. | Minimize reaction time in aqueous solutions. If possible, perform the reaction in an organic solvent. If an aqueous buffer is necessary, work at a slightly alkaline pH (8.5-9.5) to favor amine reactivity over hydrolysis.[2] | |
| Presence of Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Dialyze your protein or purify your starting material to remove interfering substances. Use a non-nucleophilic buffer.[2] | |
| Formation of Thiourea Byproduct | Incomplete Initial Reaction: Unreacted primary amine is present. | Ensure the initial reaction to form the isothiocyanate is complete before adding other reagents. Monitor the reaction by TLC or LC-MS.[12] |
| Protein Precipitation during Conjugation | High Concentration of Organic Solvent: The solvent used to dissolve CEITC is causing the protein to denature. | Minimize the volume of the organic solvent used. Add the CEITC solution dropwise to the protein solution with gentle stirring.[2] |
| Protein Instability at Reaction pH: The protein is not stable at the optimal pH for the conjugation reaction. | Test the stability of your protein at the intended reaction pH before performing the conjugation. | |
| Inconsistent Results | Degradation of CEITC: Improper storage of the CEITC reagent. | Store CEITC under desiccated and cold conditions. Aliquot the reagent to avoid repeated exposure of the main stock to moisture.[2] |
Experimental Protocols
General Protocol for Reaction of CEITC with a Primary Amine in a Polar Aprotic Solvent
This protocol provides a general guideline. Optimization for specific substrates is recommended.
Materials:
-
This compound (CEITC)
-
Primary amine of interest
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
With stirring, add this compound (1.05 equivalents) dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Solvent Effects
The following diagrams illustrate the key concepts discussed.
Caption: Troubleshooting workflow for low yield in CEITC reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Kawakishi, S., & Namiki, M. (1969). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach. Synthesis, 45(12), 1667-1674.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles.
- TCI Chemicals. (n.d.). This compound.
- V. B. Joseph, D. P. N. Satchell, R. S. Satchell and W. N. Wassef, (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 339-341.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine. The Journal of Organic Chemistry, 72(10), 3969-3971.
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. thaiscience.info [thaiscience.info]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Toxicity of 2-Chloroethyl Isothiocyanate in Experiments
Welcome to the technical support guide for 2-Chloroethyl isothiocyanate (CEITC). This document provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The highly reactive nature of CEITC makes it a valuable reagent but also necessitates stringent safety protocols to mitigate its inherent toxicity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and effective experimental environment.
Section 1: Core Safety & Hazard Information (FAQs)
This section addresses the fundamental hazards associated with this compound. Understanding these risks is the first step toward safe handling.
Q1: What are the primary hazards of this compound (CEITC)?
A1: CEITC is classified as a hazardous chemical with multiple risk factors.[1][2] It is toxic if swallowed, inhaled, or if it comes into contact with skin.[3][4] It is also a flammable liquid and vapor.[3] The compound is corrosive and can cause severe skin burns and serious eye damage.[5][6] Furthermore, it may cause respiratory irritation and can lead to allergic or asthma-like symptoms if inhaled, acting as a respiratory sensitizer.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]
Q2: What are the routes of exposure and symptoms of overexposure?
A2: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7]
-
Inhalation: Inhaling vapors can cause respiratory irritation, coughing, wheezing, and potentially severe allergic reactions.[1][2] It is toxic if inhaled.[3]
-
Skin Contact: Direct contact is harmful and can cause skin irritation, burns, and potentially an allergic skin reaction.[3][5] The material can be absorbed through the skin.[8]
-
Eye Contact: CEITC is corrosive to the eyes and may cause severe damage, including blindness.[5] As a lachrymator, even minor exposure to vapors can cause significant tearing and irritation.[5]
-
Ingestion: Swallowing CEITC is highly toxic and can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation.[5] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[5]
Q3: What are the key physical and chemical properties I should be aware of?
A3: Understanding the properties of CEITC is crucial for safe handling, storage, and experimental design.
| Property | Value | Source |
| Chemical Formula | C₃H₄ClNS | [9] |
| Molecular Weight | 121.59 g/mol | [2][9] |
| Appearance | Colorless to light yellow/brown liquid | [3][5] |
| Odor | Odorless | [5] |
| Boiling Point | 219 °C / 426.2 °F | [6] |
| Classification | Flammable Liquid and Vapor | [2] |
Section 2: Safe Handling and Storage Protocols
Proper handling and storage are non-negotiable when working with CEITC. This section provides actionable protocols and troubleshooting for common issues.
Q4: What Personal Protective Equipment (PPE) is mandatory when working with CEITC?
A4: A multi-layered approach to PPE is required. The goal is to prevent any contact between the chemical and your body.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile or polyethylene, to prevent skin exposure.[7] Given the corrosive nature of CEITC, double-gloving is highly recommended as a best practice. If gloves become contaminated, they must be replaced immediately.
-
Body Protection: A lab coat, long-sleeved apron, and closed-toe shoes are mandatory.[10] Ensure all skin is covered.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[4][11] If there is a risk of exposure exceeding limits, a NIOSH/MSHA approved respirator with an organic vapor filter is necessary.[5][12]
Q5: What are the essential engineering controls for handling CEITC?
A5: Engineering controls are the primary line of defense. Always handle CEITC inside a certified chemical fume hood to control airborne levels.[1][4] The fume hood sash should be kept as low as possible. An eyewash station and a safety shower must be readily accessible and their locations known before starting any work.[4][7]
Q6: How should I properly store CEITC?
A6: Store CEITC in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is typically refrigerated (2-8 °C).[1] It is often handled and stored under an inert gas due to moisture sensitivity.[1][6] Store it away from incompatible materials such as strong oxidizing agents, strong bases, acids, amines, and alcohols.[4][12]
Troubleshooting: "I noticed a color change in my stored CEITC. What should I do?"
The product is typically a light yellow to brown clear liquid.[3] A significant change in color or the appearance of precipitates could indicate degradation or polymerization. Do not use the reagent. Cap it tightly, label it clearly as "Suspected Degradation - Do Not Use," and dispose of it as hazardous waste according to your institution's guidelines.
Section 3: Experimental Workflow: Quenching and Inactivation
The high reactivity of CEITC is key to its function but also means that residual, unreacted compound must be neutralized before workup or disposal.
Q7: Why is it necessary to quench CEITC reactions?
A7: The toxicity of CEITC stems from its electrophilic isothiocyanate group, which reacts readily with biological nucleophiles like the thiol groups in proteins.[13] This is the basis of its cytotoxic effects. Quenching involves adding a sacrificial nucleophile to the reaction mixture to consume any excess CEITC, rendering it non-toxic before further processing or disposal. This step is critical for protecting the researcher and ensuring that subsequent experimental steps are not compromised.
Detailed Protocol: Quenching Excess CEITC in Solution
This protocol provides a method for inactivating CEITC in both aqueous and organic solutions.
Objective: To safely and effectively neutralize unreacted this compound post-reaction.
Materials:
-
Your reaction mixture containing excess CEITC.
-
Quenching solution: 1 M solution of sodium bisulfite in water, or a 1 M solution of a primary amine (e.g., Tris base) in an appropriate solvent.
-
pH paper or meter (if using an aqueous quench).
-
Appropriate PPE.
Procedure:
-
Prepare for Quench: Ensure the reaction vessel is still within the chemical fume hood. Place the vessel in an ice bath to control any potential exotherm from the quenching reaction.
-
Select Quenching Agent:
-
For aqueous solutions , a solution of sodium bisulfite is effective.
-
For organic solvents , a solution of a primary amine like Tris base or n-butylamine can be used. Ensure the amine is soluble in your reaction solvent.
-
-
Add Quenching Agent: Slowly add the quenching solution to your reaction mixture with stirring. A common practice is to add at least 2 molar equivalents of the quenching agent for every 1 equivalent of initial CEITC.
-
Reaction Time: Allow the mixture to stir for at least 1 hour at room temperature to ensure the complete reaction of all excess CEITC.
-
Verification (Optional but Recommended): The disappearance of CEITC can be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, by comparing the quenched mixture to a standard of the starting material.
-
Proceed to Workup/Disposal: Once the quench is complete, you can proceed with your experimental workup. The entire quenched mixture should still be considered chemical waste and disposed of according to institutional protocols.
Section 4: Emergency Response and Spill Management
Accidents can happen. A clear, pre-planned response is essential to mitigate harm.
Scenario 1: Skin or Eye Contact
-
Immediate Action: Move directly to the nearest safety shower or eyewash station.[14]
-
Flush Thoroughly: For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[7][14] Remove any contaminated clothing while flushing.[14][15] For eye contact, hold the eyelids open and flush with water for at least 15 minutes.[7][15]
-
Seek Medical Attention: Call emergency services or your institution's health center immediately.[4][7] Provide them with the Safety Data Sheet (SDS) for this compound.
Scenario 2: Inhalation
-
Move to Safety: Immediately move the affected person to fresh air.[1][7]
-
Monitor Breathing: If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do NOT use mouth-to-mouth resuscitation.[7][16]
-
Seek Medical Attention: Call for immediate medical assistance.[4][7]
Scenario 3: Minor Spill (<100 mL) inside a Chemical Fume Hood
-
Alert Personnel: Alert others in the immediate vicinity.
-
Containment: If safe to do so, confine the spill to a small area. If the material is flammable, eliminate any nearby ignition sources.[17]
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the liquid.[4][12] Work from the outside of the spill inward to prevent spreading.[18]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[18]
-
Decontaminate: Clean the spill area thoroughly. (See Section 5).
-
Report: Report the spill to your supervisor or Environmental Health & Safety (EHS) office.
Scenario 4: Major Spill (>100 mL) or any spill outside a fume hood
-
Evacuate: Evacuate the laboratory immediately.[14][17] Alert all persons in the area.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: From a safe location, call your institution's emergency number or 911.[14][15] Provide the dispatcher with the chemical name, location, and estimated quantity of the spill.
-
Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Section 5: Decontamination and Waste Disposal
Proper decontamination and waste management are the final steps in ensuring the safety of yourself and others.
Q8: How do I decontaminate glassware and equipment after using CEITC?
A8: Decontamination should be performed inside a fume hood.
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (like acetone or ethanol) to remove the bulk of the residual CEITC. Collect this rinse as hazardous waste.
-
Inactivation Rinse: Rinse the glassware with a quenching solution (e.g., a dilute solution of sodium bisulfite or an amine-based solution like Tris buffer) to neutralize any remaining traces of CEITC. Let the solution sit in the glassware for at least 30 minutes.
-
Standard Cleaning: After the inactivation rinse, you can proceed with standard laboratory cleaning procedures, such as washing with detergent (e.g., Luminox®) and water, followed by final rinses with deionized water and a solvent.[19]
Q9: How should I dispose of CEITC waste and contaminated materials?
A9: All CEITC waste is considered hazardous waste.[20]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed, and appropriate hazardous waste container.[21] The container must be compatible with the chemical.
-
Solid Waste: All contaminated solid materials, such as gloves, absorbent pads from spills, pipette tips, and contaminated lab coats, must be collected in a separate, clearly labeled hazardous waste bag or container.[16][18]
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal.[20] Never pour CEITC or its waste down the drain.[7] All waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
References
-
Georganics. (n.d.). 2-CHLOROETHYL ISOCYANATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. Retrieved from [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pentyl isothiocyanate, 95+%. Retrieved from [Link]
-
Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]
-
Unspecified Supplier. (2023). SDS US. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Isothiocyanate. Retrieved from [Link]
-
Safe use of diisocyanates. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Micioni, M., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 655. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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L'Abbé, K., et al. (2023). Management of decontamination in chemical accidents: a laboratory model. Archives of Toxicology, 97(8), 2217–2227. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Retrieved from [Link]
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
University of Barcelona. (n.d.). Decontamination – Comitè de Bioseguretat. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
-
Redalyc. (n.d.). Mechanism of action of isothiocyanates. A review. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Scaling Up Reactions Involving 2-Chloroethyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl isothiocyanate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up reactions involving this versatile but reactive reagent. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the safety, efficiency, and success of your chemical syntheses.
Introduction to this compound in Scale-Up Synthesis
This compound (CEIC), with the CAS number 6099-88-3, is a bifunctional molecule featuring a reactive isothiocyanate group and an alkyl chloride.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives and various heterocyclic compounds, some of which have applications in drug development.[3] However, its reactivity also presents specific challenges, especially when transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. Careful consideration of reaction conditions, potential side reactions, and safety protocols is paramount for a successful scale-up.
This guide will address common issues encountered during the scale-up process in a question-and-answer format, providing detailed explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
When scaling up, the inherent hazards of this compound are amplified. It is crucial to be aware of the following:
-
Toxicity and Irritancy : this compound is toxic if swallowed, inhaled, or in contact with skin.[4][5] It is also a lachrymator, meaning it can cause severe eye irritation and tearing.[5]
-
Flammability : It is a flammable liquid and vapor, requiring careful handling to avoid ignition sources.[4][6]
-
Reactivity : It is sensitive to moisture and can react with a variety of nucleophiles, including water, alcohols, and amines.[7]
For large-scale operations, it is imperative to work in a well-ventilated area, preferably within a closed system, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[5][8] All equipment should be properly grounded to prevent static discharge.[4]
Q2: What are the most common side reactions to anticipate when scaling up reactions with this compound, particularly with amines?
The reaction of this compound with primary or secondary amines is a common method for synthesizing substituted thioureas.[9] However, several side reactions can become more prominent at a larger scale:
-
Formation of Symmetrical Thioureas : If the reaction conditions are not carefully controlled, the initially formed thiourea can react with another molecule of the starting amine, leading to the formation of a symmetrical thiourea byproduct.[10] Careful control of stoichiometry and slow, controlled addition of the isothiocyanate are crucial to minimize this.[10]
-
Reaction with the Alkyl Chloride Moiety : The chloroethyl group can also undergo nucleophilic substitution, although this is generally slower than the reaction at the isothiocyanate carbon. At elevated temperatures or with highly nucleophilic amines, this can lead to the formation of undesired byproducts.
-
Hydrolysis : this compound is moisture-sensitive.[1] Any water present in the reactants or solvent can lead to its hydrolysis, reducing the yield of the desired product. Ensuring the use of dry solvents and reagents is critical.
Q3: How should I approach the purification of the final product on a large scale?
Purification of thiourea derivatives at scale often presents challenges. The two most common methods are:
-
Recrystallization : This is often the most effective and economical method for purifying solid products at a large scale. The key is to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Common solvents for thiourea recrystallization include ethanol, acetone, or mixtures with water.[11]
-
Column Chromatography : While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale purification. It is typically reserved for high-value products or when recrystallization fails to remove critical impurities.[10]
It is advisable to perform thorough solubility studies at the lab scale to identify the optimal recrystallization conditions before moving to a larger scale.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of your reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Degradation of this compound: This reagent can degrade over time, especially if not stored properly. | Use freshly acquired or purified this compound. Ensure it is stored in a cool, dark, and dry environment under an inert atmosphere.[10] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[11] If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions. | |
| Loss of Product During Work-up: The product may have some solubility in the aqueous phase during extraction. | Minimize the volume of aqueous washes. If the product is suspected to be in the aqueous layer, perform a back-extraction with a suitable organic solvent.[11] | |
| Exothermic Reaction / Runaway Condition | Poor Heat Dissipation: The reaction of isothiocyanates with amines is exothermic. In large reactors, inefficient heat removal can lead to a rapid temperature increase and a potential runaway reaction.[12] | - Implement controlled, slow addition of one reactant to the other. - Utilize a jacketed reactor with an efficient cooling system to actively manage the temperature.[13] - For highly exothermic reactions, consider a semi-batch or continuous flow process for better thermal control.[12] |
| Product Purity Issues | Presence of Unreacted Starting Materials: This can be due to incorrect stoichiometry or an incomplete reaction. | Ensure accurate measurement of all reactants. Monitor the reaction to completion before initiating the work-up. |
| Formation of Byproducts: As discussed in the FAQs, side reactions can lead to impurities. | Optimize reaction conditions (temperature, addition rate, solvent) to minimize byproduct formation. Lowering the reaction temperature can often reduce the rate of side reactions.[10] | |
| Difficult Product Isolation / Oiling Out | Presence of Impurities: Impurities can often inhibit crystallization. | If recrystallization fails, consider purifying a small sample by column chromatography to obtain a seed crystal. Sometimes, a solvent swap to a less solubilizing solvent can induce precipitation.[14] |
| Phase Separation Issues During Work-up: Emulsions can form during aqueous extractions, making separation difficult. | - Add a small amount of brine to the aqueous layer to help break the emulsion. - If possible, allow the mixture to stand for an extended period to allow for better phase separation. |
Experimental Protocols & Methodologies
General Protocol for the Synthesis of a Substituted Thiourea from this compound and a Primary Amine (Lab Scale)
This protocol provides a general starting point. Optimization will be necessary for specific substrates and scales.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile).
-
Reagent Addition : To the stirred solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature. Monitor the internal temperature; if a significant exotherm is observed, cool the flask in an ice bath.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up and Isolation :
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).[11] Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Monitoring
Consistent and reliable analytical monitoring is crucial for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for monitoring reaction progress and assessing product purity. A reversed-phase C18 column with a UV detector is commonly used for analyzing thiourea derivatives.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used, but be aware that some isothiocyanates and their derivatives can be thermally labile.[16]
Visualizations
Workflow for Troubleshooting Low Yield in Thiourea Synthesis
Caption: A logical workflow for diagnosing and addressing low yield in thiourea synthesis.
Scale-Up Considerations for Exothermic Reactions
Caption: Key adjustments in reaction parameters for managing exothermicity during scale-up.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Georganics. (n.d.).
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2012).
- Beilstein Journals. (n.d.).
- PMC. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Taylor & Francis Online. (n.d.). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
- NIH. (n.d.).
- CatSci Ltd. (n.d.). Technical Piece SOLVENTS IN SCALE-UP.
- ChemProEquip. (n.d.). Thiourea 99% Pure - Pharma & Gold Mining.
- MDPI. (n.d.).
- Patsnap Eureka. (2025).
- ResearchGate. (2021). (PDF) A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
- Green Chemistry (RSC Publishing). (n.d.).
- BenchChem. (2025).
- Chongqing Chemdad Co., Ltd. (n.d.).
- ChemRxiv. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- ResearchGate. (2016). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
- PubMed. (1998).
- PEAC. (n.d.). Runaway Industrial Chemical Reactions.
- ARIA. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- MDPI. (2020).
- Ennore India Chemicals. (n.d.). THIOUREA PURIFIED.
- ResearchGate. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
- ResearchGate. (n.d.).
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Gexcon. (n.d.).
- ResearchGate. (2019). (PDF)
- BenchChem. (2025).
- NIH. (n.d.).
- Google Patents. (n.d.). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
- ResearchGate. (2025). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor.
- PMC. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- Taylor & Francis Online. (2023).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
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- 2. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Specificity in Biomolecule Labeling with 2-Chloroethyl Isothiocyanate
Welcome to the technical support resource for 2-Chloroethyl Isothiocyanate (CEITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the specificity of your labeling experiments. Here, we move beyond standard protocols to explain the "why" behind experimental choices, empowering you to optimize your results with a strong foundation in the underlying chemistry.
Introduction to this compound (CEITC) Labeling
This compound is a bifunctional reagent, possessing two reactive moieties: an isothiocyanate group (-N=C=S) and a 2-chloroethyl group (-CH₂CH₂Cl). This dual reactivity presents both unique opportunities for advanced conjugation strategies and challenges in achieving high specificity. The isothiocyanate group is well-known for its ability to form stable thiourea bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[1][2] Concurrently, the 2-chloroethyl group can act as an alkylating agent, potentially reacting with nucleophilic amino acid side chains. Understanding and controlling the reactivity of both groups is paramount to successful and specific labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of the isothiocyanate group on a protein?
The isothiocyanate group primarily reacts with non-protonated primary amines to form a stable thiourea linkage.[1][2] The main targets on a protein are the α-amino group at the N-terminus and the ε-amino group of lysine side chains. While it can also react with thiol groups of cysteine residues, this reaction is generally more favorable at a lower pH compared to the reaction with amines.[2][3]
Q2: What is the role of pH in controlling the specificity of the isothiocyanate reaction?
pH is the most critical factor in controlling the specificity of isothiocyanate labeling. The reaction requires a deprotonated, nucleophilic amine. The pKa of the α-amino group at the N-terminus is typically between 7.6 and 8.0, while the pKa of the ε-amino group of lysine is around 9.3 to 9.5. Therefore, to selectively label the N-terminus, the reaction should be carried out at a pH close to neutral (pH 7.5-8.0). To target lysine residues, a more alkaline pH (pH 9.0-11.0) is required to ensure the deprotonation of the ε-amino group.[3] Reactions at a higher pH also increase the rate of labeling.[4][5]
Q3: What are the potential side reactions of the 2-chloroethyl group?
The 2-chloroethyl group is an alkylating agent and can react with various nucleophilic amino acid side chains. The most likely targets include the thiol group of cysteine, the imidazole ring of histidine, and the thioether of methionine.[6][7][8] This off-target alkylation is a primary source of non-specific labeling when using CEITC.
Q4: How can I minimize off-target reactions from the 2-chloroethyl group?
Controlling the reaction conditions is key. Since the isothiocyanate reaction with amines is generally faster at a higher pH, conducting the labeling at an alkaline pH (e.g., pH 9.0-9.5) for a shorter duration can favor the desired thiourea bond formation over the slower alkylation reaction. Additionally, using the lowest effective concentration of CEITC and optimizing the molar ratio of the reagent to the protein can help minimize off-target modifications.
Q5: How do I quench the labeling reaction?
To stop the reaction and remove unreacted CEITC, a quenching reagent with a primary amine, such as Tris (tris(hydroxymethyl)aminomethane) or hydroxylamine, can be added to the reaction mixture. These molecules will react with any excess CEITC, preventing further modification of your protein.
Troubleshooting Guide
This section addresses common issues encountered during CEITC labeling experiments in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low Labeling Efficiency
Q: My protein shows very low or no labeling with CEITC. What could be the cause?
A: Low labeling efficiency can stem from several factors:
-
Incorrect pH: The primary amine targets (N-terminus or lysine) may be protonated and thus non-nucleophilic if the buffer pH is too low.
-
Solution: Ensure your labeling buffer is at the optimal pH for your target. For N-terminal labeling, use a buffer in the pH range of 7.5-8.5. For lysine labeling, a pH of 9.0-9.5 is recommended.[3] Always prepare your buffer fresh, as the pH of some buffers can change over time.
-
-
Presence of Competing Nucleophiles: Your protein solution may contain other amine-containing molecules (e.g., Tris buffer, ammonium salts) or other nucleophiles that compete with your protein for CEITC.
-
Solution: Dialyze or desalt your protein into an amine-free buffer, such as sodium bicarbonate or borate buffer, before starting the labeling reaction.
-
-
Degraded CEITC: this compound can hydrolyze in the presence of water.
-
Solution: Prepare your CEITC stock solution fresh in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
-
Insufficient Molar Excess of CEITC: The ratio of CEITC to your protein may be too low.
-
Solution: Increase the molar excess of CEITC in increments (e.g., from 10-fold to 20-fold or 50-fold excess) to drive the reaction to completion.
-
Problem 2: High Background or Non-Specific Labeling
Q: I'm observing labeling at unexpected sites or high background in my analysis. How can I improve specificity?
A: This is a common challenge with a bifunctional reagent like CEITC, often due to the reactivity of the 2-chloroethyl group.
-
Off-Target Alkylation: The 2-chloroethyl group can alkylate nucleophilic amino acid residues.
-
Solution 1: Optimize pH and Reaction Time: As alkylation is generally a slower reaction than isothiocyanate conjugation at high pH, you can favor the desired reaction by using a higher pH (9.0-9.5) and a shorter incubation time. Monitor the reaction progress over time to find the optimal window where your primary target is labeled with minimal side products.
-
Solution 2: Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of both reactions, which may increase the selectivity for the faster isothiocyanate reaction.
-
-
Hydrolysis and Side Products of CEITC: Unreacted, hydrolyzed, or side products of CEITC can non-covalently associate with your protein, leading to high background.
-
Solution: Ensure thorough purification of your labeled protein. Size-exclusion chromatography or dialysis are effective methods for removing small molecule contaminants.
-
Problem 3: Protein Precipitation During Labeling
Q: My protein is precipitating out of solution during the labeling reaction. What can I do?
A: Protein precipitation can occur due to several reasons:
-
Solvent Intolerance: The organic solvent (DMSO or DMF) used to dissolve CEITC can denature your protein if the final concentration is too high.
-
Solution: Add the CEITC stock solution to your protein solution slowly and with gentle stirring. Keep the final concentration of the organic solvent as low as possible, typically below 10% (v/v).
-
-
Changes in Protein Charge: The reaction of CEITC with primary amines neutralizes their positive charge, which can alter the protein's solubility.
-
Solution: Perform the labeling reaction at a protein concentration that is well below its solubility limit. You can also consider adding stabilizing agents, such as glycerol or arginine, to your buffer.
-
Experimental Protocols
Protocol 1: General Protein Labeling with CEITC
This protocol provides a starting point for labeling a protein with CEITC. Optimization of the molar ratio of CEITC and incubation time will likely be necessary.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), dialyze it against the labeling buffer overnight at 4°C.
-
-
CEITC Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess (start with a 20-fold molar excess) of the CEITC solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted CEITC and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is an invaluable tool for confirming labeling and identifying the sites of modification.
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein.
-
Perform an in-solution or in-gel tryptic digest.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Set the data acquisition method to include a search for the expected mass modification of the CEITC label on primary amines.
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against the protein sequence.
-
Include a variable modification for the mass of CEITC (121.59 Da) on lysine (K) and the protein N-terminus.
-
Also, search for potential off-target modifications on cysteine (C), histidine (H), and methionine (M) to assess specificity.
-
Data Presentation
Table 1: Recommended Reaction Conditions for CEITC Labeling
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Ensures deprotonation of primary amines for efficient reaction.[3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase specificity by slowing side reactions. |
| Molar Excess of CEITC | 10 to 50-fold | Higher excess drives the reaction but may increase off-target labeling. |
| Reaction Time | 1 - 4 hours | Shorter times can minimize off-target alkylation. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency but may risk precipitation. |
Table 2: Potential Off-Target Modifications by the 2-Chloroethyl Group and Mass Shifts for MS Analysis
| Amino Acid | Nucleophilic Group | Potential Reaction | Mass Shift (Monoisotopic) |
| Cysteine (C) | Thiol (-SH) | S-alkylation | +62.0083 Da |
| Histidine (H) | Imidazole Ring | N-alkylation | +62.0083 Da |
| Methionine (M) | Thioether (-S-CH₃) | S-alkylation | +62.0083 Da |
Visualizations
Caption: Experimental workflow for labeling proteins with CEITC.
Caption: Reactivity of CEITC with protein functional groups.
References
- Cysteine specific bioconjugation with benzyl isothiocyan
- The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. PubMed.
- A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
- Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed.
- Development of a bifunctional chelating agent containing isothiocyanate residue for one step F-18 labeling of peptides and applic
- Application Notes and Protocols for Chloroacetyl-L-methionine Reactions. (n.d.). Benchchem.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.). PubMed.
- Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). NIH.
- CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUG
- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
- Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (n.d.). PMC.
- Bioconjug
- Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). PubMed.
- Protein Modification Reagents. (n.d.). Thermo Fisher Scientific - US.
- Identification of Potential Protein Targets of Isothiocyan
- Application Notes and Protocols for Mass Spectrometry of Peptides Modified with 2-Cyanoethyl Isothiocyan
- Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.).
- Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.).
- Mustard gas. (n.d.). Wikipedia.
- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave
- Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision.
- Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome. (2020). PubMed.
- Modification of Methionyl Residues During Aminoethyl
- Modifying Methionine on Proteins. (2020). PubMed.
- Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. (n.d.). PMC - NIH.
- Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. (2025).
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (n.d.). RSC Publishing.
- Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2021). PubMed.
- Secondary 3‐Chloropiperidines: Powerful Alkyl
- Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (n.d.). CSUSB ScholarWorks.
- N-Dealkyl
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). PubMed.
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- 2-Chloroethyl Isothiocyan
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). SciSpace.
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (n.d.). MDPI.
- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.
- Histidine 289 is essential for hydrolysis of the alkyl-enzyme intermediate of haloalkane dehalogenase. (1995). PubMed.
- 2-CHLOROETHYL ISOTHIOCYAN
- Chemo- and Regioselective Lysine Modification on N
- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (n.d.). MDPI.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). NIH.
- Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatiz
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Technical Support Center: Navigating the Challenges of 2-Chloroethyl Isothiocyanate
Introduction
Welcome to the dedicated support resource for 2-Chloroethyl isothiocyanate (CEITC). As a bifunctional molecule, CEITC is a valuable reagent in organic synthesis and the development of novel therapeutics, particularly in its capacity for forming covalent linkages with biological nucleophiles. However, its utility is matched by its significant reactivity, most notably its acute sensitivity to moisture. This characteristic can lead to reagent degradation, reaction failure, and inconsistent results, posing a considerable challenge for researchers.
This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to the common issues encountered when working with CEITC. We will delve into the causality behind these experimental challenges and provide robust protocols to ensure the integrity and success of your work.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems that can arise during the handling and use of this compound, with an emphasis on issues stemming from its inherent moisture sensitivity.
Issue 1: Complete Reaction Failure or Substantially Reduced Product Yield
Question: My reaction between this compound and a nucleophilic substrate is resulting in little to no desired product, or the yield is far below what is expected. What is the likely cause?
Possible Cause: The most probable culprit is the hydrolysis of the isothiocyanate functional group. The electrophilic carbon of the isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack by water. This reaction forms an unstable thiocarbamic acid intermediate, which rapidly decomposes into the corresponding primary amine (2-chloroethylamine) and carbonyl sulfide gas.[1] This hydrolytic pathway effectively consumes the CEITC, preventing it from participating in the desired reaction and thus crippling the product yield.
Troubleshooting Protocol:
-
Reagent Integrity Check: Before every use, visually inspect the this compound. The liquid should be clear and yellow.[2] Any sign of cloudiness, precipitation, or discoloration suggests potential degradation and the reagent should not be used.
-
Execution of Rigorous Anhydrous Techniques: The success of your reaction is contingent upon the stringent exclusion of water.
-
Solvent Dehydration: Employ only freshly distilled, anhydrous-grade solvents. It is best practice to dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone still) and store them under an inert atmosphere (Nitrogen or Argon).
-
Glassware Preparation: All glassware must be meticulously dried in an oven (e.g., at 150 °C for a minimum of 6 hours) and subsequently cooled under a stream of dry inert gas or in a desiccator immediately prior to use.
-
Inert Atmosphere Operations: All manipulations involving CEITC, including weighing, transfers, and additions, must be performed under a positive pressure of dry nitrogen or argon. The use of a glove box or Schlenk line apparatus is strongly recommended.[3]
-
Experimental Workflow: Inert Atmosphere Reaction Setup
Caption: Workflow for establishing anhydrous reaction conditions.
Issue 2: Presence of Significant and Unidentified Byproducts
Question: My reaction is yielding the desired product, but it is contaminated with a major byproduct that is proving difficult to separate. How can I prevent its formation?
Possible Cause: Beyond simple hydrolysis, moisture can catalyze the formation of more complex byproducts. For instance, the 2-chloroethylamine generated from hydrolysis can act as a nucleophile, reacting with remaining this compound to form N,N'-bis(2-chloroethyl)thiourea. Furthermore, if other nucleophiles are present (e.g., trace amounts of amines or alcohols in your solvents or on your glassware), they will also compete with your substrate, leading to a mixture of products.[4]
Troubleshooting Protocol:
-
Byproduct Characterization: Isolate the primary byproduct and obtain its structural information using analytical methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The presence of thiourea or carbamate functionalities strongly points to contamination-related side reactions.
-
Purity of All Reaction Components: Ensure all substrates and reagents are of the highest possible purity and are thoroughly dried. If using an amine as your substrate, consider co-evaporating it with anhydrous toluene to remove azeotropically any residual water before introducing it to the reaction.
-
Strict Temperature Control: Many reactions involving isothiocyanates are exothermic. Uncontrolled temperature increases can accelerate the rates of undesired side reactions. Maintain the reaction at the optimal temperature and consider adding the this compound dropwise via a syringe pump to better manage any exotherm.
Logical Relationship: Moisture-Induced Byproduct Formation
Caption: Competitive reaction pathways for CEITC in the presence of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for this compound?
A1: To ensure its long-term stability, this compound must be stored under a dry, inert atmosphere (argon or nitrogen).[3] The ideal storage temperature is refrigerated, between 2-8 °C.[3] Storing in a freezer is discouraged as this can lead to atmospheric moisture condensation and ice formation on the container seal, which can be introduced upon opening.
| Storage Parameter | Optimal Condition | Rationale |
| Temperature | 2-8 °C | Slows decomposition pathways without risk of freezing/condensation. |
| Atmosphere | Dry Nitrogen or Argon | Excludes atmospheric moisture and oxygen.[3] |
| Container | Tightly sealed amber glass bottle with a secure cap | Prevents moisture ingress and protects from light. |
| Location | A dry, well-ventilated, refrigerated area for flammable liquids | Ensures safety and stability. |
Q2: Which solvents are recommended for reactions with this compound?
A2: The choice of solvent is dictated by the specific reaction, but it must be an anhydrous, aprotic solvent. Protic solvents like alcohols or water will react directly with the isothiocyanate and must be avoided. Suitable options include:
-
Dichloromethane (DCM)
-
Chloroform
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile
-
Toluene Always use solvents from a freshly opened bottle or from a dedicated solvent purification system.
Q3: Is it acceptable to use a base in my reaction?
A3: Yes, a base is often necessary, particularly in reactions where the chloro group is displaced by a nucleophile, to scavenge the generated HCl. However, the base must be non-nucleophilic to avoid reacting with the isothiocyanate. Anhydrous tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base), freshly distilled, are standard choices. Avoid hydroxide or alkoxide bases.
Q4: What are the critical safety precautions for handling this compound?
A4: this compound is a hazardous substance. It is flammable, toxic if swallowed or inhaled, and causes skin and serious eye irritation.[3] All work must be conducted within a certified chemical fume hood.[4] Mandatory personal protective equipment (PPE) includes:
-
Chemical safety goggles
-
A flame-retardant lab coat
-
Chemically resistant gloves (nitrile is a suitable choice for incidental contact) In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention. Always consult the material's Safety Data Sheet (SDS) before beginning any work.[4][5]
References
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- TCI Chemicals. (n.d.). This compound.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
- TCI Deutschland GmbH. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloroethyl isocyanate.
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- ChemicalBook. (n.d.). This compound synthesis.
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- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
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Validation & Comparative
A Senior Application Scientist's Guide to Crosslinking Agents: A Comparative Analysis of 2-Chloroethyl Isothiocyanate
For researchers, scientists, and drug development professionals, the covalent stabilization of molecular interactions is a cornerstone of discovery. Chemical crosslinking agents are the tools that freeze these transient moments in time, allowing us to identify interacting partners, elucidate complex structures, and build more effective therapeutics. The choice of crosslinker, however, is far from trivial. It is a decision that fundamentally shapes the experimental outcome.
This guide provides an in-depth comparison of a unique, dual-mechanism agent, 2-Chloroethyl isothiocyanate (CEITC), with the established workhorses of the field: formaldehyde, glutaraldehyde, and disuccinimidyl suberate (DSS). We will move beyond simple cataloging of features to explain the causality behind experimental choices, empowering you to select the optimal reagent for your specific research question.
The Chemist's Toolbox: An Introduction to Covalent Crosslinking
At its core, crosslinking is the process of chemically joining two or more molecules with a covalent bond.[1] In the context of biological research, this involves using a reagent with two or more reactive ends that can attach to specific functional groups on proteins, nucleic acids, or other biomolecules.[1][2] This technique transforms fleeting interactions into stable complexes, making them robust enough for downstream analysis by methods such as co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP), and mass spectrometry.[3]
The ideal crosslinker is not a one-size-fits-all solution. Its selection depends on the nature of the interaction being studied, the cellular location of the targets, and the analytical methods that will follow.[]
The Challenger: this compound (CEITC) - A Dual-Mechanism Agent
This compound (CEITC) is a bifunctional molecule with a distinct chemical personality.[5] Its power lies in its two different reactive moieties, which confer a unique and broader reactivity profile compared to many common crosslinkers.
Structure: Cl-CH₂-CH₂-N=C=S
Mechanism 1: The Isothiocyanate Moiety - Targeting Amines and Thiols
The isothiocyanate group (-N=C=S) is a potent electrophile that reacts readily with nucleophilic residues on proteins.[6] Its primary targets are the thiol groups of cysteine residues and the primary amines found on lysine side chains and the N-terminus of polypeptides.[6][7] This reaction, known as thiocarbamoylation, is relatively stable and forms the first covalent link to the target protein.[8][9]
Mechanism 2: The Chloroethyl Moiety - An Alkylating Agent
The chloroethyl group (Cl-CH₂-CH₂-) at the other end of the molecule functions as an alkylating agent. It can react with a variety of nucleophiles, including the sulfhydryl groups of cysteine or nitrogen atoms within the bases of DNA. This dual reactivity means CEITC can not only crosslink protein-protein complexes but also potentially capture protein-DNA interactions through a different mechanism than traditional agents like formaldehyde.
This dual-mechanism makes CEITC a compelling, albeit less-documented, tool for specialized applications where a broader range of targets or the specific capture of DNA-protein adducts is desired.
The Established Players: A Comparative Analysis
To understand the unique position of CEITC, we must compare it to the agents that form the bedrock of most crosslinking experiments.
Formaldehyde: The "Zero-Distance" Probe
Formaldehyde (CH₂O) is a zero-length crosslinker, meaning it creates covalent methylene bridges between reactive atoms that are in very close proximity (approx. 2-3 Å).[10][11] It is highly cell-permeable and reacts with a wide array of functional groups, including primary amines, amides, and thiols.[3][10]
-
Expert Insight: Its short spacer arm makes formaldehyde the gold standard for capturing direct protein-DNA interactions in techniques like ChIP.[12] However, its broad reactivity can be a double-edged sword, sometimes leading to the formation of large, heterogeneous complexes that are difficult to analyze. The crosslinks are also famously reversible with heat, though complete reversal can be inconsistent.[13]
Glutaraldehyde: The Aggressive Fixative
Glutaraldehyde is a five-carbon dialdehyde that is a highly efficient and often aggressive crosslinking agent.[14] Its chemistry in aqueous solution is complex, as it can exist as a monomer or in various polymeric forms.[14][15] This complexity means the precise nature of the crosslink can be poorly defined.[16][17]
-
Expert Insight: Glutaraldehyde's high reactivity makes it excellent for tissue fixation for microscopy.[16] However, this same reactivity can lead to significant protein denaturation and the formation of insoluble aggregates, often making it unsuitable for functional studies or affinity purifications where preserving protein structure is critical. The reaction is significantly faster at alkaline pH.[16]
Disuccinimidyl Suberate (DSS): The Amine-Specific Workhorse
DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a well-defined spacer arm of 11.4 Å.[18][19] It is highly specific for primary amines (lysine and N-termini), forming stable and irreversible amide bonds.[3][20]
-
Expert Insight: The defined spacer length and specific reactivity of DSS make it a superior choice for studying the architecture of protein complexes.[3] Because it is membrane-permeable, it is effective for intracellular crosslinking.[2][18] For researchers needing to target cell-surface proteins without lysing the cell, its water-soluble analog, BS³, is the preferred reagent.[18] The primary limitation is its exclusive reliance on the presence of suitably spaced lysine residues.
The Strategic Choice: Cleavable vs. Non-Cleavable Linkers
A critical consideration in modern drug development, particularly for Antibody-Drug Conjugates (ADCs), is the stability of the linker.[21]
-
Non-Cleavable Linkers: Agents like CEITC, formaldehyde, glutaraldehyde, and DSS form bonds that are stable under physiological conditions.[22][23] In the context of ADCs, the cytotoxic payload is released only after the entire antibody is degraded within the lysosome of a target cell.[24][25] This provides high plasma stability and can reduce off-target toxicity.[25]
-
Cleavable Linkers: These are designed to break under specific conditions prevalent inside tumor cells, such as low pH, a high concentration of glutathione, or the presence of specific enzymes like cathepsins.[24] This allows for more rapid and targeted release of the payload.[]
CEITC falls firmly into the non-cleavable category, a feature that suggests its potential use in applications requiring high stability.
Data-Driven Decision Making: A Comparative Summary
The table below summarizes the key performance characteristics of these crosslinking agents to guide your selection process.
| Feature | This compound (CEITC) | Formaldehyde | Glutaraldehyde | Disuccinimidyl Suberate (DSS) |
| Type | Heterobifunctional (conceptually) | Zero-Length | Homobifunctional | Homobifunctional NHS Ester |
| Spacer Arm (Å) | ~5-6 Å (estimated) | ~2-3 Å[10] | ~7.5 Å (monomer)[17] | 11.4 Å[18][27] |
| Reactive Group(s) | Isothiocyanate, Chloroethyl | Aldehyde | Aldehyde | N-hydroxysuccinimide (NHS) ester |
| Target(s) | Amines (Lys), Thiols (Cys), DNA[6] | Amines, Thiols, Hydroxyls, etc.[10] | Primarily Amines (Lys)[16][17] | Primary Amines (Lys, N-terminus)[3] |
| Cleavable? | No | Reversible (Heat)[13] | No | No[22] |
| Membrane Permeable? | Yes (hydrophobic) | Yes[3] | Yes | Yes[18] |
| Key Advantages | Dual-mechanism reactivity; can target proteins and DNA. | Captures very close-range interactions; ideal for ChIP.[12] | Highly efficient and rapid crosslinking.[28][29] | Well-defined chemistry and spacer length; amine-specific.[3] |
| Key Limitations | Less characterized in proteomics; potential for high cytotoxicity.[30][31] | Broad, less specific reactivity; can cause aggregation.[12] | Complex chemistry; often causes protein denaturation/aggregation.[15] | Requires accessible lysine residues at the correct spacing.[18] |
Visualizing the Chemistry and Workflow
To further clarify these concepts, the following diagrams illustrate the mechanism of CEITC, a decision-making framework, and a typical experimental workflow.
Caption: Dual-reactivity mechanism of this compound (CEITC).
Caption: Decision tree for selecting an appropriate crosslinking agent.
Caption: Generalized workflow for an in-cell crosslinking experiment.
Protocols in Practice: From Theory to the Bench
A protocol's trustworthiness comes from its internal validation steps and a clear rationale. Here are two benchmark protocols.
Protocol 1: General Intracellular Protein Crosslinking with DSS
This protocol is designed to capture protein-protein interactions within intact cells.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Disuccinimidyl suberate (DSS) (Thermo Fisher Scientific, Cat# 21555 or similar)[18]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell Lysis Buffer appropriate for your downstream application
Methodology:
-
Cell Preparation:
-
Crosslinker Preparation (Prepare Fresh):
-
Crosslinking Reaction:
-
Add the DSS stock solution to the cell suspension to achieve a final concentration of 1-2 mM. Mix gently but thoroughly.
-
Incubate the reaction for 30 minutes at room temperature.
-
Causality Check: The optimal concentration may need to be titrated (0.25-5 mM range) for your specific system. Higher concentrations or longer incubation times can lead to excessive crosslinking and the formation of insoluble aggregates.
-
-
Reaction Quenching:
-
Downstream Processing:
-
Pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS to remove the quenching reagent and excess crosslinker.
-
The cell pellet is now ready for lysis and subsequent analysis (e.g., immunoprecipitation followed by Western blot).
-
Protocol 2: In Vivo Crosslinking of Protein-DNA Complexes with Formaldehyde
This protocol is a standard first step for Chromatin Immunoprecipitation (ChIP).
Materials:
-
Adherent cells in culture plates
-
Phosphate-Buffered Saline (PBS)
-
37% Formaldehyde, molecular biology grade
-
Quenching Solution: 1.25 M Glycine in PBS
-
Cell scrapers
-
ChIP lysis/sonication buffers
Methodology:
-
Crosslinking Reaction:
-
To your cells in their culture medium, add 37% formaldehyde to a final concentration of 1%.[12] For a 10 cm plate with 10 mL of media, this is typically 270 µL of 37% formaldehyde.
-
Swirl the plate gently to mix and incubate for 10 minutes at room temperature.[12]
-
Causality Check: Over-crosslinking (e.g., >15-20 minutes) can mask antibody epitopes, reducing immunoprecipitation efficiency.[12] Under-crosslinking can result in the loss of interactions during subsequent steps.
-
-
Reaction Quenching:
-
Add the 1.25 M Glycine solution to a final concentration of 125 mM to quench the excess formaldehyde.[12] For a 10 mL plate, add 1 mL of 1.25 M Glycine.
-
Rationale: The amine group on glycine reacts with and inactivates the formaldehyde.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
-
Downstream Processing:
-
The crosslinked cell pellet can now be stored at -80°C or immediately processed for chromatin preparation (lysis, sonication, etc.) as per a standard ChIP protocol.
-
Conclusion
The selection of a crosslinking agent is a critical experimental design choice that demands a clear understanding of the underlying chemistry. While established reagents like formaldehyde and DSS are invaluable for their ability to probe zero-distance and amine-specific interactions, respectively, novel agents offer new possibilities. This compound (CEITC) , with its unique dual-mechanism reactivity, presents an intriguing option for researchers exploring a wider range of nucleophilic targets or investigating complex protein-DNA interactions. By understanding the specific advantages and limitations of each class of crosslinker—from reactivity and spacer length to cleavability—researchers can confidently choose the right tool to covalently capture the molecular interactions that drive biological function.
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Orban, J. M., Wilson, L. B., & El-Kurdi, M. S. (2004). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A, 70A(3), 472–479. [Link]
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Orban, J. M., Wilson, L. B., & El-Kurdi, M. S. (2004). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. PubMed. [Link]
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MtoZ Biolabs. (n.d.). What Are the Specific Steps for DSS Protein Crosslinking?. Retrieved January 9, 2026, from [Link]
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Protocol Online. (2005, October 10). Formaldehyde crosslinking. Retrieved January 9, 2026, from [Link]
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St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. PubMed. [Link]
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Wine, Y., et al. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. PubMed. [Link]
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Scribd. (n.d.). Glutaraldehyde: Protein Crosslinking Insights. Retrieved January 9, 2026, from [Link]
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Gaucher, C., et al. (2009). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 3), 255–259. [Link]
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Migneault, I., et al. (2004). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. BioTechniques, 37(5), 790-802. [Link]
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Smith, P. E., & Ritke, M. K. (2019). Cross-Linking Antibodies to Beads with Disuccinimidyl Suberate (DSS). PubMed. [Link]
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Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 585–595. [Link]
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ProteoChem. (n.d.). DSS Crosslinking Protocol. Retrieved January 9, 2026, from [Link]
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Monsan, P., et al. (1993). Glutaraldehyde Cross-Linking. ACS Symposium Series. [Link]
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Orlando, V. (1995). Protein-DNA crosslinking with formaldehyde in vitro. Oxford Academic. [Link]
-
Hoffman, E. A., et al. (2015). An Improved Method for Measuring Chromatin-binding Dynamics Using Time-dependent Formaldehyde Crosslinking. BIO-PROTOCOL. [Link]
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D'Souza, C., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 583-593. [Link]
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Götze, M., et al. (2021). Advanced In Vivo Cross-Linking Mass Spectrometry Platform to Characterize Proteome-Wide Protein Interactions. Analytical Chemistry, 93(8), 3736–3744. [Link]
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Mi, L., & Chung, F. L. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Oncology, 2012, 583791. [Link]
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Kumar, G., et al. (2015). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 36(10), 1237–1248. [Link]
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O'Donnell, A. N., et al. (2003). Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. Biochemical Pharmacology, 66(5), 849-859. [Link]
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Mi, L., et al. (2011). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteomics & Bioinformatics, S2. [Link]
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Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1735–1743. [Link]
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Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1735-1743. [Link]
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Mi, L., et al. (2011). Identification of potential protein targets of isothiocyanates by proteomics. Chemical Research in Toxicology, 24(10), 1735-1743. [Link]
-
Wikipedia. (n.d.). Disuccinimidyl suberate. Retrieved January 9, 2026, from [Link]
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Tang, L., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters, 21(16), 6449–6453. [Link]
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Meares, C. F., et al. (1984). Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. Analytical Biochemistry, 142(1), 68-78. [Link]
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Introduction: The Analytical Imperative for 2-Chloroethyl Isothiocyanate
An expert guide to the quantitative analysis of 2-Chloroethyl isothiocyanate, presenting a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methodologies.
This compound (CEITC), with the chemical structure Cl-CH₂-CH₂-N=C=S (CAS No. 6099-88-3), is a reactive electrophilic compound.[1] Its significance spans multiple domains, from its role as a potential environmental contaminant and industrial intermediate to its use as a reactive probe in biomedical research. The isothiocyanate functional group is known for a range of biological activities, including antimicrobial and anticancer properties.[2][3] However, the high reactivity of the isothiocyanate moiety, combined with the alkylating potential of the chloroethyl group, makes accurate and precise quantification essential for safety assessment, quality control, and pharmacokinetic studies.
This guide provides a detailed comparison of the primary analytical techniques for CEITC quantification. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring that researchers can select and validate the most appropriate method for their specific application.
Core Analytical Challenges
The quantification of CEITC is non-trivial due to its intrinsic chemical properties:
-
Reactivity: The electrophilic isothiocyanate group readily reacts with nucleophiles (e.g., water, amines, thiols). This necessitates careful sample handling, the use of non-protic solvents, and often, derivatization to form a stable product for analysis.[4][5]
-
Volatility: With a molecular weight of 121.59 g/mol , CEITC is sufficiently volatile for gas chromatography, but this property can also lead to analyte loss during sample preparation steps like solvent evaporation.[1]
-
Lack of a Strong Chromophore: CEITC does not possess a strong native chromophore, making direct UV-Vis detection in HPLC challenging and often resulting in poor sensitivity.[6][7] This is a primary driver for employing derivatization strategies in LC-based methods.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like CEITC, GC-MS stands out as the most direct and robust analytical approach. It combines the superior separation power of gas chromatography with the definitive identification and sensitive quantification capabilities of mass spectrometry.[8][9]
Principle of Operation
The sample extract is injected into a heated inlet, where CEITC is vaporized and transferred onto a chromatographic column by an inert carrier gas (e.g., helium). The column, typically a fused silica capillary coated with a non-polar or mid-polar stationary phase, separates CEITC from matrix components based on its boiling point and interaction with the phase. Upon elution, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), detected, and quantified.[9]
Experimental Workflow: GC-MS
The entire process, from sample receipt to final data, follows a logical and validated sequence.
Caption: GC-MS workflow for this compound analysis.
Detailed GC-MS Protocol
This protocol is adapted from established methods for analyzing volatile isothiocyanates and is optimized for CEITC.[10]
-
Sample Preparation & Extraction:
-
For solid matrices (e.g., soil, tissue): Weigh 1-5 g of homogenized sample into a glass vial. Add 5 mL of n-hexane (or ethyl acetate for better recovery of more polar analytes).[2]
-
For liquid matrices (e.g., water): Perform liquid-liquid extraction by mixing 10 mL of the sample with 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at >3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial. If necessary, pass it through a syringe filter containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Causality: Hexane is chosen for its volatility and compatibility with GC systems. A gentle nitrogen stream prevents the loss of the volatile CEITC that could occur with heated evaporation.
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Splitless mode at 250°C. Causality: Splitless injection maximizes the transfer of analyte onto the column, which is critical for trace-level analysis.
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of semi-volatile compounds, including halogenated organics.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Transfer Line: 280°C.
-
Acquisition Mode: Full Scan (m/z 40-200) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for Quantification: Based on the structure of CEITC (C₃H₄ClNS), the primary ions for monitoring would be the molecular ion and key fragments. The molecular ion [M]⁺ is at m/z 121 (with an isotope peak at m/z 123 due to ³⁷Cl). Key fragments would likely include [M-Cl]⁺ at m/z 86 and [CH₂NCS]⁺ at m/z 58. Causality: SIM mode dramatically increases sensitivity by instructing the detector to only monitor ions specific to the target analyte, thereby reducing chemical noise.[10]
-
Method 2: HPLC with Pre-Column Derivatization
While GC-MS is often preferred, HPLC can be a viable alternative, particularly when dealing with complex matrices that are not amenable to GC or when a laboratory is not equipped with a GC-MS system. The primary limitation of poor UV absorbance is overcome by converting CEITC into a stable, highly absorbent derivative before chromatographic separation.[11][12]
Principle of Operation
CEITC in the sample extract is reacted with a derivatizing agent that contains a strong chromophore (e.g., a phenyl or naphthyl group). The resulting product is stable and exhibits strong UV absorbance, allowing for sensitive detection. The derivatized sample is then injected into a reversed-phase HPLC system (e.g., C18 column), where it is separated from other components using a mobile phase of acetonitrile and water. Quantification is achieved by comparing the peak area of the derivative to a calibration curve prepared from derivatized CEITC standards.
Derivatization Strategy: Reaction with Amines
A reliable strategy involves reacting the isothiocyanate group with an amine to form a stable thiourea derivative.[4][5] This reaction is quantitative and introduces a UV-active moiety.
Caption: HPLC workflow with pre-column derivatization.
General HPLC Protocol
-
Sample Preparation & Derivatization:
-
Extract the sample using acetonitrile (ACN), which is an excellent solvent for both the analyte and the derivatization step.
-
To 500 µL of the ACN extract, add 500 µL of a derivatizing reagent (e.g., 0.1 M ammonia in ACN).
-
Vortex and incubate at 50-60°C for 1 hour to ensure complete conversion to the thiourea derivative.[5]
-
Cool the sample to room temperature and filter through a 0.22 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using A) Water and B) Acetonitrile. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the thiourea derivative (typically in the 240-270 nm range). A DAD is superior as it can provide spectral information to confirm peak purity.[13]
-
Comparative Guide: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC is dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with Derivatization (HPLC-UV) | Rationale & Justification |
| Specificity | Very High | Moderate to High | MS provides structural confirmation based on fragmentation patterns, offering higher confidence than UV absorbance alone. |
| Sensitivity (LOQ) | Very High (Expected: 10-50 ng/mL) | High (Expected: 50-200 ng/mL) | SIM mode in MS is inherently more sensitive than UV detection. The exact LOQ for HPLC depends heavily on the molar absorptivity of the chosen derivative.[10][14] |
| Sample Throughput | Moderate | Moderate | Both methods have similar run times (15-30 min). HPLC's derivatization step adds to the overall sample preparation time. |
| Matrix Effects | Moderate | Potentially High | Non-volatile matrix components are trapped in the GC inlet, reducing interference. In HPLC, co-eluting matrix components can interfere with the analyte peak. |
| Development Cost | High (instrumentation) | Moderate (instrumentation) | GC-MS systems are generally more expensive than standard HPLC-UV systems. |
| Ease of Use | Direct analysis, no derivatization required. | Requires a robust and reproducible derivatization step. | The derivatization step in the HPLC method adds complexity and a potential source of error that must be carefully validated.[5] |
| Best For | Trace quantification, definitive identification, volatile analytes. | Routine analysis when GC-MS is unavailable, analysis of thermally unstable compounds (not applicable here). | GC-MS is the gold standard for this specific analyte due to its volatility and the specificity of MS detection. |
Expected performance values are estimated based on data for similar volatile isothiocyanates and general instrument capabilities.
Method Validation: The Cornerstone of Trustworthy Data
Regardless of the chosen method, a rigorous validation process is mandatory to ensure the data is reliable and fit for purpose.[15][16][17] Key validation parameters, as defined by ICH and other regulatory bodies, must be assessed:[16]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). In GC-MS, this is proven by a unique retention time and mass spectrum. In HPLC, it's shown by resolving the derivative peak from all interferences.
-
Linearity and Range: The method must produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.[14] This is typically assessed by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by spike/recovery experiments, analyzing a sample with a known concentration of added CEITC. Recoveries between 80-120% are generally considered acceptable.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and should typically be <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][14]
Conclusion
For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior and recommended methodology. It offers unparalleled specificity and sensitivity without the need for chemical derivatization, providing a more direct and robust workflow. High-Performance Liquid Chromatography with pre-column derivatization serves as a workable alternative but introduces additional complexity and potential for error during the derivatization step. The ultimate choice must be guided by the analytical objective and validated meticulously to ensure the generation of scientifically defensible data.
References
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Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
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Engelen, K., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
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Marton, M. R., & Lavric, V. (2014). A simple method for the quantification of isothiocyanates from mustard. ResearchGate. Available at: [Link]
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Wilson, E. A., et al. (2011). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. PMC. Available at: [Link]
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Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
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Halkier, B. A., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry. Available at: [Link]
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Solubility of Things (n.d.). Validation of Analytical Methods. Available at: [Link]
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Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
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Shrestha, S. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Available at: [Link]
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Drevenkar, V. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
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SCION Instruments (n.d.). A Guide to Analytical Method Validation. Available at: [Link]
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D'Agostino, P. A., & Provost, L. R. (1986). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. DTIC. Available at: [Link]
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Marton, M. R., & Lavric, V. (2014). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. University Politehnica of Bucharest Scientific Bulletin Series B. Available at: [Link]
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Wilson, E. A., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available at: [Link]
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Shimbo, K., et al. (2007). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. Available at: [Link]
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Halkier, B. A., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ResearchGate. Available at: [Link]
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Heikes, D. L., & Griffitt, K. R. (1979). Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods. Journal of the Association of Official Analytical Chemists. Available at: [Link]
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Amirav, A., & Gordin, A. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. LCGC International. Available at: [Link]
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LibreTexts Chemistry (2017). 6-8 Isotopes in Mass Spectrometry. Available at: [Link]
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California State University, Northridge (n.d.). Gas Chromatography - Mass Spectrometry. Available at: [Link]
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Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Available at: [Link]
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Wilson, E. A., et al. (2011). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Protein Labeling with 2-Chloroethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for protein labeling using 2-Chloroethyl isothiocyanate (CEITC). We will explore the unique chemistry of CEITC, objectively compare it to mainstream labeling reagents, and provide detailed, field-proven protocols for validating your conjugation experiments to ensure data integrity and reproducibility.
Mechanism Spotlight: The Dual Reactivity of this compound
This compound (C₃H₄ClNS, MW: 121.59 g/mol ) is a bifunctional electrophilic reagent.[1][2] Its utility in protein modification stems from two distinct reactive moieties: the isothiocyanate group (-N=C=S) and the chloroethyl group (-CH₂CH₂Cl). Understanding this dual reactivity is paramount to designing and interpreting labeling experiments.
-
Isothiocyanate Group: This functional group is well-established in protein chemistry, most famously in Fluorescein isothiocyanate (FITC). It readily reacts with primary amines, such as the N-terminal alpha-amine of a polypeptide chain and the epsilon-amine of lysine residues.[3][] The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond.[5][6] This reaction is highly pH-dependent, favoring alkaline conditions (pH 9.0) where primary amines are predominantly uncharged and thus more nucleophilic.[7][8][9]
-
Chloroethyl Group: This is a classic alkylating agent. The chlorine atom acts as a leaving group, allowing nucleophilic substitution by electron-rich side chains. The primary targets for alkylation on a protein are the sulfhydryl group of cysteine, the imidazole ring of histidine, and to a lesser extent, the thioether of methionine. This reaction is less pH-sensitive than the isothiocyanate reaction but can still be influenced by the protonation state of the target residue.
This dual-nature means CEITC has the potential to act as a heterobifunctional crosslinker or to label proteins at multiple, distinct sites. This can be an advantage for certain applications but also introduces complexity in achieving site-specificity.
Caption: Proposed dual reaction mechanism of CEITC with protein nucleophiles.
Comparative Analysis: CEITC vs. Standard Labeling Chemistries
The choice of a labeling reagent can dramatically impact an experiment's outcome.[10] While CEITC offers unique reactivity, it must be compared to well-characterized alternatives like N-hydroxysuccinimide (NHS) esters and maleimides.[11]
| Feature | This compound (CEITC) | NHS Esters (e.g., NHS-Biotin) | Maleimides (e.g., Maleimide-PEG) |
| Primary Target(s) | Primary amines (Lys, N-terminus), Thiols (Cys), Histidine | Primary amines (Lys, N-terminus) | Thiols (Cys) |
| Bond Formed | Thiourea, Thioether | Amide | Thioether |
| Optimal pH | 8.5 - 9.5 for amines; broader for thiols | 7.2 - 8.5 | 6.5 - 7.5 |
| Specificity | Lower; potential for cross-reactivity | High for amines | High for thiols (can react with Lys at pH > 8.5) |
| Bond Stability | Thiourea is very stable; Thioether is very stable | Very Stable | Stable, but can be reversible under certain conditions |
| Key Advantage | Dual reactivity allows for potential crosslinking or multi-site labeling. | Well-characterized, high efficiency, vast commercial availability. | High specificity for cysteine, enabling site-directed labeling. |
| Key Disadvantage | Lack of specificity can lead to heterogeneous products. Less commercially available. | Hydrolysis in aqueous solution competes with labeling reaction. | Requires an accessible, free cysteine residue. |
Experimental Validation Workflows: A Self-Validating System
Rigorous validation is not optional; it is the cornerstone of trustworthy and reproducible science. The following workflows are designed to confirm covalent modification, assess labeling efficiency, and evaluate the functional impact of labeling.
Workflow 1: Definitive Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry (MS) provides unambiguous proof of labeling by detecting the precise mass shift imparted by the label. The LC-Multiple Reaction Monitoring (LC-MRM/MS) approach is particularly powerful for quantifying the labeled protein.
Caption: Workflow for validation of protein labeling using mass spectrometry.
Detailed Protocol:
-
Sample Preparation:
-
Take equal amounts (~20-50 µg) of your CEITC-labeled protein and an unlabeled control protein.
-
Denature the proteins in a buffer containing 8 M urea or 6 M guanidine HCl.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide in the dark for 30 minutes. This step is crucial to prevent disulfide scrambling and to differentiate native cysteines from those potentially labeled by the chloroethyl group.
-
Dilute the sample to reduce the denaturant concentration and digest overnight with a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known sequence of your target protein using a database search engine (e.g., Mascot, Sequest).[12][13]
-
Crucially, you must specify a variable modification corresponding to the mass of CEITC (121.59 Da) on potential target residues (K, C, H, and the protein N-terminus).
-
Validation Criteria: A successful validation requires the confident identification of peptides from the labeled sample that show a +121.59 Da mass shift, which are absent in the unlabeled control. The MS/MS fragmentation pattern will confirm the specific amino acid residue that has been modified.
-
Workflow 2: Assessing Labeling Efficiency and Purity by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely accessible technique to visualize labeling success and assess sample purity.[14][15] It separates proteins based on their molecular weight.[16][17]
Detailed Protocol:
-
Sample Preparation:
-
Prepare samples of your protein at different stages: unlabeled, post-labeling reaction, and post-purification (to remove free label).
-
Mix a small amount of each protein sample (~5-10 µg) with SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Boil the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.[18]
-
-
Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel. Include a molecular weight marker lane for reference.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[18]
-
-
Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain.[14]
-
Interpretation: Compare the lanes. The labeled protein may show a slight upward shift in molecular weight compared to the unlabeled control, although this can be difficult to resolve for a small label like CEITC. The most important information is the presence of a single, clean band in the purified sample lane, indicating that the protein has not been significantly degraded or aggregated during the labeling process. If CEITC acts as a crosslinker, you may observe higher molecular weight bands corresponding to protein dimers or oligomers.
-
Workflow 3: Evaluating the Impact on Protein Function
Covalent modification can alter a protein's structure and, consequently, its function. A functional assay is essential to validate that the labeled protein is still biologically active and suitable for downstream applications.[19][20]
Designing the Assay: The specific assay depends entirely on the protein's function.
-
For Enzymes: Measure kinetic parameters (Km and Vmax) using a substrate turnover assay and compare the labeled enzyme to the unlabeled control.[20]
-
For Receptors: Perform a ligand-binding assay (e.g., ELISA, fluorescence polarization) to determine if the binding affinity (Kd) has been altered.[21]
-
For Antibodies: Use ELISA or Surface Plasmon Resonance (SPR) to assess antigen-binding capability.[22]
General Protocol (Example: Enzyme Activity Assay):
-
Prepare a series of substrate concentrations for both the labeled and unlabeled enzyme.
-
Initiate the reaction by adding the enzyme to the substrate solutions.
-
Measure the rate of product formation over time using an appropriate detection method (e.g., absorbance, fluorescence).[20]
-
Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Validation Criteria: A successfully labeled protein for functional studies should exhibit kinetic parameters that are not significantly different from the unlabeled control. A major change in Km or Vmax indicates that the label has likely interfered with the substrate-binding site or the protein's catalytic machinery.
By systematically applying these validation workflows, researchers can confidently characterize their CEITC-labeled proteins, ensuring the integrity and reliability of their experimental results.
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A Senior Application Scientist's Guide to Bifunctional Reagents: A Comparative Analysis of 2-Chloroethyl Isothiocyanate
For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional reagent is a critical decision that dictates the stability, efficacy, and safety of bioconjugates, particularly in the landscape of Antibody-Drug Conjugates (ADCs). While conventional reagents like maleimides and N-hydroxysuccinimide (NHS) esters are mainstays in the field, emerging alternatives present unique advantages. This guide provides an in-depth comparison of 2-Chloroethyl isothiocyanate (CEITC), a reagent with dual reactivity, against these established crosslinkers, supported by mechanistic insights and actionable experimental protocols.
The Bifunctional Crosslinker: An Architectural Lynchpin in Bioconjugation
Bifunctional crosslinkers are the essential bridges that covalently link a biomolecule, such as a monoclonal antibody (mAb), to a payload, which could be a cytotoxic drug, a fluorescent probe, or another protein.[1] The ideal linker must form a stable bond that withstands systemic circulation to prevent premature payload release, yet allows for controlled cleavage and activation at the target site.[2] The choice of linker chemistry profoundly impacts the therapeutic index of an ADC, influencing its pharmacokinetics, efficacy, and toxicity profile.[3]
Unpacking this compound (CEITC): A Reagent of Dual Reactivity
This compound (C₃H₄ClNS) is a unique heterobifunctional reagent distinguished by its two distinct reactive moieties: an isothiocyanate group (-N=C=S) and a chloroethyl group (-CH₂CH₂Cl).[4][5][6] This dual nature allows for a versatile approach to protein modification, engaging different nucleophilic amino acid residues.
-
The Isothiocyanate Moiety: This group exhibits pH-dependent reactivity. Under moderately alkaline conditions (pH ~8.5-9.5), it preferentially reacts with primary amines, such as the ε-amino group of lysine residues, to form a highly stable thiourea linkage.[7][8] At a slightly lower pH (around 7.4), it can also react with sulfhydryl groups of cysteine residues to form a dithiocarbamate adduct.[9][10] This reaction with thiols is notably reversible, and the resulting dithiocarbamate can act as a "transport form," enabling the transfer of the isothiocyanate to other thiols in a process called transthiocarbamoylation.[9]
-
The Chloroethyl Moiety: This group functions as a classic alkylating agent. It forms a stable thioether bond with sulfhydryl groups (cysteine) through nucleophilic substitution. This alkylation reaction provides a robust and essentially irreversible covalent linkage.
This dual functionality allows CEITC to potentially act as a crosslinker between different residues on a protein surface, offering unique architectural possibilities for conjugate design.
Caption: Dual reactivity of this compound (CEITC) with protein residues.
Comparative Analysis: CEITC vs. Established Bifunctional Reagents
The decision to use CEITC over other reagents is context-dependent. Here, we compare its performance characteristics against the two most common classes of crosslinkers: maleimides and NHS esters.
CEITC vs. Maleimides: A Question of Thiol-Linkage Stability
Maleimides are the industry standard for cysteine-specific conjugation. They react rapidly and selectively with thiol groups under physiological pH (6.5–7.5) via a Michael addition reaction to form a succinimidyl thioether bond.[] However, this linkage's stability is a significant concern.
Mechanism & Stability: The primary drawback of the maleimide-thiol adduct is its susceptibility to a retro-Michael reaction .[12] This reversal can lead to payload dissociation or, more commonly, "thiol exchange," where the payload is transferred to other thiol-containing molecules in the biological milieu, such as albumin or glutathione.[13][14] This off-target payload release increases systemic toxicity and reduces the therapeutic efficacy of ADCs.[15]
In contrast, the thioether bond formed by the alkylating chloroethyl group of CEITC is significantly more stable and not susceptible to this reversal mechanism. The dithiocarbamate bond from the isothiocyanate-thiol reaction is reversible, but the alkylation reaction provides a permanent anchor.
Caption: Comparative stability of thiol linkages: Maleimide vs. CEITC.
Experimental Data Summary: Numerous studies have highlighted the instability of maleimide conjugates. While direct comparative data with CEITC is sparse in publicly available literature, the fundamental chemical principles predict the superior stability of the CEITC-derived thioether bond. Studies on next-generation maleimides and alternative thiol-reactive reagents consistently aim to overcome the instability of the traditional succinimidyl thioether linkage, underscoring the recognized need for more stable alternatives.[16][17][18]
| Feature | CEITC (via Chloroethyl) | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Michael Addition |
| Bond Formed | Thioether | Succinimidyl Thioether |
| Bond Stability | High: Irreversible and stable in plasma. | Limited: Susceptible to retro-Michael reaction and thiol exchange.[13][19] |
| Optimal pH | Neutral to slightly alkaline | 6.5 - 7.5 |
| Key Advantage | Forms a highly stable, permanent linkage. | Fast reaction kinetics and high selectivity at physiological pH. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides. | In vivo instability leads to off-target toxicity.[15] |
CEITC vs. NHS Esters: A Choice for Amine Modification
For targeting the abundant lysine residues on an antibody, NHS esters are the most widely used reagents.[20][] They react with primary amines to form a chemically robust amide bond.
Mechanism & Stability: NHS esters react with amines via nucleophilic acyl substitution.[22] The resulting amide bond is exceptionally stable under physiological conditions. The primary challenge with NHS esters is their high susceptibility to hydrolysis . In aqueous buffers, especially as the pH increases toward 8.0 and above, the NHS ester can react with water instead of the target amine, reducing conjugation efficiency.[22] The half-life of an NHS ester can be mere minutes at pH 8.6.[22]
The thiourea bond formed by the isothiocyanate group of CEITC with amines is also very stable.[7] While isothiocyanates are also sensitive to hydrolysis, they are generally considered more stable in aqueous solutions than NHS esters, providing a wider window for the conjugation reaction.[7] However, the reaction with amines requires a higher pH (typically 9.0-9.5) for optimal efficiency, which may not be suitable for all proteins.[10][22]
Experimental Data Summary: The choice between these two amine-reactive chemistries often comes down to balancing reaction speed, pH sensitivity of the protein, and the potential for hydrolysis.
| Feature | CEITC (via Isothiocyanate) | NHS Ester |
| Target Residue | Lysine, N-terminus | Lysine, N-terminus |
| Reaction Type | Nucleophilic Addition | Nucleophilic Acyl Substitution |
| Bond Formed | Thiourea | Amide |
| Bond Stability | High: Very stable linkage.[8] | Very High: Exceptionally stable linkage. |
| Optimal pH | 8.5 - 9.5 | 7.2 - 8.5 |
| Key Advantage | Generally less susceptible to rapid hydrolysis than NHS esters. | Rapid reaction kinetics.[] |
| Key Disadvantage | Requires higher pH, which can affect protein stability; potential cross-reactivity with thiols at lower pH.[10] | Highly susceptible to hydrolysis, which competes with the conjugation reaction.[22] |
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following workflows include steps for conjugation and subsequent characterization to ensure the generation of a well-defined bioconjugate.
General Workflow for Antibody Conjugation
This workflow provides a high-level overview of the process from antibody preparation to final conjugate characterization.
Caption: General experimental workflow for creating an antibody-drug conjugate (ADC).
Step-by-Step Protocol: Conjugation of a mAb with CEITC
This protocol targets lysine residues using the isothiocyanate moiety.
Causality Behind Choices:
-
Buffer: A borate buffer at pH 9.0 is chosen to deprotonate the lysine ε-amino groups, making them nucleophilic and reactive towards the isothiocyanate, while aiming to maintain the structural integrity of the antibody.
-
Reagent Prep: CEITC is dissolved in a dry organic solvent like DMSO to prevent hydrolysis before its addition to the aqueous reaction.
-
Purification: Size Exclusion Chromatography (SEC) is used to efficiently separate the larger antibody conjugate from unreacted small-molecule reagents and byproducts.
Methodology:
-
Preparation of Antibody:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a neutral buffer (e.g., PBS).
-
Perform a buffer exchange into a conjugation buffer (e.g., 100 mM sodium borate, 150 mM NaCl, pH 9.0) using a desalting column or tangential flow filtration (TFF).
-
Adjust the final antibody concentration to 5 mg/mL.
-
-
Preparation of CEITC Reagent:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This should be done immediately before use.
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add a 10-fold molar excess of the CEITC stock solution. The optimal ratio may need to be determined empirically (ranging from 5x to 20x).
-
Incubate the reaction at room temperature for 4 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a quenching agent like 1 M Tris buffer to a final concentration of 50 mM.
-
Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) or TFF to remove unreacted CEITC and DMSO. The elution buffer should be a formulation buffer suitable for antibody storage (e.g., PBS pH 7.4).
-
Collect the fractions containing the purified protein conjugate.
-
Protocol: Characterization by Mass Spectrometry
Characterization is essential to validate the conjugation process. Mass spectrometry (MS) is a powerful tool to determine the success of the conjugation and to calculate the drug-to-antibody ratio (DAR).[23]
Causality Behind Choices:
-
Intact Mass Analysis: ESI-MS of the intact ADC provides a direct measurement of the mass increase due to conjugation, allowing for the calculation of the distribution of species (DAR 0, 1, 2, 3, etc.).[24][25] This confirms that the reaction occurred and provides the average DAR.
-
Peptide Mapping: For site-specificity analysis, the ADC is digested into peptides. LC-MS/MS analysis can then identify the exact amino acid residues that have been modified.
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in a buffer compatible with MS (e.g., PBS).
-
For intact mass analysis, the sample may need to be desalted using a C4 ZipTip.
-
For peptide mapping, the ADC is denatured, reduced (e.g., with DTT), alkylated (e.g., with iodoacetamide), and then digested with an enzyme like trypsin.[26]
-
-
Mass Spectrometry Analysis:
-
Intact Mass: Analyze the desalted ADC using an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer. Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.[27]
-
Peptide Mapping: Separate the digested peptides using reverse-phase liquid chromatography (LC) coupled directly to the mass spectrometer. Perform tandem MS (MS/MS) to sequence the modified peptides and pinpoint the conjugation sites.
-
-
Data Analysis:
-
Calculate the average DAR from the intact mass data by comparing the mass of the conjugated antibody to the unconjugated antibody.
-
Identify specific lysine or cysteine residues modified by CEITC from the peptide mapping data.
-
Conclusion and Future Outlook
The selection of a bifunctional reagent is a nuanced decision that requires a deep understanding of the underlying chemical principles and the specific goals of the bioconjugation project.
-
NHS Esters remain an excellent choice for creating highly stable amide linkages to amines when reaction conditions can be carefully controlled to mitigate hydrolysis.
-
Maleimides , despite their widespread use for thiol conjugation, present a significant liability due to the instability of the resulting thioether bond. Their use should be carefully considered, and next-generation, stabilized versions are often preferred.[12]
-
This compound (CEITC) emerges as a compelling alternative, offering unique dual-reactivity. Its chloroethyl group provides a pathway to form exceptionally stable thioether bonds with cysteine, directly addressing the primary weakness of maleimides. Its isothiocyanate group offers a viable, stable alternative to NHS esters for amine modification, particularly if the protein can tolerate the required alkaline pH.
For drug development professionals, the stability of the linker-payload connection is paramount. The irreversible alkylation offered by CEITC presents a clear advantage over the reversible nature of maleimide adducts, potentially leading to safer and more effective ADCs. As the field of bioconjugation continues to advance, reagents like CEITC that provide enhanced stability and versatile reactivity will undoubtedly play an increasingly important role in the design of next-generation protein therapeutics.
References
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Skinner, J. P., Chi, L., Ozeata, P. F., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 84(5), 2239–2246. [Link]
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Christie, R. J., & Grainger, D. W. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(2), 297–304. [Link]
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Wang, M., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1), 147. [Link]
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Uthappa, D. M., et al. (2015). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 54(36), 10618–10622. [Link]
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Kim, D. W., & Park, H. S. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335–1352. [Link]
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Kolm, R. H., et al. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases. Biochemical and Biophysical Research Communications, 207(1), 417–423. [Link]
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Chatterjee, A., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie International Edition, 55(34), 9993–9996. [Link]
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Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Chemical Communications, 56(35), 4782–4785. [Link]
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A Technical Guide to the Mass Spectrometry Analysis of 2-Chloroethyl Isothiocyanate (CEIT) Modified Peptides
For researchers, scientists, and drug development professionals venturing into the realm of covalent labeling and structural proteomics, the choice of a chemical modification reagent is a critical decision that dictates the scope and depth of experimental outcomes. 2-Chloroethyl isothiocyanate (CEIT) presents itself as a compelling, yet underexplored, heterobifunctional reagent. Its dual reactivity—an isothiocyanate group for amine coupling and a chloroethyl group for alkylation—offers the potential for not only labeling but also for introducing intramolecular or intermolecular cross-links.
This guide provides an in-depth, objective comparison of CEIT with alternative peptide modification strategies. We will dissect the underlying chemistry, provide a robust experimental framework for its application, and present the expected outcomes in mass spectrometry analysis, grounding our discussion in established principles of chemical reactivity and peptide fragmentation.
The Chemistry of this compound: A Dual-Action Reagent
CEIT is a heterobifunctional molecule, meaning it possesses two different reactive groups.[1] This characteristic allows for a sequential or two-step modification process, which can be exploited for various applications in proteomics, from simple labeling to capturing protein-protein interactions.[2]
Step 1: The Isothiocyanate Reaction - Targeting Primary Amines
The isothiocyanate moiety (-N=C=S) is highly electrophilic and reacts readily with nucleophilic primary amines, such as the N-terminal α-amine of a peptide and the ε-amine of lysine side chains.[3][4] This reaction, typically conducted under mild alkaline conditions (pH 8.0-9.5) to ensure the deprotonation of the amine, results in the formation of a stable thiourea linkage.[5][6] This initial reaction is analogous to the first step of the classical Edman degradation chemistry.[7]
The modification by CEIT (C₃H₄ClNS, Molecular Weight: 121.59 g/mol ) results in a specific mass shift.[8] The addition of the CEIT molecule (C₃H₄ClNS) to a peptide results in a monoisotopic mass increase of 120.9753 Da . This characteristic mass shift is the primary signature used to identify "monolinked" peptides in an MS1 survey scan.[9]
Caption: Reaction of CEIT with a peptide's primary amine.
Step 2: The Chloroethyl Reaction - Potential for Cross-Linking
The second reactive site on CEIT is the chloroethyl group (-CH₂-CH₂-Cl), a classic alkylating agent. Following the initial amine modification, this group can react with another nucleophilic amino acid side chain in close spatial proximity. This second reaction forms a stable covalent cross-link. Potential targets for this alkylation include the thiol group of cysteine, the imidazole ring of histidine, and potentially the carboxylate groups of aspartic and glutamic acid, although reactivity is highest with cysteine.[10]
This two-step process makes CEIT a potential tool for cross-linking mass spectrometry (XL-MS), a powerful technique for elucidating protein structure and mapping protein-protein interaction interfaces by providing distance constraints.[11][12] A successfully formed cross-link provides evidence that the two modified residues were physically close in the protein's three-dimensional structure.
Caption: The second step: alkylation to form a cross-link.
Mass Spectrometry Analysis Strategy
A successful XL-MS workflow requires careful sample preparation, optimized mass spectrometry acquisition, and specialized data analysis software.[13]
Identifying CEIT-Modified Peptides
The analysis of a CEIT-treated protein digest is complex. The resulting peptide mixture can contain:
-
Unmodified peptides.
-
Monolinked peptides: Peptides with a CEIT molecule attached to a single amine, where the chloroethyl group has been hydrolyzed (+138.9858 Da) or has not reacted.
-
Intra-peptide cross-links: A single peptide that is cross-linked to itself.
-
Inter-peptide cross-links (Cross-linked pairs): Two different peptides covalently linked by a CEIT molecule.
The total mass of an inter-peptide cross-link is the sum of the two individual peptide masses plus the mass of the cross-linker minus the mass of two protons (for amine reactions) and HCl (for the alkylation). The mass added by the CEIT cross-linker itself is C₃H₃NS, which corresponds to a mass shift of 85.0014 Da .
Fragmentation Analysis: What to Expect
Tandem mass spectrometry (MS/MS) is essential to identify the modified peptides and pinpoint the exact sites of modification.[14] Using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone is fragmented, primarily at the amide bonds, producing b- and y-type fragment ions.[15]
-
For Monolinked Peptides: The fragment ion series (b- or y-ions) that contains the modified amino acid will show a mass shift corresponding to the mass of that amino acid plus the mass of the CEIT adduct (e.g., Lys + 120.9753 Da).
-
For Cross-linked Peptides: The MS/MS spectrum is much more complex, containing fragment ions from both peptides. Specialized XL-MS search algorithms (e.g., pLink, XlinkX, MeroX) are required to deconvolute these spectra. The software searches for pairs of fragment ion series that can be assigned to the two cross-linked peptide sequences. A key feature is that fragment ions from one peptide will appear as a series, while the intact mass of the second peptide plus the linker acts as a large modification on the fragmenting peptide.
Comparison with Alternative Cross-Linking Reagents
The choice of cross-linker is critical and depends on the specific research question. CEIT's properties should be compared against other commonly used reagents.
| Feature | This compound (CEIT) | Disuccinimidyl Suberate (DSS) / BS³ | Formaldehyde |
| Type | Heterobifunctional | Homobifunctional | Homobifunctional |
| Reactive Groups | Isothiocyanate + Chloroethyl | N-hydroxysuccinimide (NHS) Ester (x2) | Aldehyde (x2) |
| Target Residues | Amine (Lys, N-term) + Nucleophile (Cys, His) | Amine (Lys, N-term) + Amine (Lys, N-term) | Amine (Lys), Cys, Tyr, Arg, His |
| Reaction pH | Amine reaction: pH 8.0-9.5 | pH 7.0-9.0 | pH 7.0-9.0 |
| Spacer Arm Length | ~4.8 Å | ~11.4 Å | 0 Å (Zero-length) |
| Cleavable? | No | No | Yes (Reversible by heat) |
| Mass of Cross-link | +85.0014 Da | +138.0681 Da | +12.0000 Da |
| Advantages | Two-step reactivity allows for more controlled reactions. Targets different functional groups. | Well-characterized, commercially available in many forms (e.g., isotopically labeled, cleavable). High reactivity with amines. | Zero-length, provides very precise distance constraints. Can be used for in vivo cross-linking. |
| Disadvantages | Less characterized in the literature. Chloroethyl group is less reactive than NHS esters. Potential for side reactions. | Can lead to extensive polymerization due to single-step reaction. Hydrolytically unstable. | Can form complex adducts and polymers. Less specific than other reagents. |
Experimental Protocol: CEIT Modification and MS Analysis of a Model Peptide
This protocol provides a framework for the modification of a model peptide, such as Angiotensin I (DRVYIHPFHL), and subsequent analysis.
Materials:
-
Model Peptide (e.g., Angiotensin I)
-
This compound (CEIT)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching (optional)
-
Solid Phase Extraction (SPE) C18 cartridges for desalting
-
Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Peptide Solubilization: Dissolve the model peptide in 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of CEIT in anhydrous ACN at a concentration of 10 mg/mL.
-
Modification Reaction:
-
Add CEIT solution to the peptide solution to achieve a 10-fold molar excess of the reagent. The final ACN concentration should be kept below 30% to maintain peptide solubility.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. This allows for the initial isothiocyanate-amine reaction.
-
To promote the second (alkylation/cross-linking) step, the incubation can be extended overnight at room temperature.
-
-
Quenching (Optional): To stop the reaction, add DTT to a final concentration of 20 mM to scavenge any unreacted CEIT, or acidify the solution with TFA to a pH < 4.
-
Sample Desalting:
-
Acidify the sample with 0.1% TFA.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the peptides with 50% ACN, 0.1% TFA.
-
Dry the sample in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the sample in 2% ACN, 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
MS1 Acquisition: Acquire high-resolution full scans to detect the mass shifts corresponding to monolinked (+120.9753 Da) and cross-linked (+85.0014 Da) peptides.
-
MS2 Acquisition: Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with higher charge states (≥3+), which are often enriched in cross-linked peptides.[11] Use HCD or CID for fragmentation.
-
-
Data Analysis:
-
Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify unmodified peptides and monolinked peptides (by specifying a variable modification of +120.9753 Da on K and N-termini).
-
For cross-link identification, use specialized software (e.g., pLink 2) and specify the cross-linker mass (+85.0014 Da) and target residues.
-
Visualization of the Experimental Workflow
Caption: Overall workflow for CEIT modification analysis.
Conclusion
This compound is a promising heterobifunctional reagent that offers a unique two-step reactivity profile for peptide and protein modification. Its ability to target primary amines and subsequently alkylate other nucleophilic residues makes it a potential tool for cross-linking mass spectrometry. While it is less characterized in the literature than mainstream cross-linkers like DSS, its distinct chemistry and shorter spacer arm provide an alternative for probing protein structures. The protocols and analytical strategies outlined in this guide, based on fundamental principles of organic chemistry and mass spectrometry, provide a solid foundation for researchers to explore the utility of CEIT in their own structural and quantitative proteomics experiments. Future studies providing empirical fragmentation data will be invaluable in solidifying the place of CEIT in the proteomics toolbox.
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2-Chloroethyl Isothiocyanate
For drug development professionals and researchers, understanding a compound's target engagement and off-target effects is fundamental. 2-Chloroethyl isothiocyanate (CEITC) presents a unique case study in electrophilic reactivity. Unlike common isothiocyanates (ITCs) such as sulforaphane (SFN) or phenethyl isothiocyanate (PEITC), CEITC possesses two distinct reactive centers: the isothiocyanate moiety and a chloroethyl group. This bifunctionality suggests a potentially broader and more complex cross-reactivity profile, making a thorough investigation essential for predicting its biological activity and potential toxicity.
This guide provides a framework for comparing CEITC's reactivity, offering insights into experimental design and data interpretation grounded in the established principles of ITC biochemistry.
The Duality of Reactivity: A Mechanistic Overview
Isothiocyanates are known electrophiles that readily form covalent bonds with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and to a lesser extent, the epsilon-amino groups of lysine.[1][2] This action, known as thiocarbamoylation, is the primary mechanism behind the biological effects of well-studied ITCs, which include the activation of the Nrf2 antioxidant pathway through modification of its repressor protein, Keap1.[3][4]
CEITC shares this reactivity. However, the presence of the 2-chloroethyl group introduces a second, parallel reaction pathway: alkylation. This group can react with nucleophiles in a manner similar to classic alkylating agents, forming stable covalent adducts. This dual reactivity means CEITC can not only modify proteins at a single site but also has the potential to act as a cross-linking agent if two nucleophilic residues are in close proximity.
Caption: Dual reaction mechanisms of this compound with protein nucleophiles.
A Comparative Framework: CEITC vs. Archetypal Isothiocyanates
To understand the unique properties of CEITC, it is useful to compare it with well-researched ITCs. SFN is a hydrophilic ITC known for its potent induction of Phase II detoxification enzymes, while PEITC is a more hydrophobic molecule that demonstrates greater protein binding and potency in apoptosis induction.[4][5][6]
| Feature | 2-Chloroethyl ITC (CEITC) | Sulforaphane (SFN) | Phenethyl ITC (PEITC) |
| Structure | Cl-CH₂-CH₂-N=C=S | CH₃-S(O)-(CH₂)₄-N=C=S | C₆H₅-CH₂-CH₂-N=C=S |
| Molecular Weight | 121.59 g/mol [7] | 177.29 g/mol | 163.23 g/mol |
| Key Reactive Group(s) | Isothiocyanate, Chloroethyl | Isothiocyanate, Sulfinyl | Isothiocyanate |
| Predicted Reactivity | Thiocarbamoylation & Alkylation | Thiocarbamoylation | Thiocarbamoylation |
| Key Structural Feature | Bifunctional Electrophile | Aliphatic, Sulfoxide | Aromatic, Hydrophobic |
| Known Protein Targets | Not extensively studied | Keap1, Tubulin, HDACs[3][4] | Tubulin, Proteasome[2][8] |
The critical distinction for CEITC is its second reactive site. This predicts a different, and likely broader, set of protein targets compared to SFN or PEITC. While all three can target reactive cysteine residues, CEITC may also bind to other nucleophilic sites via its alkylating function, and its smaller size may allow it to access sterically hindered sites unavailable to larger ITCs.
Experimental Guide: A Chemoproteomic Approach to Profiling Cross-Reactivity
To empirically determine the cross-reactivity of CEITC, a competitive chemoproteomic workflow is the gold standard. This method identifies the direct protein targets of a compound within a complex biological system, such as a cell lysate or live cells. The protocol described here is a self-validating system designed to provide high-confidence target identification.
Caption: Workflow for competitive chemoproteomic profiling of CEITC protein targets.
Detailed Step-by-Step Protocol
1. Cell Culture and Lysate Preparation:
-
Culture a relevant human cell line (e.g., A549 non-small cell lung cancer cells) to ~80% confluency.[6]
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors) to maintain protein structure and function.
-
Determine protein concentration using a standard BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
2. Competitive Incubation with CEITC:
-
Aliquot the cell lysate into two groups.
-
Test Group: Treat with CEITC at a final concentration determined by a prior dose-response curve (e.g., 10x IC50 for cell viability).
-
Vehicle Group: Treat with an equivalent volume of DMSO.
-
Incubate both groups for 1 hour at 37°C to allow for target binding.
3. Cysteine-Reactive Probe Labeling:
-
To identify which cysteine residues are occupied by CEITC, add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to both groups.
-
Incubate for an additional hour. The probe will label cysteine residues that were not previously blocked by CEITC.
4. Biotinylation via Click Chemistry:
-
Add the click-chemistry reaction cocktail (containing an azide-functionalized biotin tag, copper(II) sulfate, a reducing agent, and a copper chelator) to each sample.
-
This reaction specifically conjugates a biotin tag to the alkyne probe that has labeled the accessible cysteine residues.
5. Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysates with streptavidin-coated magnetic beads to capture the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Tryptic Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides for mass spectrometry analysis.
7. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Perform quantitative analysis using label-free quantification (LFQ) or tandem mass tag (TMT) labeling.
-
Search the resulting spectra against a human protein database to identify peptides and their parent proteins.
-
Primary Endpoint: Proteins that show a significantly reduced abundance in the CEITC-treated group compared to the vehicle group are identified as high-confidence targets. This reduction occurs because CEITC binding to cysteine residues prevents subsequent labeling by the biotin-alkyne probe and, therefore, enrichment.
Conclusion and Future Directions
The dual electrophilic nature of this compound distinguishes it from canonical ITCs, suggesting a unique and complex cross-reactivity profile. The lack of specific published data on CEITC necessitates a robust, discovery-driven approach to map its protein interaction landscape. The competitive chemoproteomic workflow detailed here provides a validated, high-throughput method to identify its direct binding targets. The resulting target list will be crucial for elucidating CEITC's mechanism of action, predicting its therapeutic potential, and identifying potential liabilities for drug development. This foundational work is the first step toward harnessing the unique chemistry of this bifunctional molecule for scientific and therapeutic applications.
References
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A Comparative Guide to the Cytotoxicity of 2-Chloroethyl Isothiocyanate and Other Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of a potent cytotoxic agent is a critical decision point in preclinical oncology research. Alkylating agents, a foundational class of chemotherapy drugs, have a long history of clinical use.[1][2] This guide provides an in-depth comparison of the cytotoxic profiles of various alkylating agents, with a special focus on 2-Chloroethyl isothiocyanate, a compound with a potentially dual mechanism of action. We will delve into the mechanistic underpinnings of these agents, present comparative efficacy data, and provide detailed, field-proven protocols for their cytotoxic evaluation.
The Central Dogma of Alkylating Agents: DNA Damage as a Cytotoxic Trigger
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[3] This process, known as DNA alkylation, disrupts the integrity and function of the DNA double helix, ultimately leading to cell death.[4][5]
The classical mechanism, particularly for nitrogen mustards, involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then readily attacks electron-rich sites on DNA bases, most commonly the N7 position of guanine.[6] Bifunctional alkylating agents, possessing two reactive chloroethyl groups, can perform this reaction twice. This can lead to the formation of:
-
Monoadducts: A single alkyl group attached to a DNA base.
-
Intrastrand Cross-links: Linkage of two bases on the same DNA strand.
-
Interstrand Cross-links (ICLs): Linkage of two bases on opposite DNA strands.
It is the formation of ICLs that is considered the most cytotoxic lesion, as it physically prevents the separation of DNA strands, thereby halting both DNA replication and transcription and triggering apoptotic cell death pathways.[2][3]
This compound: A Hybrid Agent with a Dual Threat Mechanism
This compound (CEITC) is a unique molecule that combines the structural features of a classical alkylating agent with those of an isothiocyanate (ITC). This suggests a dual mechanism of cytotoxicity that could offer advantages over traditional agents.
-
Alkylating Moiety (Chloroethyl group): The 2-chloroethyl group can be expected to function similarly to other nitrogen mustards, forming an aziridinium-like intermediate that alkylates DNA, induces cross-links, and triggers apoptosis.
-
Isothiocyanate Moiety (-N=C=S group): Isothiocyanates, naturally occurring compounds in cruciferous vegetables, are well-documented chemopreventive and therapeutic agents.[7][8] Their anticancer effects are multifactorial and include the induction of apoptosis through the mitochondrial pathway, modulation of MAP kinase (MAPK) signaling, and generation of reactive oxygen species (ROS), which cause oxidative stress.[9][10][11]
This proposed dual mechanism implies that CEITC could induce cell death through both direct DNA damage and the activation of separate, ROS-mediated apoptotic pathways. This could potentially enhance its efficacy or allow it to overcome resistance mechanisms that have evolved against purely DNA-damaging agents.
Caption: Dual mechanism of this compound cytotoxicity.
Comparative Cytotoxicity: A Quantitative Overview
The efficacy of a cytotoxic agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (such as cell proliferation) by 50%. Lower IC50 values indicate higher potency.
Direct comparative IC50 data for this compound against other alkylating agents in the same cell lines is limited in publicly available literature. However, by compiling data from various studies on related compounds, we can establish a baseline for comparison. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay used.[3]
| Alkylating Agent/Isothiocyanate | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Nitrogen Mustards & Related | ||||
| Cisplatin | A549 (Lung) | ~7.5 | 48 | [3] |
| Cisplatin | U87 MG (Glioblastoma) | 9.5 | 24 | [3] |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 54.4 | 48 | [3] |
| Melphalan | Various | Potent | - | [12][13] |
| Chlorambucil | Various | Less Potent than Melphalan | - | [12][13] |
| Isothiocyanates (for context) | ||||
| Sulforaphane (SFN) | HT29 (Colon) | 15 | 24 | [7] |
| Sulforaphane (SFN) | HepG2 (Liver) | ~15 | 72 | [7] |
| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical) | ~10 | 8 | [7] |
| Phenethyl Isothiocyanate (PEITC) | MCF-7 (Breast) | 7.32 | - | [7] |
Analysis & Insights:
-
Potency Varies: Classical alkylating agents like Cisplatin and Melphalan demonstrate high potency with IC50 values in the low micromolar range.[3][13] Others, like Carmustine, can be significantly less potent.[3]
-
Isothiocyanate Efficacy: Natural isothiocyanates like SFN and PEITC also show considerable cytotoxicity against a range of cancer cell lines, often with IC50 values comparable to some established chemotherapeutic agents.[7]
-
Hypothesis for CEITC: Given its hybrid structure, it is plausible that this compound could exhibit a potent cytotoxic profile, potentially leveraging the strengths of both the chloroethyl and isothiocyanate functionalities. Direct experimental verification is necessary to confirm this hypothesis.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and reproducible data, standardized and validated protocols are essential. Here, we provide step-by-step methodologies for two cornerstone assays in cytotoxicity assessment. The choice to use both is deliberate: the MTT assay provides a broad measure of cell viability, while the Annexin V/PI assay elucidates the specific mechanism of cell death (apoptosis vs. necrosis), providing a more complete picture of the compound's effect.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[14] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.[16]
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other test agents. Remove the old media from the wells and add the media containing the test compounds. Include untreated (vehicle) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, carefully remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot the results to determine the IC50 value.
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between different stages of cell death.[18] Its principle relies on two key events:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[20]
By using Annexin V conjugated to a fluorophore (e.g., FITC) and PI, one can distinguish four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical injury)
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Step-by-Step Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of alkylating agents for a specified time. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet once with cold 1X PBS.[21]
-
Resuspension: Resuspend the cells in 1X Annexin Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 × 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of a PI working solution (e.g., 100 µg/mL).[21][22]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube and mix gently. Keep samples on ice and protected from light until analysis.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.
Conclusion and Future Directions
The landscape of alkylating agents is both well-established and ripe for innovation. While classical agents like nitrogen mustards and platinum-based drugs remain mainstays in chemotherapy, their efficacy is often limited by toxicity and drug resistance.[1][23]
This compound represents an intriguing pharmacological entity. Its hybrid structure suggests a dual mechanism of action that combines direct DNA damage with isothiocyanate-mediated induction of apoptosis. This two-pronged attack could theoretically lead to enhanced cytotoxicity and may be effective in cell lines that have developed resistance to traditional DNA cross-linking agents.
The data and protocols presented in this guide provide a framework for the rigorous evaluation of this and other novel alkylating agents. Future research must focus on direct, head-to-head comparative studies of this compound against a panel of classical alkylating agents across multiple, well-characterized cancer cell lines. Elucidating its precise signaling pathways and its efficacy in overcoming known resistance mechanisms will be crucial steps in determining its potential as a next-generation chemotherapeutic agent.
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National Center for Biotechnology Information. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. [Link]
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SlideShare. Clinical and High-Dose Alkylating Agents. [Link]
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Wiley Online Library. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. [Link]
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National Center for Biotechnology Information. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. [Link]
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ResearchGate. (PDF) Mechanism of action of isothiocyanates. A review. [Link]
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PubMed. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. [Link]
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PubMed Central. Are isothiocyanates potential anti-cancer drugs?. [Link]
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PubMed. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. [Link]
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PubMed. Isothiocyanates: mechanism of cancer chemopreventive action. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 138661, this compound. [Link]
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Confirming Protein Modification by 2-Chloroethyl Isothiocyanate: A Comparative Guide to Leading Methodologies
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of covalent modifiers is paramount. 2-Chloroethyl isothiocyanate (CEITC) represents a class of bifunctional electrophiles capable of forming covalent adducts with proteins, thereby modulating their function. The identification of the exact site of modification is a critical step in elucidating its mechanism of action, guiding drug design, and understanding potential off-target effects. This guide provides an in-depth comparison of the primary methodologies used to confirm the site of protein modification by CEITC, offering insights into the causality behind experimental choices and presenting detailed, self-validating protocols.
The Challenge of Bifunctional Reactivity
This compound is characterized by two reactive electrophilic centers: the isothiocyanate group (-N=C=S) and the chloroethyl group (-CH2CH2Cl). The isothiocyanate is highly reactive towards nucleophilic residues such as the thiol group of cysteine and the ε-amino group of lysine[1][2][3]. The reactivity of the isothiocyanate group is pH-dependent, favoring reaction with thiols at neutral to slightly basic pH and with amines at a more alkaline pH[2][3]. The chloroethyl group, on the other hand, can act as an alkylating agent, particularly after the initial isothiocyanate reaction, potentially leading to more complex modifications or even intra- or inter-protein cross-linking. This dual reactivity necessitates robust analytical strategies to fully characterize the resulting protein adducts.
Core Methodologies for Site-of-Modification Analysis
The principal techniques for identifying the site of covalent modification by compounds like CEITC are Mass Spectrometry (MS) and Edman Degradation. A complementary approach, Activity-Based Protein Profiling (ABPP), can be employed to identify potential reactive sites on a proteome-wide scale.
Here, we compare these methodologies, providing a comprehensive overview of their principles, workflows, and relative strengths and weaknesses.
Mass Spectrometry-Based Proteomics: The Powerhouse of PTM Analysis
Mass spectrometry has become the cornerstone of protein modification analysis due to its high sensitivity, throughput, and ability to characterize a vast array of modifications[4]. Both "bottom-up" and "top-down" proteomics strategies can be employed to pinpoint the site of CEITC adduction.
a) Bottom-Up Proteomics
This is the most common approach for identifying post-translational modifications (PTMs)[5][6]. The strategy involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: The mass of the CEITC moiety (C3H4ClNS; molecular weight: 121.59 g/mol ) will be added to the modified amino acid residue, resulting in a predictable mass shift in the peptide. Tandem mass spectrometry (MS/MS) of the modified peptide generates fragment ions, and the location of the mass shift within the fragmentation pattern reveals the modified residue.
Experimental Workflow: Bottom-Up Proteomics
Caption: Workflow for Bottom-Up Proteomics Analysis of CEITC-Modified Proteins.
Detailed Protocol: Bottom-Up Mass Spectrometry
-
Protein Modification:
-
Incubate the purified protein of interest with a desired concentration of CEITC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time at room temperature or 37°C. A parallel control reaction without CEITC should be performed.
-
Quench the reaction by adding an excess of a small molecule thiol (e.g., dithiothreitol or β-mercaptoethanol) or by buffer exchange to remove unreacted CEITC.
-
-
Sample Preparation for Digestion:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the protein of interest.
-
Specify the mass of the CEITC adduct (121.0249 Da for the isothiocyanate reaction, and potentially other masses for subsequent reactions of the chloroethyl group) as a variable modification on nucleophilic residues (e.g., Cys, Lys, His, N-terminus).
-
Manually validate the spectra of identified modified peptides to confirm the site of modification.
-
Data Interpretation:
A successful identification will yield an MS/MS spectrum where the fragment ions (b- and y-ions) show a mass shift corresponding to the CEITC adduct. For example, if a cysteine residue is modified, the y-ions containing that residue will be shifted by +121.0249 Da compared to the unmodified peptide.
Table 1: Expected Mass Shifts for CEITC-Modified Peptides in Mass Spectrometry
| Modified Residue | Reaction Type | Mass Shift (Monoisotopic) |
| Cysteine | Isothiocyanate Addition | +121.0249 Da |
| Lysine | Isothiocyanate Addition | +121.0249 Da |
| N-terminus | Isothiocyanate Addition | +121.0249 Da |
| Cysteine | Chloroethyl Alkylation | +62.0083 Da |
Note: The chloroethyl group may undergo further reactions, leading to different mass shifts.
b) Top-Down Proteomics
Top-down proteomics involves the analysis of intact proteins, preserving the full context of all modifications on a single molecule.
Principle: The intact modified protein is introduced into the mass spectrometer, and its mass is measured. The difference in mass between the modified and unmodified protein indicates the number of CEITC adducts. The intact protein ion is then fragmented in the gas phase, and the resulting fragment ions are analyzed to localize the modification.
Experimental Workflow: Top-Down Proteomics
Caption: Workflow for Top-Down Proteomics Analysis of CEITC-Modified Proteins.
Advantages of Mass Spectrometry:
-
High Sensitivity: Can detect modifications at low stoichiometry.
-
High Throughput: Can analyze complex mixtures of proteins.
-
Versatility: Can identify a wide range of modifications, including unexpected ones.
-
Site-Specific Information: Provides precise localization of the modification.
Limitations of Mass Spectrometry:
-
Data Complexity: Requires sophisticated software and expertise for data analysis.
-
Bottom-Up Approach: Information about the co-occurrence of multiple modifications on a single protein molecule is lost during digestion.
-
Top-Down Approach: Technically challenging for large or complex proteins.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a chemical method for sequentially removing amino acids from the N-terminus of a protein or peptide[7][8][9]. It offers a direct and unambiguous way to identify N-terminal modifications.
Principle: The protein is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled residue is then selectively cleaved off and identified by chromatography. The cycle is repeated to determine the sequence of the subsequent amino acids. If the N-terminal residue is modified by CEITC, it will not be released as a standard amino acid derivative, indicating a modification at that position.
Experimental Workflow: Edman Degradation
Caption: Workflow for N-terminal Sequencing by Edman Degradation.
Detailed Protocol: Edman Degradation
-
Sample Preparation:
-
The purified CEITC-modified protein must be of high purity (>90%).
-
The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Sequencing:
-
The membrane is placed in an automated protein sequencer.
-
Coupling: The N-terminal α-amino group reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is cleaved from the peptide chain using anhydrous TFA.
-
Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by reverse-phase HPLC by comparing its retention time to that of known standards.
-
Data Interpretation:
In a typical Edman sequencing run, each cycle produces a chromatogram with a peak corresponding to a specific PTH-amino acid. If the N-terminus is modified by CEITC, no standard PTH-amino acid will be detected in the first cycle. This "blank" cycle is a strong indication of an N-terminal modification.
Advantages of Edman Degradation:
-
High Accuracy: Provides unambiguous sequence information for the N-terminus[10].
-
Direct Detection: Directly identifies the modified residue without relying on database searches.
-
Quantitative: The amount of released PTH-amino acid can be quantified.
Limitations of Edman Degradation:
-
N-Terminus Only: Cannot identify modifications at other locations in the protein[9].
-
Blocked N-Terminus: Ineffective if the N-terminus is naturally blocked (e.g., by acetylation) or by the modification itself[7][8].
-
Limited Read Length: Typically effective for only the first 20-30 amino acids[7][9].
-
Lower Throughput: Slower and less automated than mass spectrometry.
Activity-Based Protein Profiling (ABPP): A Tool for Target Discovery
ABPP is a chemical proteomics strategy that uses reactive chemical probes to identify functional and reactive amino acid residues within a proteome[11]. While not a direct method for confirming the modification by CEITC, it is an excellent complementary technique to identify potential protein targets and reactive "hotspots."
Principle: A "clickable" version of CEITC, containing a bioorthogonal handle like an alkyne or azide, is synthesized. This probe is incubated with a complex proteome (e.g., cell lysate). The probe will covalently label reactive nucleophilic residues. After labeling, a reporter tag (e.g., biotin or a fluorophore) is attached via a click chemistry reaction. The labeled proteins can then be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry.
Experimental Workflow: Competitive ABPP
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-Chloroethyl Isothiocyanate Reaction Kinetics
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of 2-Chloroethyl isothiocyanate (CEITC) reaction kinetics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale behind experimental design, offers detailed protocols for key analytical techniques, and presents a comparative framework to aid in method selection.
Introduction: The Dual Reactivity of this compound
This compound (C₃H₄ClNS) is a bifunctional electrophile of significant interest in medicinal chemistry and toxicology.[1] It is a known reactive intermediate derived from the degradation of anticancer agents like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU).[2] Understanding its reaction kinetics is paramount for elucidating mechanisms of drug action, off-target effects, and detoxification pathways.
The unique structure of CEITC features two distinct electrophilic centers:
-
The Isothiocyanate Carbon: This "soft" electrophilic center is susceptible to attack by soft nucleophiles, such as the thiol group of glutathione (GSH) or amine groups on biomolecules.[3]
-
The Chloroethyl Carbon: The carbon atom bonded to chlorine is a "harder" electrophilic center, susceptible to nucleophilic substitution (SN2) reactions.
This dual reactivity leads to complex and often competing reaction pathways, including nucleophilic addition, conjugation, and intramolecular cyclization. A quantitative understanding of these reaction rates is essential for predicting the compound's fate in biological systems.
Core Reaction Mechanisms of CEITC
The primary reactions of CEITC involve its interaction with biological nucleophiles, predominantly amines and thiols. The kinetics of these reactions are critical to its biological activity.
Reaction with Nucleophiles (Amines and Thiols)
The initial and often rate-determining step is the nucleophilic attack on the central carbon of the isothiocyanate group. This forms a thiourea derivative with amines or a dithiocarbamate adduct with thiols.[4][5] The reaction with glutathione, a key cellular antioxidant, is a critical detoxification pathway.[5][6] This conjugation can be spontaneous or catalyzed by enzymes like glutathione S-transferases (GSTs).[5][6]
The general mechanism is a bimolecular reaction, often following second-order kinetics, where the rate is dependent on the concentrations of both CEITC and the nucleophile.[4][7]
Intramolecular Cyclization
Following the initial conjugation, particularly with thiols like glutathione, the resulting adduct can undergo a subsequent intramolecular cyclization. The sulfur atom of the newly formed dithiocarbamate can act as an internal nucleophile, attacking the chloroethyl moiety to displace the chloride ion and form a stable, cyclic product. This reaction is significant as it can lead to the formation of a reactive thiiranium ion, a potent electrophile capable of alkylating cellular macromolecules.[8]
Below is a diagram illustrating these competing reaction pathways.
Caption: Reaction pathways of this compound with nucleophiles.
Comparative Analysis of Kinetic Methodologies
The choice of analytical technique is critical for accurately measuring reaction kinetics. The ideal method should be sensitive, specific, and capable of resolving the reactant from its products and any intermediates. We compare three primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Methodology 1: HPLC-UV with Pre- or Post-Column Derivatization
Principle: This technique relies on separating CEITC from its reaction products using reversed-phase HPLC. However, isothiocyanates often lack a strong UV chromophore, making direct detection insensitive.[9] To overcome this, a derivatization strategy is employed, converting the isothiocyanate into a product with high molar absorptivity. A common approach is to react the remaining CEITC at various time points with an excess of a primary amine (like ammonia or an amino acid) to form a stable, UV-active thiourea derivative.[10]
Causality Behind Experimental Choices:
-
Derivatization Agent: An amine is chosen because its reaction with isothiocyanates is rapid and quantitative, producing a stable thiourea product with a predictable UV absorbance maximum.[10]
-
Quenching: Reactions are quenched, typically by rapid acidification, to halt the reaction at precise time points, ensuring accurate kinetic data.
-
Internal Standard: An internal standard is crucial to correct for variations in injection volume and potential sample loss during the derivatization and workup steps.
Experimental Protocol: Kinetic Analysis of CEITC with Glutathione
-
Reaction Setup: In a thermostated vessel, prepare a solution of glutathione (e.g., 1 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Initiation: Initiate the reaction by adding a small volume of a concentrated stock solution of CEITC in an organic solvent (e.g., acetonitrile) to achieve the desired final concentration (e.g., 100 µM).
-
Time-Point Sampling & Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 min), withdraw an aliquot (e.g., 100 µL) of the reaction mixture and immediately add it to a vial containing a quenching/derivatization solution (e.g., 100 µL of 1 M ammonia and 50 µL of an internal standard solution). This simultaneously stops the primary reaction and derivatizes the unreacted CEITC.
-
Derivatization Completion: Allow the derivatization reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) onto a C18 reversed-phase HPLC column.
-
Use a mobile phase gradient, for example, from 10% acetonitrile in water (with 0.1% formic acid) to 90% acetonitrile over 15 minutes.
-
Monitor the effluent at a wavelength optimal for the thiourea derivative (e.g., ~240-250 nm).
-
-
Data Analysis: Quantify the peak area of the derivatized CEITC relative to the internal standard. Plot the concentration of CEITC versus time and fit the data to the appropriate kinetic model (e.g., pseudo-first-order) to determine the rate constant.
Caption: Experimental workflow for kinetic analysis using HPLC-UV with derivatization.
Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It allows for the direct detection and quantification of CEITC and its reaction products without the need for derivatization.[9][11] By monitoring the specific mass-to-charge ratio (m/z) of each compound, interference from matrix components is minimized.
Causality Behind Experimental Choices:
-
Direct Measurement: LC-MS avoids derivatization, which simplifies sample preparation and eliminates a potential source of error. This provides a more direct and accurate measurement of all components in the reaction mixture.
-
High Sensitivity: Its high sensitivity is ideal for studying reactions at biologically relevant, low micromolar concentrations.[11]
-
Structural Confirmation: MS/MS (tandem mass spectrometry) can be used to fragment ions, providing structural information that confirms the identity of reactants, intermediates, and products.
Experimental Protocol: Kinetic Analysis of CEITC with Glutathione
-
Reaction Setup & Initiation: Same as steps 1 and 2 in the HPLC-UV protocol.
-
Time-Point Sampling & Quenching: At predetermined time intervals, withdraw an aliquot (e.g., 20 µL) and immediately add it to a vial containing a quenching solution (e.g., 80 µL of cold acetonitrile with 0.1% formic acid and an internal standard). The cold organic solvent stops the reaction by precipitating proteins (if present) and diluting reactants.
-
Sample Preparation: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an autosampler vial.
-
LC-MS Analysis:
-
Inject an aliquot (e.g., 5 µL) onto a C18 UPLC/HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor the specific m/z values for CEITC, the CEITC-GSH adduct, and the cyclized product in either positive or negative ion mode. A common method is Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[11]
-
-
Data Analysis: Quantify the peak area for each analyte relative to the internal standard. Plot the concentrations of the reactant (CEITC) decreasing over time and the products (adduct, cyclized product) appearing over time. Use this data to determine the rate constants for each reaction step (k₁, k₋₁, k₂).
Caption: Experimental workflow for kinetic analysis using LC-MS.
Quantitative Data Summary & Method Comparison
The following tables summarize the type of data generated from these kinetic experiments and provide a direct comparison of the analytical methodologies.
Table 1: Example Kinetic Data Output
| Time (min) | [CEITC] (µM) | [CEITC-GSH Adduct] (µM) | [Cyclized Product] (µM) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 14.1 | 0.7 |
| 5 | 68.9 | 28.5 | 2.6 |
| 10 | 45.1 | 46.8 | 8.1 |
| 20 | 22.3 | 55.2 | 22.5 |
| 40 | 5.8 | 42.5 | 51.7 |
| 60 | 1.9 | 29.8 | 68.3 |
| Note: Data is illustrative. Actual values depend on reaction conditions (temperature, pH, initial concentrations). |
From this data, rate constants can be derived. For example, under pseudo-first-order conditions (e.g., [GSH] >> [CEITC]), the observed rate constant (kobs) for the disappearance of CEITC can be calculated from the slope of a plot of ln[CEITC] versus time.
Table 2: Comparison of Analytical Methodologies
| Feature | HPLC-UV with Derivatization | LC-MS | NMR Spectroscopy |
| Specificity | Moderate; relies on chromatographic separation. | Very High; based on m/z and fragmentation. | High; based on unique chemical shifts. |
| Sensitivity | Good (low µM to high nM). | Excellent (low nM to pM).[11] | Low (mM to high µM). |
| Quantitation | Robust with internal standard. | Excellent with stable-isotope labeled IS. | Good, but requires higher concentrations. |
| Throughput | High. | High. | Low. |
| Information | Quantifies remaining reactant. | Quantifies reactant, products, & intermediates. | Provides structural info in real-time. |
| Sample Prep | More complex (derivatization required). | Simpler (dilute and shoot). | Minimal (direct analysis). |
| Cost | Low to Moderate. | High. | High. |
| Best For | Routine analysis, high-throughput screening. | Mechanistic studies, metabolite ID, low conc. | Mechanistic elucidation, structural ID. |
Conclusion and Recommendations
The quantitative analysis of this compound reaction kinetics requires careful selection of analytical methodology based on the specific research question.
-
For high-throughput screening or routine quality control , where the primary goal is to measure the disappearance of CEITC, HPLC-UV with derivatization offers a cost-effective and robust solution. Its main drawback is the indirect nature of the measurement and the more complex sample preparation.
-
For in-depth mechanistic studies , where it is crucial to monitor the formation of products and potential intermediates simultaneously, LC-MS is the superior choice. Its unparalleled sensitivity and specificity allow for a complete kinetic profile of the reaction network, even at biologically relevant concentrations.
-
NMR Spectroscopy serves as a powerful complementary technique, particularly for identifying the structure of unknown products or intermediates and for observing reactions in real-time without the need for sample workup, albeit at lower sensitivity.
By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments that yield accurate and meaningful kinetic data, ultimately leading to a deeper understanding of the chemical biology of this compound.
References
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- ChemicalBook. (n.d.).
- Britannica. (n.d.). Reaction mechanism - Nucleophilicity, Electrophilicity, Reactivity.
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- Defense Technical Information Center. (n.d.).
- Halkier, B. A., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 1-8.
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- Elfarra, A. A., et al. (1992). Identification of the Reactive Glutathione Conjugate S-(2-chloroethyl)glutathione in the Bile of 1-bromo-2-chloroethane-treated Rats by High-Pressure Liquid Chromatography and Precolumn Derivatization With O-Phthalaldehyde. Journal of Biochemical Toxicology, 7(2), 113-119.
- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Journal of Biological Chemistry, 289(47), 32475–32483.
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A Senior Application Scientist's Guide to Assessing the Efficiency of 2-Chloroethyl Isothiocyanate Conjugation
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, or antibodies is a foundational technique for creating therapeutics, diagnostics, and research tools. The choice of chemical linker is paramount, dictating the specificity, stability, and ultimate function of the resulting conjugate. Among the array of available reagents, isothiocyanates (ITCs) represent a versatile class of compounds for modifying biomolecules. This guide provides an in-depth technical assessment of 2-Chloroethyl isothiocyanate (CEITC) conjugation, comparing its performance with key alternatives and offering the experimental frameworks necessary for its successful implementation.
The Isothiocyanate Conjugation Pathway: A Tale of Two Nucleophiles
The reactivity of this compound, like all isothiocyanates, is centered on its electrophilic carbon atom within the -N=C=S group. This carbon is susceptible to attack by nucleophilic residues on a protein's surface. The two primary targets are the non-protonated primary amines of lysine residues (ε-amino group) and the N-terminus, and the thiolate form of cysteine residues.[1][2]
The selectivity of this reaction is critically governed by pH.[1][3] This pH dependence is not a limitation but rather a tool for directing the conjugation site:
-
Alkaline Conditions (pH 9.0-11.0): At higher pH, primary amines are deprotonated and thus more nucleophilic. This environment strongly favors reaction with lysine residues, forming a highly stable thiourea linkage.[1][3][4]
-
Neutral to Slightly Basic Conditions (pH 7.4-9.1): In this range, the thiol groups of cysteine residues are more readily deprotonated to the reactive thiolate anion compared to lysine's primary amine. This directs the conjugation towards cysteines, forming a dithiocarbamate linkage.[1][3][4] It is important to note that while the reaction with thiols is favored in this pH range, the resulting dithiocarbamate bond can be reversible.[3][5]
This dual reactivity allows for a degree of control over the conjugation site that is not inherent in all chemistries.
Detailed Protocol: Lysine-Targeted CEITC Conjugation
This protocol is optimized for targeting primary amine groups on lysine residues.
-
Protein Preparation:
-
Dialyze the protein of interest (e.g., an antibody) against an amine-free buffer such as Phosphate-Buffered Saline (PBS) to remove any interfering substances like Tris or glycine.
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations can improve reaction kinetics but may increase aggregation risk. [6]
-
-
Reagent Preparation:
-
Prepare a 0.1 M carbonate-bicarbonate buffer and adjust the pH to 9.0-9.5. This high pH is crucial for deprotonating lysine's ε-amino group, making it nucleophilic. [6][7] * Immediately before use, dissolve the this compound in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-20 mM. [6]Isothiocyanates are susceptible to hydrolysis, so fresh preparation is essential. [6][8]
-
-
Conjugation Reaction:
-
Add the carbonate-bicarbonate buffer to the protein solution to achieve the target pH of 9.0-9.5.
-
Slowly add a 5 to 20-fold molar excess of the CEITC solution to the stirring protein solution. [6]The optimal ratio must be determined empirically to achieve the desired Degree of Labeling (DOL).
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation. [3] * Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Lower temperatures can mitigate protein degradation during longer incubation times. [6]Protect the reaction from light if CEITC is conjugated to a fluorophore.
-
-
Purification:
-
Remove unreacted CEITC and byproducts using a desalting column (e.g., Sephadex G-50), dialysis, or size-exclusion chromatography (SEC). [3]This step is critical for removing potentially toxic or interfering small molecules.
-
-
Characterization and Quantification:
-
Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280).
-
Degree of Labeling (DOL): Determining the DOL for a non-chromophoric molecule like CEITC requires indirect methods. If CEITC were attached to a dye (like in FITC), spectrophotometry could be used. [8]For CEITC itself, Mass Spectrometry (LC-MS) is the most direct method to determine the mass shift corresponding to the number of conjugated molecules. [1] * Purity and Integrity: Analyze the conjugate using SDS-PAGE to check for aggregation or fragmentation and SEC-HPLC to assess the homogeneity of the final product.
-
Strategic Decision Making: Choosing the Right Chemistry
The optimal conjugation reagent is application-dependent. The choice hinges on the target protein's characteristics, the nature of the molecule to be conjugated, and the required stability of the final product.
Conclusion
This compound offers a flexible tool in the bioconjugation arsenal, distinguished by its pH-tunable reactivity towards either lysine or cysteine residues. The thiourea bond formed with amines at high pH is robust, making it a reliable choice when protein stability in alkaline conditions is not a concern. Its reactivity towards thiols at neutral pH provides an alternative to other chemistries, although the stability of the resulting dithiocarbamate linkage must be carefully considered for the intended application.
When compared to the workhorses of bioconjugation, CEITC does not possess the supreme bond stability of an NHS-ester nor the high thiol-selectivity of a maleimide at physiological pH. However, its unique versatility provides a valuable option for researchers. As with any conjugation reaction, empirical optimization of parameters such as pH, molar ratio, and reaction time is not merely a suggestion but a requirement for achieving a conjugate with the desired efficiency, purity, and functionality.
References
-
A review of conjugation technologies for antibody drug conjugates. (2025). Antibody Therapeutics, 8(2), 157-170. [Link]
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (n.d.). PubMed Central. [Link]
-
A review of conjugation technologies for antibody drug conjugates. (2025). PubMed. [Link]
-
A review of conjugation technologies for antibody drug conjugates. (n.d.). WuXi XDC. [Link]
-
A Review of Conjugation Technologies for Antibody Drug Conjugates. (2024). ResearchGate. [Link]
-
A review of conjugation technologies for antibody drug conjugates. (2025). Semantic Scholar. [Link]
-
Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. (n.d.). PubMed Central. [Link]
-
CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. (1965). DTIC. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (n.d.). PubMed Central. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). PubMed Central. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. (n.d.). National Institutes of Health. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation. (1970). PubMed. [Link]
-
Quantification of absolute labeling efficiency at the single-protein level. (2024). PubMed Central. [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PubMed Central. [Link]
-
Reactivity of Antibodies Immobilized on Gold Nanoparticles: Fluorescence Quenching Study. (n.d.). MDPI. [Link]
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. (2021). ACS Omega. [Link]
-
Protein mediated chemical reactions of chloroethylnitrosoureas. (1981). PubMed. [Link]
-
Kinetic comparison of equimolar reactions of the thiol (1) and 14... (n.d.). ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Publishing. [Link]
-
Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (n.d.). PubMed Central. [Link]
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. (2021). PubMed Central. [Link]
-
Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. (n.d.). PubMed Central. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Mechanism of action of isothiocyanates. A review. (n.d.). SciELO Colombia. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (n.d.). PubMed Central. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. (2016). PubMed. [Link]
-
FITC conjugation of Antibodies. (n.d.). University of California, Berkeley. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). RSC Medicinal Chemistry. [Link]
-
The Effect of Heavy Metals on Conjugation Efficiency of an F-Plasmid in Escherichia coli. (2022). MDPI. [Link]
-
Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. (1984). PubMed. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies: II. A reproducible method. (n.d.). National Institutes of Health. [Link]
-
Inhibiting plasmid mobility: the effect of isothiocyanates on bacterial conjugation. (n.d.). UCL Discovery. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Comparative Guide to 2-Chloroethyl Isothiocyanate in Published Research
For researchers, scientists, and drug development professionals navigating the landscape of covalent modifiers, the selection of an appropriate electrophilic warhead is a critical decision. This guide provides an in-depth technical comparison of 2-Chloroethyl isothiocyanate (CEITC), a bifunctional electrophile, with other commonly used reagents. By synthesizing data from published research, we aim to offer a clear perspective on its reactivity, selectivity, and utility in the design of covalent probes and therapeutics.
Introduction to this compound: A Dual-Action Electrophile
This compound (CEITC) is a small molecule featuring two distinct reactive sites: a potent electrophilic isothiocyanate group (-N=C=S) and a classic alkylating chloroethyl group (-CH₂CH₂Cl). This dual functionality allows for a range of applications, from its use as a synthetic building block to its potential as a covalent inhibitor in drug discovery. The isothiocyanate moiety is known for its reactivity towards nucleophilic amino acid residues, primarily cysteine and lysine, while the chloroethyl group can engage in alkylation reactions, particularly with nucleophilic sites on DNA and proteins.
Comparative Analysis of Reactivity and Selectivity
A key consideration in the design of covalent inhibitors is the reactivity and selectivity of the electrophilic warhead. While direct, head-to-head comparative studies of CEITC with other electrophiles are not extensively documented, we can infer its performance characteristics from existing data on isothiocyanates and alkylating agents.
Reactivity with Protein Nucleophiles: Isothiocyanate Moiety
The isothiocyanate group reacts readily with soft nucleophiles, most notably the thiol group of cysteine residues and the ε-amino group of lysine residues.[1] The pH of the reaction environment plays a crucial role in determining the selectivity of this interaction. Under physiological or slightly acidic conditions (pH 6.0-8.0), the reaction with the more nucleophilic thiolate anion of cysteine is generally favored, leading to the formation of a dithiocarbamate linkage.[1] At a more alkaline pH (9.0-11.0), the deprotonated ε-amino group of lysine becomes a more competitive nucleophile, resulting in the formation of a thiourea adduct.[1]
This pH-dependent selectivity is a common feature among isothiocyanates and offers a degree of control over the targeting of specific residues within a protein.
Comparison with Other Thiol-Reactive Electrophiles
In the realm of proteomics and chemical biology, iodoacetamide (IAA) and N-ethylmaleimide (NEM) are benchmark reagents for cysteine modification. While direct kinetic comparisons with CEITC are scarce, studies on other isothiocyanates provide valuable context. For instance, the reaction of isothiocyanates with thiols is generally rapid.[2]
In contrast to the irreversible alkylation by iodoacetamide, the dithiocarbamate linkage formed by isothiocyanates can exhibit a degree of reversibility, which can be a desirable feature in the design of reversible covalent inhibitors.[2]
Table 1: Comparison of Thiol-Reactive Electrophiles
| Feature | This compound (Isothiocyanate moiety) | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reaction Mechanism | Nucleophilic addition to the central carbon of the -N=C=S group. | Sₙ2 reaction, displacement of iodide. | Sₙ2 reaction, displacement of chloride. |
| Primary Target | Cysteine (thiol), Lysine (amine) | Cysteine (thiol) | Cysteine (thiol) |
| pH Dependence | Reaction with cysteine favored at pH 6-8; lysine at pH 9-11.[1] | Generally effective over a broad pH range. | Generally effective over a broad pH range. |
| Reversibility | Dithiocarbamate adduct can be reversible.[2] | Irreversible thioether bond. | Irreversible thioether bond. |
| Known Side Reactions | Can react with other nucleophiles at higher pH. | Can cause oxidation of methionine and alkylate other residues.[3][4] | Lower off-target alkylation than IAA, but can cause significant methionine oxidation.[3][4] |
The Role of the Chloroethyl Group: A Bifunctional Crosslinker
The presence of the chloroethyl group distinguishes CEITC from many other isothiocyanates, positioning it as a potential bifunctional crosslinking agent.[5] This group can alkylate nucleophilic sites, with a known propensity for the N7 position of guanine in DNA.[6] This dual reactivity opens up possibilities for designing molecules that can bridge two different sites within a single protein or between interacting proteins. The distance constrained by such a crosslink would be relatively short, making it suitable for probing close-proximity interactions.[7]
Applications in Published Research: Case Studies and Methodologies
While specific case studies detailing the use of CEITC as a comparative tool are limited, its constituent reactive groups have well-documented applications.
Covalent Labeling and Target Identification in Proteomics
The isothiocyanate moiety is a valuable tool for protein labeling and target identification. Proteomic workflows often employ isothiocyanate-containing probes, including fluorescent dyes like fluorescein isothiocyanate (FITC), to covalently tag proteins for subsequent analysis by mass spectrometry.[3][8]
A general workflow for identifying protein targets of an isothiocyanate, which can be adapted for CEITC, is as follows:
Workflow for proteomic identification of CEITC targets.
This approach allows for the precise identification of the amino acid residues that have been modified by the isothiocyanate group.[3][4]
Design of Covalent Inhibitors and Probes
The electrophilic nature of the isothiocyanate group makes it an attractive "warhead" for the design of targeted covalent inhibitors.[2][7][9] The goal is to append the isothiocyanate to a scaffold that directs it to the active site or a specific binding pocket of a target protein, leading to irreversible or reversible covalent modification and subsequent inhibition of protein function. The bifunctionality of CEITC could be exploited to design novel inhibitors that form a crosslink within a binding site, potentially increasing potency and residence time.
Synthesis and Experimental Protocols
CEITC can be synthesized through several routes, with a common method involving the reaction of 2-chloroethylamine with carbon disulfide.[10]
General Synthetic Protocol:
-
Dissolve 2-chloroethylamine hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Slowly add carbon disulfide to the reaction mixture at a controlled temperature.
-
After the initial reaction, a dehydrating agent or a reagent like phosgene or a chloroformate is added to facilitate the formation of the isothiocyanate.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the product is purified using standard methods like distillation or column chromatography.
Protocol for Protein Labeling with an Isothiocyanate:
-
Prepare a stock solution of the isothiocyanate probe in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dissolve the target protein in a suitable buffer. The pH of the buffer should be optimized based on the desired target residue (pH 7.0-8.0 for cysteine, pH > 8.5 for lysine).
-
Add the isothiocyanate probe to the protein solution in a specific molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding a small molecule with a free amine or thiol (e.g., Tris or dithiothreitol).
-
Remove the excess unreacted probe by dialysis, size-exclusion chromatography, or precipitation.
-
Analyze the labeled protein using techniques like SDS-PAGE, UV-Vis spectroscopy (if the probe is chromophoric), and mass spectrometry to confirm labeling and identify modification sites.
Comparative Cytotoxicity
Conclusion and Future Perspectives
This compound presents itself as a versatile tool in chemical biology and drug discovery, owing to its dual electrophilic nature. While the existing body of research provides a solid foundation for understanding its potential, there is a clear need for direct comparative studies to benchmark its performance against other widely used covalent modifiers. Future research should focus on quantifying the reaction kinetics of CEITC with key biological nucleophiles and systematically evaluating its selectivity and cytotoxicity in comparison to established electrophiles. Such data will be invaluable for researchers seeking to harness the unique properties of this bifunctional reagent for the development of novel covalent probes and therapeutics.
References
Sources
- 1. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative toxicity of chlorambucil and chlorambucil-spermidine conjugate to BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the electrophilic isothiocyanate sulforaphane in Arabidopsis local defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of chlorambucil and chlorambucil-fatty acid conjugates against human lymphomas and normal human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione and N-acetylcysteine conjugates of 2-chloroethyl isocyanate. Identification as metabolites of N,N'-bis(2-chloroethyl)-N-nitrosourea in the rat and inhibitory properties toward glutathione reductase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloroethyl Isothiocyanate
For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, the lifecycle of these chemicals extends beyond their immediate use, culminating in a critical final step: safe and compliant disposal. 2-Chloroethyl isothiocyanate, a valuable reagent in synthetic chemistry, demands meticulous handling not only during application but, just as importantly, during its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is essential. This compound is not merely a chemical byproduct; it is a multi-faceted hazard that must be respected. Its properties dictate the stringent handling and disposal procedures required.
This compound is classified as a hazardous substance due to its multiple dangerous characteristics.[1] It is a flammable liquid and vapor, creating a significant fire risk, especially in a laboratory environment where ignition sources may be present.[1][2] Furthermore, it poses a significant health threat. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[3][4] The compound is a known skin and eye irritant and can cause respiratory irritation.[1] It is also a lachrymator, a substance that causes tearing.[1] Sensitivity to moisture is another critical characteristic, which has implications for both storage and disposal.[1]
Given these properties, all handling and disposal operations must be conducted with the assumption that any exposure is dangerous. The procedures outlined below are designed to mitigate these risks through engineering controls, appropriate personal protective equipment, and chemically sound disposal pathways.
Key Hazard Summary
| Hazard Classification | Description | Primary Mitigation Strategy |
| Flammable Liquid (Category 3) | Liquid and vapor can ignite. Vapors may form explosive mixtures with air.[1][5] | Store away from heat and ignition sources. Use non-sparking tools and explosion-proof equipment.[6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3] | Use in a well-ventilated area or with a chemical fume hood. Wear appropriate PPE.[7] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[1][4] | Avoid all direct contact. Wear chemical-resistant gloves and safety goggles/face shield.[4] |
| Respiratory Irritation/Sensitization | May cause respiratory irritation and potential for allergic or asthma-like symptoms if inhaled.[4] | Handle only in a well-ventilated area, preferably a certified chemical fume hood.[1] |
| Lachrymator | Induces tearing upon exposure to vapors.[1] | Utilize a chemical fume hood and appropriate eye protection to prevent vapor exposure.[4] |
| Moisture Sensitive | Reacts with moisture.[1] | Keep container tightly closed in a dry, well-ventilated place.[8] |
Pre-Disposal: Collection and Interim Storage of Waste
Proper disposal begins at the point of generation. The systematic and safe collection of this compound waste is a critical step that prevents accidental exposures and ensures regulatory compliance.
Step 1: Designate a Hazardous Waste Accumulation Area
All waste containing this compound must be collected and stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, under the direct control of laboratory personnel, and situated away from general lab traffic and potential ignition sources.
Step 2: Use Appropriate Waste Containers
Waste containers must be chemically compatible with this compound. Borosilicate glass or a suitable chemically resistant polymer container is recommended. The container must have a secure, tight-fitting lid to prevent the escape of flammable and toxic vapors.[9] Crucially, the container must be in good condition, free from cracks or leaks.[9] Never use metallic containers that can be corroded or containers that cannot be sealed properly.
Step 3: Segregate Your Waste Streams
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[10] Specifically, keep this compound waste separate from:
-
Strong Oxidizers: Can create a fire or explosion hazard.
-
Strong Bases, Alcohols, and Amines: Can induce vigorous or violent reactions.[11]
-
Acids: May cause a reaction, although the specific outcome can vary.
-
Aqueous Waste: Due to its moisture sensitivity, do not mix with aqueous waste streams.
Step 4: Proper Labeling of Waste Containers
All waste containers must be clearly and accurately labeled the moment waste is first added.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas)[12]
-
A clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")
-
The date of initial accumulation
This information is vital for emergency responders and for the final disposal facility to handle the waste safely.
Spill Management and Decontamination
Accidents can happen, and a clear, actionable spill response plan is a non-negotiable component of your laboratory's standard operating procedures.
Immediate Actions for a Small Spill (Contained within a Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height to ensure containment.
-
Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use paper towels or other combustible materials.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris using non-sparking tools.[6] Place it into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as acetone or ethanol, used with caution due to flammability), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For large spills or any spill outside of a chemical fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]
Personnel Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
Recent studies on related compounds have explored advanced decontamination solutions that can be more effective than soap and water alone, but for immediate first aid, water is the universal standard.[13][14]
The Disposal Workflow: A Step-by-Step Procedural Guide
The final disposal of this compound is a regulated process that must be managed through your institution's hazardous waste program.[15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[15]
Disposal Decision and Action Flowchart
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Initiate Disposal Request: Once your waste container is nearing full (do not overfill, leave at least 10% headspace) or if the waste has been stored for the maximum allowable time per your institution's policy, initiate a request for pickup through your EHS department or designated hazardous waste management provider.[10]
-
Prepare for Pickup: Ensure the waste container is clean on the exterior, the lid is securely fastened, and the label is legible and complete. Store the container in a secondary containment bin if available, especially during transport from the lab to the main accumulation area.
-
Documentation: Complete any necessary waste manifest or tracking forms provided by your EHS office. This is a legal requirement to track hazardous waste from "cradle to grave."
-
Handover to Professionals: The final step is the transfer of the waste to trained EHS personnel or a licensed hazardous waste contractor.[4] These professionals are equipped to transport the material to a permitted treatment, storage, and disposal facility (TSDF). At the TSDF, the this compound will be disposed of through high-temperature incineration or another approved chemical destruction method.[6]
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, implementing rigorous collection and storage protocols, and adhering to established disposal workflows, researchers can ensure that the final chapter of this chemical's lifecycle is a safe one. This guide serves as a foundational document, but it is imperative to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the material.[1]
References
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - this compound.
-
National Center for Biotechnology Information. (2025, September 27). This compound. PubChem Compound Summary for CID 138661. Retrieved from [Link]
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MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- Georganics. (2019, May 27). SAFETY DATA SHEET - 2-CHLOROETHYL ISOCYANATE.
- Sigma-Aldrich. (2025, June 26). SAFETY DATA SHEET.
-
University of Florida Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloroethyl isocyanate.
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
- Cao, Y., Hui, X., Zhu, H., Elmahdy, A., & Maibach, H. (2018). In vitro human skin permeation and decontamination of 2-chloroethyl ethyl sulfide (CEES) using Dermal Decontamination Gel (DDGel) and Reactive Skin Decontamination Lotion (RSDL). Toxicology Letters, 291, 86-91.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethoxycarbonyl isothiocyanate.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Cyanophenyl isothiocyanate.
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Department of Toxic Substances Control. (n.d.). Hazardous Waste Information for Households. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Chloroethyl Isothiocyanate
As a potent chemical reagent, 2-Chloroethyl isothiocyanate (C₃H₄ClNS) is a valuable tool in synthetic chemistry, particularly in the development of pharmaceuticals. However, its utility is matched by its significant hazard profile. This guide provides a comprehensive operational plan for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Immediate Safety Profile
This compound is a flammable, moisture-sensitive liquid that is toxic and irritating.[1][2] It is classified as a lachrymator, a substance that causes tearing.[2] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful.[1][2]
| Hazard Classification | Description |
| Physical Hazards | Flammable liquid and vapor (Category 3).[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin (Category 3/4).[1][2][4] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2][5] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2).[1][2][5] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3).[2][5] |
This table summarizes GHS classifications from multiple sources.
Core Principles of Protection: The Hierarchy of Controls
Before any laboratory work begins, it is crucial to understand that Personal Protective Equipment (PPE) is the last line of defense. The most effective way to manage risk is to follow the hierarchy of controls:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, a certified chemical fume hood is mandatory.[6]
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training.
-
Personal Protective Equipment (PPE): When exposure cannot be eliminated through other controls, PPE is essential.
Personal Protective Equipment (PPE) Specification
The selection of PPE must be deliberate and based on the specific risks posed by this compound.
Respiratory Protection
Due to its volatility and acute inhalation toxicity, work with this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[6] If there is a risk of exceeding exposure limits or in the event of a spill, respiratory protection is required. A full-face respirator with multi-purpose combination (US) or ABEK (EU) respirator cartridges is recommended.[6] All personnel requiring a respirator must be properly trained and fit-tested.[6]
Hand Protection
Isothiocyanates can be readily absorbed through the skin. Therefore, robust hand protection is critical.
-
Glove Selection: No single glove material is impervious to all chemicals. For chlorinated compounds and isothiocyanates, a combination of glove types is recommended. Double-gloving provides an extra layer of protection. A recommended practice is to wear a thinner nitrile glove as a base layer and a heavier, chemical-resistant glove over it, such as butyl rubber or Viton™. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data for this compound.
-
Glove Inspection and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection
Given that this compound is a severe eye irritant and a lachrymator, comprehensive eye and face protection is mandatory.[2]
-
Required Equipment: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[8] In addition to goggles, a full-face shield should be worn to protect against splashes.[6]
Protective Clothing
-
Lab Coat: A flame-resistant lab coat is essential. It must be fully buttoned with sleeves rolled down to prevent skin exposure.[6]
-
Body Protection: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[9]
Operational Plan: A Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation
-
Designated Area: Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[6][10] Have a chemical spill kit rated for flammable and toxic liquids readily available.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before opening the chemical container.
Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Handling
-
Container Handling: Before opening, allow the container to reach room temperature. Use only non-sparking tools to handle the container and take precautionary measures against static discharge.[2]
-
Transfer: Perform all transfers of the chemical slowly and carefully to avoid splashing. Use a syringe or cannula for liquid transfers.
-
Closing: After dispensing, securely close the container. Since the compound is moisture-sensitive, consider using a sealant like parafilm and storing it under an inert atmosphere.[2][11]
Post-Handling & Decontamination
-
Surface Decontamination: Wipe down the work surface in the fume hood with a suitable decontaminating agent.
-
Glassware: Quench any residual reagent in glassware using a suitable method (e.g., careful addition to a stirred solution of sodium bisulfite or a basic solution) before cleaning.
Disposal Plan
Improper disposal of this compound and associated waste can pose a significant environmental and safety risk.
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[6] These items should be double-bagged in clear, sealed bags and placed in the solid hazardous waste container.[6]
-
Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste.[12] To be considered empty, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
Emergency Response
In the event of an emergency, prompt and correct action is critical.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
| Spill | Evacuate all non-essential personnel from the area.[10] Remove all ignition sources.[10] Wearing appropriate PPE, absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[10] |
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
